molecular formula C11H13NO B1294426 1H-Indole-3-propanol CAS No. 3569-21-9

1H-Indole-3-propanol

Número de catálogo: B1294426
Número CAS: 3569-21-9
Peso molecular: 175.23 g/mol
Clave InChI: LYPSVQXMCZIRGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1H-Indole-3-propanol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSVQXMCZIRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189200
Record name 1H-Indole-3-propanol
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3569-21-9
Record name Indole-3-propanol
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Record name 1H-Indole-3-propanol
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Record name 1H-Indole-3-propanol
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Record name 1H-indole-3-propanol
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Foundational & Exploratory

The Natural Provenance of 1H-Indole-3-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-propanol, also known as homotryptophol, is an indole alkaloid derived from the metabolism of the essential amino acid tryptophan. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its origins in the microbial and marine realms. While quantitative data on its concentration in these sources remain limited in publicly available literature, this document synthesizes the existing knowledge on its biosynthesis, presents methodologies for its analysis, and outlines the key organisms known to produce this compound.

Introduction

This compound (PubChem CID: 77115) is a molecule of interest due to its structural relationship to neuroactive compounds and its role as a potential signaling molecule.[1] Its natural occurrence is primarily linked to the metabolic activities of microorganisms and the complex biochemical ecosystems of marine invertebrates. Understanding the natural sources and biosynthetic pathways of this compound is crucial for researchers exploring its physiological functions and potential therapeutic applications.

Natural Sources of this compound

The primary natural sources of this compound identified to date are microorganisms, particularly gut and soil bacteria, and a variety of marine organisms, most notably sponges.

Microbial Production

Certain species of gut and soil bacteria are known to metabolize tryptophan into various indole compounds, including this compound. The production is often linked to the synthesis of its precursor, indole-3-propionic acid (IPA).

Key Producing Microorganisms:

  • Clostridium sporogenes : This gut bacterium is a well-documented producer of IPA, a direct precursor to this compound.[2][3] The metabolic activity of C. sporogenes on tryptophan is a significant source of indolic compounds in the mammalian gut.[2]

  • Peptostreptococcus sp. : Species within this genus are also capable of converting tryptophan to IPA.

  • Clostridium difficile : This species has been shown to metabolize aromatic amino acids to produce various compounds, including those related to the indole propionic acid pathway.[3]

While the production of IPA by these bacteria is established, specific quantitative data on the subsequent conversion to and final concentration of this compound in fermentation broths are not extensively reported in the available literature.

Marine Organisms

The marine environment, with its vast biodiversity, is a rich source of novel natural products. Marine sponges, in particular, have been found to contain a diverse array of indole alkaloids, including this compound.

Key Marine Sources:

  • Ircinia sp. : Sponges of the genus Ircinia are known to produce a variety of indole derivatives.[4] Tryptophol (indole-3-ethanol), a closely related compound, has been isolated from Ircinia sp., suggesting the presence of the necessary biosynthetic machinery for the production of other indole alcohols like this compound.[5]

  • Spongia sp. : Tryptophol has also been isolated from sponges of the genus Spongia, further indicating that marine sponges are a significant source of indole alcohols.[5]

The presence of these compounds in sponges may be due to the sponges themselves or, more likely, to symbiotic microorganisms residing within the sponge tissue.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid tryptophan. The pathway is believed to proceed through the formation of indole-3-propionic acid (IPA), which is then reduced to the corresponding alcohol.

The key steps are:

  • Tryptophan to Indole-3-pyruvic acid: This transamination is a common step in tryptophan metabolism.

  • Indole-3-pyruvic acid to Indole-3-lactic acid: A reduction step.

  • Indole-3-lactic acid to Indole-3-acrylic acid: A dehydration reaction.

  • Indole-3-acrylic acid to Indole-3-propionic acid (IPA): A final reduction in this branch of the pathway.[6]

  • Indole-3-propionic acid to this compound: This final step is a reduction of the carboxylic acid to an alcohol, likely catalyzed by an alcohol dehydrogenase.[7][8]

dot graph "Biosynthesis_of_1H_Indole_3_propanol" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPA [label="Indole-3-propionic acid", fillcolor="#FBBC05", fontcolor="#202124"]; IP [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> IPA [label="Microbial Metabolism\n(e.g., Clostridium sporogenes)"]; IPA -> IP [label="Reduction\n(postulated Alcohol Dehydrogenase)"]; } caption { label = "Hypothesized biosynthetic pathway of this compound from tryptophan."; fontsize = 10; fontname = "Arial"; }

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources are scarce in the scientific literature. Most studies focus on the identification of the compound or the quantification of its precursor, indole-3-propionic acid.

Natural Source CategorySpecific Organism/GenusCompoundConcentration/YieldReference(s)
Microorganisms Clostridium sporogenesIndole-3-propionic acidNot specified in snippets[2]
Microorganisms Various ClostridiaIndole propionic acidIdentified as a metabolic end product[3]
Marine Sponges Ircinia sp.This compoundPresence indicated, but not quantified[4][5]
Marine Sponges Spongia sp.This compoundPresence indicated, but not quantified[5]

Note: The table reflects the limited availability of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

The following sections outline general methodologies for the extraction and analysis of indole alkaloids, which can be adapted for the specific quantification of this compound.

Extraction from Microbial Cultures

Objective: To extract indolic compounds from a bacterial fermentation broth.

Protocol:

  • Centrifugation: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.[9]

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant to approximately pH 2.5 with HCl.[9]

    • Extract the acidified supernatant with an equal volume of a non-polar organic solvent such as ethyl acetate. Repeat the extraction twice.[9]

    • Pool the organic phases.

  • Evaporation: Evaporate the organic solvent to dryness under reduced pressure (e.g., using a rotary evaporator).[9]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[9]

Extraction from Marine Sponges

Objective: To extract indole alkaloids from marine sponge tissue.

Protocol:

  • Sample Preparation: Lyophilize (freeze-dry) the sponge tissue and then grind it into a fine powder.

  • Solvent Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered sponge material with a suitable solvent system, such as a mixture of dichloromethane and methanol (1:1).[10]

    • Alternatively, a sequential extraction with solvents of increasing polarity can be employed.

  • Concentration: Concentrate the crude extract under reduced pressure.

  • Partitioning:

    • Partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or butanol) to separate compounds based on polarity.

  • Chromatographic Purification:

    • Subject the organic phase to column chromatography (e.g., silica gel or Sephadex) for further purification.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Isolation: Isolate the target compound (this compound) from the relevant fractions using preparative HPLC.

HPLC Analysis

Objective: To quantify this compound in a prepared extract.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm or fluorescence detection (excitation ~280 nm, emission ~350 nm).

  • Quantification: Generate a standard curve using a pure analytical standard of this compound.

Conclusion

This compound is a naturally occurring tryptophan metabolite with primary sources in the microbial world, particularly gut bacteria, and in marine sponges. Its biosynthesis is intricately linked to the metabolism of indole-3-propionic acid. While its presence in these natural sources is established, there is a notable gap in the literature regarding its specific concentrations. The experimental protocols provided herein offer a foundation for researchers to develop and validate methods for the extraction and quantification of this intriguing indole alkaloid. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to understand its physiological significance.

References

Physicochemical properties of 1H-Indole-3-propanol for research applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, research applications, and experimental protocols related to 1H-Indole-3-propanol. While direct biological studies on this compound are limited, its significance as a synthetic precursor for bioactive molecules and as a metabolic parent to the extensively studied Indole-3-propionic acid (IPA) is of considerable interest to the scientific community. This document summarizes key data, details relevant experimental procedures, and visualizes associated pathways to facilitate further research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1][2]
CAS Number 3569-21-9[1]
Melting Point 0 °C[1]
Boiling Point 369.8 ± 0.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
pKa 15.18 ± 0.10 (Predicted)[1]
XLogP3 1.8[1]
Solubility Soluble in ethanol.[3]

Research Applications: A Tale of a Precursor and its Bioactive Metabolite

Current research primarily utilizes this compound as a versatile starting material in organic synthesis. Its structural relationship to the highly bioactive metabolite, Indole-3-propionic acid (IPA), positions it as a compound of significant interest.

Synthetic Applications of this compound

This compound serves as a key building block for the synthesis of various target molecules, including agonists for the human 5-HT1D receptor, which are relevant in the development of treatments for migraines.[3][4] A common synthetic transformation is its oxidation to 1H-Indole-3-propanal.[1]

This protocol details the oxidation of this compound using pyridinium chlorochromate (PCC).[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove chromium salts.

  • Wash the silica pad with additional DCM.

  • Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 1H-Indole-3-propanal.[1]

Synthesis_Workflow Indole3Propanol This compound in anhydrous DCM Reaction Oxidation Reaction (2-3 hours) Indole3Propanol->Reaction PCC PCC (1.5 eq) Room Temperature PCC->Reaction Filtration Filtration through Silica Gel Reaction->Filtration Wash Wash with NaHCO₃ and Brine Filtration->Wash Drying Drying over MgSO₄ & Concentration Wash->Drying Purification Column Chromatography Drying->Purification Indole3Propanal 1H-Indole-3-propanal Purification->Indole3Propanal

Caption: Workflow for the oxidation of this compound.
Biological Significance of Indole-3-propionic Acid (IPA), a Key Metabolite

While this compound's direct biological activity is not extensively documented, its metabolic derivative, Indole-3-propionic acid (IPA), is a subject of intense research. IPA is a tryptophan metabolite produced by the gut microbiota and exhibits potent neuroprotective, anti-inflammatory, and antioxidant properties.[5][6]

IPA has been shown to exert its biological effects through various signaling pathways.

  • RAGE-JAK2-STAT3 Pathway: IPA can attenuate neuroinflammation by inhibiting the Receptor for Advanced Glycation End-products (RAGE)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]

RAGE_JAK2_STAT3_Pathway IPA Indole-3-propionic Acid (IPA) RAGE RAGE IPA->RAGE Inhibits JAK2 JAK2 RAGE->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Inflammation Neuroinflammation STAT3->Inflammation Promotes PI3K_Akt_eNOS_Pathway IPA Indole-3-propionic Acid (IPA) PI3K PI3K IPA->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Increases Vascular_Function Improved Vascular Function NO->Vascular_Function

References

The Biological Role of 1H-Indole-3-propanol in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-propanol, commonly known as tryptophol, is a naturally occurring aromatic alcohol derived from the amino acid tryptophan.[1][2] Initially identified as a byproduct of fermentation, its biological significance is now understood to extend across kingdoms, from microorganisms to plants and animals.[3] In fungi, it functions as a critical quorum-sensing molecule, regulating morphogenesis and biofilm formation.[4][5] In plants, it exhibits auxin-like activity, influencing growth and development.[3][6] In animal systems, tryptophol is implicated in sleep regulation and immunomodulation, particularly in the context of parasitic infections.[3][7] This technical guide provides an in-depth examination of the biological roles of tryptophol in cellular signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. Its versatile bioactivity and role as a synthetic precursor make it a molecule of significant interest for pharmaceutical and agrochemical development.[1]

Biosynthesis of Tryptophol via the Ehrlich Pathway

Tryptophol is primarily synthesized from the amino acid L-tryptophan through the Ehrlich pathway, a metabolic route first described by Felix Ehrlich in 1912.[2][3] This pathway is prevalent in yeast and other fungi.[3][8] The process involves a series of enzymatic reactions:

  • Transamination: L-tryptophan is deaminated to form indole-3-pyruvic acid.[3]

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated by indolepyruvate decarboxylase to produce indole-3-acetaldehyde.[3]

  • Reduction: Finally, indole-3-acetaldehyde is reduced to tryptophol by alcohol dehydrogenase.[3]

This pathway is not only crucial for the endogenous production of tryptophol in microorganisms but has also been engineered in Saccharomyces cerevisiae for efficient de novo biosynthesis.[8]

Ehrlich_Pathway tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Transamination iaa Indole-3-acetaldehyde ipa->iaa Decarboxylation (Indolepyruvate decarboxylase) tryptophol This compound (Tryptophol) iaa->tryptophol Reduction (Alcohol dehydrogenase) Fungal_Quorum_Sensing cluster_cell Fungal Cell receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade tf Transcription Factors (e.g., Flo8) signaling_cascade->tf genes Target Genes (e.g., SUN41, DSE1) tf->genes response Phenotypic Response genes->response b1 Biofilm Formation response->b1 b2 Filamentation response->b2 b3 Growth Arrest response->b3 tryptophol Tryptophol (QSM) tryptophol->receptor Plant_Auxin_Signaling cluster_nucleus Nucleus arf Auxin Response Factor (ARF) aux_genes Auxin-Responsive Genes arf->aux_genes Regulates aux_iaa Aux/IAA Repressor aux_iaa->arf Inhibits proteasome 26S Proteasome aux_iaa->proteasome Degradation scf_tir1 SCF-TIR1/AFB Ubiquitin Ligase scf_tir1->aux_iaa Ubiquitination g1 Cell Elongation aux_genes->g1 g2 Root Development aux_genes->g2 g3 Gene Expression aux_genes->g3 tryptophol Tryptophol (Auxin-like) tryptophol->scf_tir1 Binds to Receptor Experimental_Workflow_QS start Start: Reporter Strain Culture incubation Incubate with Tryptophol and Autoinducer start->incubation biofilm_growth Grow Biofilms with Varying Tryptophol Conc. start->biofilm_growth measurement Measure Fluorescence (QS Activity) incubation->measurement end End: Data Analysis measurement->end staining Stain Biofilms (e.g., Crystal Violet, Live/Dead) biofilm_growth->staining imaging Confocal Microscopy staining->imaging quantification Quantify Biofilm Mass staining->quantification imaging->end quantification->end

References

The Genesis of a Bioactive Indole: A Technical Guide to the Discovery and First Synthesis of 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and seminal first chemical synthesis of 1H-Indole-3-propanol, a significant indole derivative also widely known as tryptophol. This document provides a comprehensive overview of the initial isolation, the pioneering synthetic methodology, and the associated experimental details, structured to serve as a valuable resource for researchers in organic chemistry, pharmacology, and drug discovery.

Discovery: From Yeast Metabolism to a Novel Molecule

This compound was first described in the scientific literature in 1912 by the German biochemist Felix Ehrlich.[1] His work demonstrated that yeast metabolizes natural amino acids by cleaving off carbon dioxide and substituting the amino group with a hydroxyl group.[1] Through this metabolic process, the amino acid tryptophan is converted into tryptophol.[1] This discovery marked the first identification of this compound as a naturally occurring product of microbial fermentation.

The biosynthetic pathway, as understood today, involves the deamination of tryptophan to 3-indolepyruvate, which is then decarboxylated to indole-3-acetaldehyde by indolepyruvate decarboxylase. Subsequently, alcohol dehydrogenase reduces indole-3-acetaldehyde to yield this compound (tryptophol).

First Chemical Synthesis: The Jackson Method (1930)

Prior to 1930, this compound was only obtainable through the fermentation of tryptophan. The first successful chemical synthesis was reported by Richard W. Jackson in The Journal of Biological Chemistry. This pioneering work utilized the Bouveault-Blanc reduction of the methyl or ethyl esters of indole-3-acetic acid, achieving a reported yield of 81%.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported chemical synthesis of this compound.

ParameterValueSource
Starting Material Ethyl Indole-3-acetateJackson, 1930
Reaction Type Bouveault-Blanc ReductionJackson, 1930
Reducing Agent Sodium metalJackson, 1930
Solvent/Proton Source Absolute EthanolJackson, 1930
Reported Yield 81%Jackson, 1930
Melting Point Not explicitly stated in available abstracts-
Other Physical Data Not explicitly stated in available abstracts-
Experimental Protocol: First Synthesis

The following is a detailed experimental protocol for the first chemical synthesis of this compound, based on the available information regarding the Bouveault-Blanc reduction as would have been applied by Jackson in 1930.

Materials:

  • Ethyl Indole-3-acetate

  • Sodium metal (small, clean pieces)

  • Absolute Ethanol

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Apparatus for reflux and distillation

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, a solution of ethyl indole-3-acetate in absolute ethanol is prepared.

  • Reduction: Small, clean pieces of sodium metal are carefully and incrementally added to the refluxing ethanolic solution of the ester. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. The addition of sodium is continued until the metal no longer dissolves.

  • Work-up: After the reaction is complete (as indicated by the consumption of the sodium), the reaction mixture is cooled to room temperature. Water is then cautiously added to decompose any unreacted sodium and to hydrolyze the resulting sodium ethoxide.

  • Extraction: The aqueous alcoholic solution is then concentrated to remove the bulk of the ethanol. The resulting aqueous residue is extracted multiple times with diethyl ether.

  • Purification of the Product: The combined ether extracts are washed with a saturated solution of sodium bicarbonate and then with water. The ethereal solution is dried over anhydrous calcium chloride.

  • Isolation: The diethyl ether is removed by distillation, and the resulting crude this compound is further purified by vacuum distillation to yield the final product.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the first chemical synthesis of this compound.

First_Synthesis_Workflow Start Start Ester Ethyl Indole-3-acetate in Absolute Ethanol Start->Ester Dissolve Reduction Bouveault-Blanc Reduction Ester->Reduction React with Workup Aqueous Work-up Reduction->Workup Process Sodium Sodium Metal Sodium->Reduction Extraction Ether Extraction Workup->Extraction Isolate Purification Purification (Vacuum Distillation) Extraction->Purification Purify Product This compound Purification->Product Yields End End Product->End

Caption: Workflow of the first chemical synthesis of this compound.

Signaling Pathway Context

While the initial discovery and synthesis were purely chemical achievements, this compound is now recognized for its role in various biological signaling pathways, most notably as a quorum-sensing molecule in microorganisms and its connection to tryptophan metabolism in higher organisms. The biosynthesis from tryptophan highlights its place within a network of bioactive indoles.

Tryptophan_Metabolism Trp Tryptophan IP Indole-3-pyruvate Trp->IP Deamination IAAld Indole-3-acetaldehyde IP->IAAld Decarboxylation Tryptophol This compound (Tryptophol) IAAld->Tryptophol Reduction (Alcohol Dehydrogenase) IAA Indole-3-acetic acid IAAld->IAA Oxidation

Caption: Biosynthetic pathway of this compound from Tryptophan.

Conclusion

The discovery of this compound by Felix Ehrlich in 1912 opened a new chapter in the study of indole compounds derived from amino acids. The subsequent first chemical synthesis by Richard W. Jackson in 1930 provided a crucial method for obtaining this compound independent of biological fermentation, enabling further investigation into its chemical and physical properties. This foundational work laid the groundwork for the eventual understanding of tryptophol's diverse biological activities and its applications in medicinal chemistry and drug development. This guide provides a detailed account of these seminal contributions, offering valuable insights for today's researchers.

References

A Technical Guide to Indole-3-Propanol: A Key Gut Microbiota Metabolite in Host-Microbe Communication and Intestinal Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota plays a pivotal role in host health through the production of a diverse array of metabolites. Among these, indole-3-propanol (IPO), also known as indole-3-propionic acid (IPA), a tryptophan-derived metabolite, has emerged as a critical signaling molecule in maintaining intestinal homeostasis, modulating immune responses, and enhancing gut barrier function. Produced predominantly by species such as Clostridium sporogenes, IPO acts as a ligand for host receptors, including the Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR), initiating signaling cascades that suppress inflammation and promote tissue repair. This technical guide provides a comprehensive overview of IPO, detailing its biosynthesis, mechanisms of action, and therapeutic potential. It includes a consolidation of quantitative data, detailed experimental protocols for its study, and visual diagrams of its core biological pathways to serve as a resource for researchers in immunology, microbiology, and drug development.

Introduction to Indole-3-Propanol (IPO/IPA)

Indole-3-propanol (IPO), more commonly referred to in scientific literature as Indole-3-propionic acid (IPA), is a key metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] Its presence in the gut is a direct consequence of microbial metabolism, establishing a crucial link between diet, the microbiome, and host physiology.[2][3] IPO is readily absorbed by intestinal epithelial cells and enters systemic circulation, allowing it to exert effects both locally within the gastrointestinal tract and at distal sites.[4] Research has highlighted its potent anti-inflammatory, antioxidant, and barrier-enhancing properties, making it a molecule of significant interest.[5][6] Dysregulation of IPO production has been linked to inflammatory conditions, notably Inflammatory Bowel Disease (IBD), where serum levels are significantly decreased in patients with active colitis.[7][8]

Biosynthesis of Indole-3-Propanol

The primary pathway for IPO biosynthesis in the gut involves the conversion of dietary tryptophan by specific commensal bacteria.

  • Precursor: L-Tryptophan, an essential amino acid obtained from the diet.[3]

  • Key Microbial Species: Clostridium sporogenes is one of the most well-characterized producers of IPO.[9][10][11] Other bacteria capable of this conversion include certain species within the Peptostreptococcus, Lactobacillus, and Akkermansia genera.[1]

  • Metabolic Pathway: Gut bacteria convert tryptophan into IPO through a multi-step enzymatic process. The pathway generally proceeds from tryptophan to indole-3-pyruvic acid, which is then further metabolized to produce IPO.[1][12]

G cluster_microbe Gut Microbiota (e.g., C. sporogenes) cluster_host Host System Trp Dietary Tryptophan IPyA Indole-3-pyruvic Acid Trp->IPyA Tryptophan aminotransferase IPO Indole-3-propanol (IPO/IPA) IPyA->IPO Reductive Pathway Absorption Epithelial Absorption & Systemic Circulation IPO->Absorption Metabolite Action

Figure 1: Biosynthesis of Indole-3-propanol by Gut Microbiota.

Quantitative Data Summary

Quantitative analysis reveals significant variations in IPO concentrations in health versus disease states, highlighting its potential as a biomarker.

Table 1: Concentration of Indole Metabolites in Disease Models

Metabolite Condition Sample Type Change vs. Control Reference
Indole-3-propionic acid (IPA) Active Ulcerative Colitis (UC) Human Serum Decreased by nearly 60% [8]
Indole-3-propionic acid (IPA) UC in Remission Human Serum Normalized to healthy levels [8]
Indole & Indole-derivatives Colitis (Mouse Model) Serum & Colon Depleted [8]
Indole Healthy Mouse Cecum 1043.8–12,124.4 ng/g [13]

| Indole | Healthy Mouse | Serum | 0.8–38.7 ng/mL |[13] |

Table 2: Effects of IPO/IPA Treatment in Preclinical Models

Model System Treatment Effect Quantitative Finding Reference
Antibiotic-induced Muscle Atrophy (Mice) C. sporogenes or IPA Grip Strength Recovery >60% recovery [14]
Antibiotic-induced Muscle Atrophy (Mice) C. sporogenes Myofiber Diameter Recovery 31.74% recovery rate [14]
LPS-induced Epithelial Injury (NCM460 cells) IPA Treatment Alleviated barrier dysfunction Reversed decrease in TEER [5]
Isolated Perfused Mouse Hearts IPA (1 µM) Improved Cardiac Contractility +26.8% enhancement [15]

| Isolated Perfused Mouse Hearts | IPA (100 µM) | Improved Cardiac Contractility | +93.6% enhancement |[15] |

Mechanism of Action: Host Signaling Pathways

IPO exerts its biological effects primarily by activating host nuclear receptors, which function as ligand-activated transcription factors.

Aryl Hydrocarbon Receptor (AHR) Signaling

The Aryl Hydrocarbon Receptor (AHR) is a key sensor of small molecules, including microbial metabolites like IPO.[3][4][16] Activation of AHR in intestinal immune cells and epithelial cells is crucial for maintaining gut homeostasis.

Signaling Cascade:

  • Ligand Binding: IPO diffuses into the host cell and binds to the cytosolic AHR, which is in a complex with chaperone proteins.[17]

  • Nuclear Translocation: Upon binding, AHR translocates into the nucleus.

  • Dimerization: In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT).

  • DNA Binding: The AHR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding initiates the transcription of target genes, including those involved in immune regulation, such as IL22, and detoxification enzymes like CYP1A1.[9][18][19]

Upregulation of Interleukin-22 (IL-22) is a critical outcome of AHR activation by IPO.[9][18] IL-22 acts on intestinal epithelial cells to promote the production of antimicrobial peptides and enhance epithelial repair, thereby strengthening the gut barrier.[12][19][20]

G cluster_cell Host Cell (e.g., IEL, IEC) cluster_cytosol Cytosol cluster_nucleus Nucleus IPO IPO / IPA AHR_complex AHR + Chaperones IPO->AHR_complex Binds IPO_AHR IPO-AHR Complex AHR_complex->IPO_AHR Conformational Change AHR_ARNT AHR-ARNT Heterodimer IPO_AHR->AHR_ARNT Translocates ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds TargetGenes Target Gene Transcription (e.g., IL-22, CYP1A1) XRE->TargetGenes Promotes

Figure 2: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Other Signaling Pathways
  • Pregnane X Receptor (PXR): IPO is also an agonist for PXR.[3][4][21] PXR activation in intestinal epithelial cells enhances barrier function by increasing the expression of tight junction proteins and suppressing inflammation, partly through inhibition of the NF-κB pathway.[22]

  • TLR4/NF-κB Pathway: In models of intestinal injury induced by lipopolysaccharide (LPS), IPO has been shown to alleviate damage by regulating the TLR4/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[5][23]

Key Experimental Protocols

Protocol for Quantification of IPO in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the sensitive detection and quantification of indole metabolites.

Objective: To quantify IPO concentrations in serum, tissue homogenates, or fecal extracts.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of pure IPO standard (e.g., 1 mg/mL in methanol).[24]

    • Prepare a stock solution of an internal standard (IS), such as indole-d7, at the same concentration.[13][25]

    • Generate a series of working standards for the calibration curve (e.g., 1 to 500 ng/mL) by serially diluting the stock solution into a surrogate matrix (e.g., charcoal-stripped serum).[25]

  • Sample Preparation:

    • To 100 µL of sample (serum, tissue homogenate), add 10 µL of the IS working solution.[25]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[25]

    • Vortex the mixture for 2 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[25]

    • Carefully transfer the supernatant to an auto-sampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[25]

      • Mobile Phase: Use a gradient elution with 0.1% aqueous formic acid (A) and methanol or acetonitrile (B).[25]

      • Flow Rate: Maintain a flow rate of approximately 0.25 mL/min.[25]

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Use positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13]

      • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.[13]

      • MRM Transitions: Optimize precursor > product ion transitions for IPO and its IS. For related indoles, a transition like 118.1 > 91.1 m/z has been used.[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (IPO/IS) against the concentration of the standards.

    • Determine the concentration of IPO in the unknown samples by interpolating their peak area ratios from the calibration curve.

G start Biological Sample (Serum, Tissue, Feces) prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation (ACN) 3. Centrifuge & Collect Supernatant start->prep lcms LC-MS/MS Analysis: - C18 Column - Gradient Elution - MRM Detection prep->lcms analysis Data Analysis: 1. Generate Calibration Curve 2. Integrate Peak Areas 3. Calculate Concentration lcms->analysis end Quantitative IPO Level analysis->end

Figure 3: Experimental Workflow for IPO Quantification.

Protocol for In Vitro Intestinal Barrier Function Assay

This protocol assesses the effect of IPO on intestinal barrier integrity using a co-culture cell model.

Objective: To measure changes in transepithelial electrical resistance (TEER) and paracellular permeability.

Methodology:

  • Cell Culture:

    • Use a co-culture model of Caco-2 and HT29 cells, which differentiate to form a polarized monolayer with enterocytes and mucus-producing goblet cells, respectively.[26]

    • Seed cells onto Transwell permeable supports and culture for approximately 21 days to allow for full differentiation.

  • Experimental Treatment:

    • Establish a baseline by measuring TEER across the cell monolayer using a voltohmmeter.

    • Induce barrier dysfunction by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS, e.g., 1-10 µg/ml), for 24 hours.[5][23]

    • In parallel, treat cells with the inflammatory stimulus in the presence of various concentrations of IPO.

  • Barrier Integrity Measurement:

    • TEER: Measure TEER at set time points following treatment. An increase or maintenance of TEER in IPO-treated groups relative to the LPS-only group indicates a protective effect.[26]

    • Paracellular Permeability: Add a fluorescent tracer (e.g., FITC-dextran) to the apical side of the Transwell. After a defined incubation period, measure the fluorescence in the basolateral chamber. A reduction in fluorescence in IPO-treated groups indicates decreased permeability and enhanced barrier function.[7]

  • Molecular Analysis (Optional):

    • Lyse the cells to extract protein or RNA.

    • Use Western blotting or qPCR to analyze the expression of tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) and inflammatory markers (e.g., IL-8, TNF-α).[22][26]

Therapeutic Potential and Future Directions

The ability of IPO to enhance gut barrier function and suppress inflammation positions it as a promising therapeutic candidate for IBD and other conditions characterized by intestinal permeability and inflammation.[7][27] Its systemic effects also suggest potential applications in a broader range of diseases, including metabolic syndrome and neuroinflammatory disorders.[16][28]

Future research should focus on:

  • Developing strategies for targeted delivery of IPO to the colon.

  • Identifying additional bacterial species and enzymatic pathways involved in its synthesis.

  • Conducting clinical trials to validate the therapeutic efficacy of IPO in human diseases.[8]

Conclusion

Indole-3-propanol is a functionally significant metabolite that exemplifies the intricate and beneficial relationship between the gut microbiota and the host. Its production by commensal bacteria and subsequent interaction with host signaling pathways like AHR and PXR are fundamental to the maintenance of intestinal immune homeostasis. The quantitative and mechanistic data summarized herein provide a strong foundation for further investigation and underscore the potential of leveraging IPO and its producing organisms as next-generation biotherapeutics for inflammatory and barrier-related diseases.

References

Spectroscopic Profile of 1H-Indole-3-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1H-Indole-3-propanol (also known as homotryptophol), a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol .[1] The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98br s1HN-H
7.55d1HAr-H
7.32d1HAr-H
7.11t1HAr-H
7.03t1HAr-H
6.98s1HAr-H (indole C2-H)
3.68t2H-CH₂-OH
2.81t2HAr-CH₂-
1.95p2H-CH₂-CH₂-CH₂-

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Atom Assignment
136.3C-7a
127.4C-3a
122.0C-2
121.2C-5
119.0C-4
118.6C-6
115.0C-3
111.2C-7
61.9-CH₂-OH
32.0Ar-CH₂-
21.4-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3400O-H stretch
3300N-H stretch
3050Aromatic C-H stretch
2930Aliphatic C-H stretch
1450Aromatic C=C stretch
1090C-O stretch
740C-H out-of-plane bend
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
17540[M]⁺ (Molecular Ion)
130100[M - CH₂CH₂OH]⁺
13135[M - C₂H₄O]⁺
10320[C₇H₇N]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample of this compound, obtained from Tokyo Kasei Kogyo Company, Ltd., was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the spectrum was acquired with a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1] A drop of neat this compound from Tokyo Kasei Kogyo Company, Ltd. was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1] The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The sample was introduced into the gas chromatograph, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized using electron ionization (EI). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) to produce the mass spectrum. The major fragments observed were at m/z 130, 175, and 131.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NeatSample Neat Liquid Sample Sample->NeatSample MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy NeatSample->FTIR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) Transmittance (%) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Physicochemical Landscape of 1H-Indole-3-propanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 1H-Indole-3-propanol.

This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a key intermediate in the synthesis of various biologically active compounds. This document is intended to be a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate its use in research and development.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro testing. Due to the limited availability of direct quantitative solubility data for this compound, the following table provides estimated solubility values based on its close structural analog, tryptophol (1H-indole-3-ethanol), which is expected to have a very similar solubility profile. These values provide a strong foundation for solvent selection in various experimental settings.

SolventTypeEstimated Solubility (mg/mL)Temperature (°C)
WaterAqueousSparingly Soluble25
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer~0.5 (in 1:1 DMSO:PBS)[1]25
EthanolPolar Protic~10[1]25
MethanolPolar ProticReadily Soluble[2]25
Dimethyl Sulfoxide (DMSO)Polar Aprotic~30[1]25
Dimethylformamide (DMF)Polar Aprotic~30[1]25
AcetonePolar AproticReadily Soluble25
ChloroformNon-PolarReadily Soluble[2]25

Stability of this compound

Understanding the stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. The indole nucleus is susceptible to degradation under various stress conditions.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3] Based on the known chemistry of the indole ring, the following are the most probable degradation pathways for this compound.

Stress ConditionPotential Degradation Products
Acidic Hydrolysis Dimerization/Polymerization products
Basic Hydrolysis Generally stable, potential for minor degradation at high temperatures
Oxidation 1H-Indole-3-propionaldehyde, 1H-Indole-3-propionic acid, Oxindole derivatives
Photodegradation Colored dimeric and polymeric products, potential for ring opening to form kynurenine-type structures[4]
Thermal Degradation Isomerization and fragmentation products, including benzyl cyanide and tolunitriles at high temperatures[5]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method

This protocol describes the process for conducting forced degradation studies and subsequently developing an HPLC method capable of separating the parent compound from its degradation products.

Figure 2: Workflow for Forced Degradation and HPLC Method Development.

Methodology:

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat a solution of this compound with an appropriate acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • HPLC Method Development:

    • Develop a reversed-phase HPLC method, screening different columns (e.g., C18, C8) and mobile phases (e.g., acetonitrile/water, methanol/water with various buffers) to achieve separation of the parent peak from any degradation products.

    • Optimize the gradient, flow rate, and column temperature.

    • Select an appropriate UV detection wavelength based on the absorbance spectra of the parent compound and degradants.

  • Analysis and Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.

    • Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The presented data, although estimated for solubility, offers a reliable starting point for experimental design. The detailed protocols for solubility determination and forced degradation studies provide a robust framework for researchers to generate specific data for their applications. The proposed degradation pathways, based on the known reactivity of the indole nucleus, will aid in the identification of potential impurities and the development of stable formulations. This guide is intended to be a valuable asset for any scientist or professional working with this important chemical entity.

References

The Therapeutic Potential of Indole-3-Carbinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical and Clinical Evidence for Drug Development Professionals

Introduction

Indole-3-carbinol (I3C) is a promising phytochemical derived from the breakdown of glucobrassicin, a glucosinolate found in abundance in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] Upon ingestion, I3C is converted in the acidic environment of the stomach into a variety of condensation products, most notably 3,3'-diindolylmethane (DIM).[3][4] These compounds are responsible for the diverse biological activities attributed to I3C. Extensive preclinical research and an increasing number of clinical trials have highlighted the potential of I3C and its derivatives as therapeutic agents in a range of diseases, particularly in the prevention and treatment of cancer.[3][5] This technical guide provides a comprehensive overview of the current state of research on I3C, focusing on its therapeutic applications, mechanisms of action, and relevant experimental data to inform further drug development efforts. While the initial query focused on 1H-Indole-3-propanol, the vast body of research on the closely related Indole-3-carbinol provides a more robust foundation for a detailed technical guide on the therapeutic applications of indole compounds.

Therapeutic Applications

The therapeutic potential of I3C spans several key areas, with the most significant evidence in oncology. However, its anti-inflammatory, antioxidant, and neuroprotective properties are also gaining recognition.

Cancer Prevention and Treatment

I3C has demonstrated potent anti-cancer effects in a variety of preclinical models and has been investigated in human clinical trials.[3][6] Its primary mechanisms of action in cancer include the modulation of estrogen metabolism, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis and metastasis.[3]

Modulation of Estrogen Metabolism: I3C is best known for its ability to alter estrogen metabolism, shifting the balance from the proliferative 16α-hydroxyestrone (16OHE1) towards the less estrogenic 2-hydroxyestrone (2OHE1).[4][7] This is a key mechanism in the prevention of estrogen-dependent cancers such as breast, cervical, and endometrial cancers.[3][8] A clinical trial in women at high risk for breast cancer demonstrated that daily supplementation with 400 mg of I3C significantly increased the urinary 2OHE1/16OHE1 ratio, a potential biomarker for breast cancer prevention.[9][10]

Cell Cycle Arrest and Apoptosis: I3C and its metabolite DIM can induce cell cycle arrest at the G1 phase and promote apoptosis in various cancer cell lines, including breast, prostate, colon, and lung cancer cells.[3][5] This is achieved through the regulation of key cell cycle proteins such as p21, p27, and cyclin-dependent kinases (CDKs).[3]

Anti-Angiogenic and Anti-Metastatic Effects: I3C has been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[1][3] It can downregulate the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for these processes.[3]

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key drivers of many chronic diseases. I3C has demonstrated both anti-inflammatory and antioxidant properties in various experimental models.[5][11] It can inhibit the activation of the pro-inflammatory transcription factor NF-κB and reduce the production of inflammatory cytokines such as TNF-α and IL-6.[11][12] Furthermore, I3C can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[5] In a study on adjuvant-induced arthritis in rats, I3C was as potent as methotrexate in reducing inflammation and was also found to protect the liver from methotrexate-induced toxicity.[13]

Neuroprotective Effects

While research in this area is less extensive, emerging evidence suggests that indole compounds, including the related indole-3-propionic acid, possess neuroprotective properties.[14][15][16] These effects are attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in conditions like ischemic stroke.[14][17] Further investigation into the specific neuroprotective potential of I3C is warranted.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Indole-3-carbinol.

Table 1: In Vitro Efficacy of Indole-3-carbinol and its Metabolite DIM

Cell LineCancer TypeCompoundConcentrationEffectReference
MCF-7Breast CancerI3C50-100 µMInhibition of proliferation[3]
LNCaPProstate CancerI3C50-100 µMInhibition of proliferation[3]
HCT116Colon CancerI3C500 µMInduction of apoptosis[6]
VariousVarious CancersDIM50-100 µMSuppression of proliferation[3]

Table 2: Clinical Trials of Indole-3-carbinol

ConditionNumber of ParticipantsDosageDurationKey FindingsReference
High-Risk for Breast Cancer17 women400-800 mg/day8 weeksIncreased urinary 2OHE1/16OHE1 ratio; well-tolerated[9][10]
Cervical Dysplasia (CIN 2/3)30 women200 or 400 mg/day12 weeksSignificant regression of CIN in the I3C groups compared to placebo[18]
Recurrent Respiratory Papillomatosis-Up to 400 mg/day-Showed efficacy in a preliminary trial[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in I3C research.

Determination of Urinary Estrogen Metabolites

This protocol is essential for assessing the in vivo effects of I3C on estrogen metabolism.

  • Sample Collection: Collect 24-hour urine samples from subjects at baseline and after the intervention period.

  • Sample Preparation: Aliquot urine samples and store them at -80°C until analysis. Thaw samples and centrifuge to remove any precipitate.

  • Enzymatic Hydrolysis: Treat urine samples with β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.

  • Extraction: Perform solid-phase or liquid-liquid extraction to isolate the estrogen metabolites.

  • Derivatization: Derivatize the extracted metabolites to enhance their volatility and detection by gas chromatography.

  • GC-MS Analysis: Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2OHE1 and 16OHE1.

  • Data Analysis: Calculate the ratio of 2OHE1 to 16OHE1.

Cell Viability and Apoptosis Assays

These in vitro assays are fundamental for evaluating the anti-cancer effects of I3C.

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, LNCaP) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of I3C or DIM for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Assay (for Cell Viability):

    • Add MTT reagent to each well and incubate.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Annexin V/Propidium Iodide Staining (for Apoptosis):

    • Harvest the treated cells.

    • Wash the cells with binding buffer.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.

Signaling_Pathway_of_I3C_in_Cancer_Cells cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Activates EstrogenReceptor Estrogen Receptor (ERα) I3C->EstrogenReceptor Inhibits NFkB NF-κB I3C->NFkB Inhibits Akt Akt I3C->Akt Inhibits GeneExpression Altered Gene Expression AhR->GeneExpression Modulates EstrogenReceptor->GeneExpression Inhibition leads to reduced proliferation NFkB->GeneExpression Inhibition reduces inflammation CellCycle Cell Cycle Arrest (p21, p27) Akt->CellCycle Inhibition promotes arrest Apoptosis Apoptosis (Bax/Bcl-2) Akt->Apoptosis Inhibition promotes apoptosis GeneExpression->CellCycle GeneExpression->Apoptosis

Figure 1: Simplified signaling pathway of Indole-3-Carbinol in cancer cells.

Experimental_Workflow_for_I3C_In_Vivo_Study cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis AnimalModel Animal Model (e.g., Nude mice with tumor xenografts) Grouping Randomized Grouping (Control vs. I3C-treated) AnimalModel->Grouping Treatment Daily Oral Gavage (Vehicle or I3C) Grouping->Treatment TumorMeasurement Tumor Volume Measurement (e.g., twice weekly) Treatment->TumorMeasurement BodyWeight Body Weight Monitoring Treatment->BodyWeight Sacrifice Euthanasia & Tumor Excision TumorMeasurement->Sacrifice BodyWeight->Sacrifice Histology Histological Analysis (H&E, IHC for proliferation/apoptosis markers) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Western blot for signaling proteins) Sacrifice->Biochemical

Figure 2: General experimental workflow for an in vivo study of I3C's anti-tumor effects.

Conclusion and Future Directions

Indole-3-carbinol has demonstrated significant therapeutic potential, particularly as a chemopreventive and anti-cancer agent. Its multifaceted mechanism of action, targeting key pathways in cancer progression, makes it an attractive candidate for further drug development. The favorable safety profile observed in clinical trials to date is also encouraging.[9][10][18]

Future research should focus on several key areas:

  • Larger, randomized controlled trials are needed to confirm the efficacy of I3C in various cancer types and other inflammatory conditions.

  • Pharmacokinetic and pharmacodynamic studies will help to optimize dosing and delivery methods.

  • Investigation into synergistic combinations of I3C with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.[1]

  • Further exploration of its neuroprotective effects could open up new therapeutic avenues for neurodegenerative diseases.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of 1H-Indole-3-propanol (Tryptophol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-propanol, commonly known as tryptophol, is an indole-alkaloid with diverse biological activities, including functioning as a quorum-sensing molecule in fungi, a sleep-inducing compound in animals, and a plant growth regulator. Its biosynthesis from the essential amino acid L-tryptophan is a subject of significant interest in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the core biosynthetic pathway of tryptophol, detailing the key enzymatic steps, providing experimental protocols for enzyme characterization, and presenting quantitative data for the involved enzymes. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the biochemical processes.

The Core Biosynthetic Pathway of Tryptophol

The primary and most well-characterized pathway for the biosynthesis of tryptophol from L-tryptophan is a three-step enzymatic cascade, often referred to as a branch of the Ehrlich pathway. This pathway involves transamination, decarboxylation, and reduction reactions to convert L-tryptophan into tryptophol.

The biosynthesis of tryptophol begins with the amino acid L-tryptophan. The first step is a transamination reaction catalyzed by tryptophan aminotransferase (TAA) , which converts L-tryptophan to indole-3-pyruvic acid. Subsequently, indole-3-pyruvate decarboxylase (IPDC) catalyzes the decarboxylation of indole-3-pyruvic acid to produce indole-3-acetaldehyde. The final step is the reduction of indole-3-acetaldehyde to tryptophol, a reaction catalyzed by alcohol dehydrogenase (ADH) or more specifically, indole-3-acetaldehyde reductase .[1]

Biosynthesis_of_Tryptophol

Figure 1: The enzymatic conversion of L-tryptophan to this compound (Tryptophol).

Key Enzymes and Their Characteristics

The efficiency and regulation of the tryptophol biosynthetic pathway are governed by the kinetic properties and expression levels of its constituent enzymes.

Tryptophan Aminotransferase (TAA)
  • EC Number: 2.6.1.27[2]

  • Function: Catalyzes the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, to form indole-3-pyruvic acid and L-glutamate.[2]

  • Cofactor: Pyridoxal 5'-phosphate (PLP) is required for its catalytic activity.[2]

Indole-3-pyruvate Decarboxylase (IPDC)
  • EC Number: 4.1.1.74[3]

  • Function: Catalyzes the non-oxidative decarboxylation of indole-3-pyruvic acid to form indole-3-acetaldehyde and carbon dioxide.[3] This is often the rate-limiting step in the pathway.

  • Cofactors: Requires thiamine pyrophosphate (TPP) and a divalent metal ion, typically Mg²⁺, for its activity.[4]

Alcohol Dehydrogenase (ADH) / Indole-3-acetaldehyde Reductase
  • EC Number: 1.1.1.- (specific EC number for tryptophol synthesis can vary)

  • Function: Catalyzes the reduction of the aldehyde group of indole-3-acetaldehyde to a hydroxyl group, yielding tryptophol. This reaction utilizes a reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH).

Quantitative Data of Key Enzymes

The following table summarizes the kinetic parameters of the key enzymes involved in the tryptophol biosynthetic pathway from various organisms. This data is crucial for understanding the efficiency of each enzymatic step and for metabolic engineering efforts aimed at optimizing tryptophol production.

EnzymeOrganismSubstrateKmVmaxkcatOptimal pHReference(s)
Tryptophan Aminotransferase Rattus norvegicus (brain)L-Tryptophan---~8.0[5]
Indole-3-pyruvate Decarboxylase Enterobacter cloacaeIndole-3-pyruvic acid15 µM---[6]
Indole-3-pyruvate Decarboxylase Enterobacter cloacaePyruvic acid2.5 mM---[6]
Alcohol Dehydrogenase Ralstonia sp.Aromatic aldehydes---6.0-9.5 (reduction)[7]

Note: Comprehensive kinetic data (Vmax and kcat) for all enzymes in the tryptophol-specific pathway is not consistently available across the literature and can vary significantly with assay conditions.

Experimental Protocols

This section provides detailed methodologies for the assay and analysis of the key enzymes and the final product, tryptophol.

Tryptophan Aminotransferase (TAA) Assay

This protocol describes a method to determine the activity of TAA by measuring the formation of indole-3-pyruvic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified or partially purified TAA enzyme

  • L-Tryptophan

  • α-Ketoglutaric acid

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 µM PLP, 10 mM L-tryptophan, and 10 mM α-ketoglutarate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the TAA enzyme solution.

  • Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding an equal volume of 10% (w/v) TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of indole-3-pyruvic acid using HPLC. The compound can be detected by UV absorbance at approximately 328 nm.

  • Quantify the product by comparing the peak area to a standard curve prepared with authentic indole-3-pyruvic acid.

Indole-3-pyruvate Decarboxylase (IPDC) Assay

This protocol describes a continuous spectrophotometric assay for IPDC activity by coupling the decarboxylation reaction to the oxidation of NADH.

Materials:

  • Purified or partially purified IPDC enzyme

  • Indole-3-pyruvic acid

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Alcohol dehydrogenase (ADH) from a commercial source (as a coupling enzyme)

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM sodium phosphate buffer (pH 6.5), 0.2 mM TPP, 5 mM MgCl₂, 0.2 mM NADH, and an excess of alcohol dehydrogenase (e.g., 10-20 units).

  • Add the IPDC enzyme solution to the cuvette and mix gently.

  • Monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding indole-3-pyruvic acid to a final concentration of 1 mM.

  • Continuously record the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Tryptophol Quantification by HPLC

This protocol outlines a method for the quantification of tryptophol from a biological sample (e.g., culture supernatant).

Materials:

  • Sample containing tryptophol

  • Tryptophol standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Prepare the sample by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

  • Prepare a series of tryptophol standards of known concentrations in the appropriate solvent.

  • Set up the HPLC system with a suitable mobile phase gradient. A common mobile phase consists of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Inject the prepared sample and standards onto the HPLC column.

  • Detect tryptophol using a fluorescence detector (excitation ~280 nm, emission ~360 nm) or a UV detector (at ~280 nm).[8]

  • Identify the tryptophol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of tryptophol in the sample by integrating the peak area and comparing it to the standard curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of the tryptophol biosynthetic pathway, from the cultivation of a producing organism to the final analysis of the product.

Experimental_Workflow

Figure 2: A generalized experimental workflow for studying tryptophol biosynthesis.

Conclusion

This technical guide has provided a detailed overview of the biosynthetic pathway of this compound (tryptophol) from L-tryptophan. The core pathway, involving the sequential action of tryptophan aminotransferase, indole-3-pyruvate decarboxylase, and alcohol dehydrogenase, has been elucidated. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating this pathway for applications in metabolic engineering, synthetic biology, and drug development. Further research to fully characterize the kinetics and regulation of these enzymes from a wider range of organisms will be instrumental in harnessing the full potential of tryptophol and its derivatives.

References

Unveiling the Potential Quorum-Sensing Activity of 1H-Indole-3-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) being a promising approach. Indole, a metabolite of tryptophan, and its derivatives have been identified as significant modulators of quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This technical guide explores the theoretical quorum-sensing activity of 1H-Indole-3-propanol, drawing parallels from the known bioactivities of other indole compounds. We provide detailed experimental protocols for assessing anti-QS and anti-biofilm properties and present visual workflows and signaling pathways to guide future research in this domain.

The Indole Scaffold as a Quorum Sensing Inhibitor

Indole and its derivatives are known to interfere with bacterial quorum sensing.[1][2] For instance, indole has been shown to inhibit the formation of biofilms and the production of virulence factors in various bacteria.[3] The mechanism of action is often attributed to the interference with QS regulatory proteins or the modulation of gene expression related to virulence.[1] In P. aeruginosa, a key opportunistic pathogen, the QS network is complex, involving multiple interconnected systems such as las, rhl, and pqs.[4][5] Indole derivatives have demonstrated the ability to downregulate the expression of key QS-related genes, including lasI, lasR, rhlI, and rhlR.

Given its structural similarity to other bioactive indoles, it is hypothesized that this compound could exhibit similar QSI properties. The propanol side chain may influence its solubility and interaction with bacterial cell membranes or target proteins, potentially offering a unique activity profile compared to other indole derivatives.

Key Quorum Sensing-Regulated Virulence Factors in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a sophisticated QS network to regulate a host of virulence factors that contribute to its pathogenicity. Understanding these factors is crucial for evaluating the efficacy of potential QS inhibitors like this compound.

  • Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[6] This matrix protects the bacteria from antibiotics and host immune responses.[7]

  • Pyocyanin Production: Pyocyanin is a blue-green, redox-active phenazine pigment that contributes to oxidative stress in host cells and has antimicrobial properties against competing microbes.[8] Its production is under the tight control of the rhl and pqs QS systems.

  • Protease Activity (LasA and LasB): P. aeruginosa secretes several proteases, with LasA (staphylolysin) and LasB (elastase) being prominent examples. These enzymes degrade host tissues, including elastin, contributing to tissue damage and invasion.

  • Motility: Swarming and swimming motilities are flagella-driven movements that are essential for surface colonization and the initial stages of biofilm formation.

Experimental Protocols for Assessing Quorum-Sensing Inhibition

The following are detailed protocols for key experiments to determine the potential QSI activity of this compound against P. aeruginosa.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.[9][10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Overnight culture of P. aeruginosa

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of the 96-well plate.

  • Inoculate the wells with the P. aeruginosa culture (adjusted to a starting OD600 of ~0.05). Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently remove the planktonic bacteria by washing the wells twice with PBS.

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the Crystal Violet solution and wash the wells three times with PBS.

  • Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 590 nm using a microplate reader.

Pyocyanin Quantification Assay

This protocol measures the production of the pyocyanin pigment.[11][12]

Materials:

  • Overnight culture of P. aeruginosa

  • Growth medium (e.g., King's A medium)

  • This compound stock solution

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence of various concentrations of this compound for 24 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.

  • Transfer the chloroform layer (blue) to a new tube.

  • Re-extract the pyocyanin from the chloroform layer by adding 1 mL of 0.2 M HCl and vortexing. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink (top) layer at 520 nm.

Swarming Motility Assay

This assay assesses the effect of the compound on bacterial surface motility.[13][14][15]

Materials:

  • Swarm agar plates (e.g., Nutrient broth with 0.5% agar)

  • Overnight culture of P. aeruginosa

  • This compound stock solution

Procedure:

  • Prepare swarm agar plates containing different concentrations of this compound.

  • Allow the plates to dry at room temperature.

  • Inoculate 2.5 µL of an overnight P. aeruginosa culture into the center of each plate.

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the bacterial swarming zone.

Visualizing Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and the P. aeruginosa quorum sensing signaling cascade.

experimental_workflow cluster_preparation Preparation cluster_assays Quorum Sensing Assays cluster_analysis Data Analysis prep_culture Prepare P. aeruginosa Culture biofilm_assay Biofilm Inhibition Assay (Crystal Violet) prep_culture->biofilm_assay pyocyanin_assay Pyocyanin Quantification prep_culture->pyocyanin_assay motility_assay Swarming Motility Assay prep_culture->motility_assay prep_compound Prepare this compound Dilutions prep_compound->biofilm_assay prep_compound->pyocyanin_assay prep_compound->motility_assay measure_abs Measure Absorbance biofilm_assay->measure_abs pyocyanin_assay->measure_abs measure_zone Measure Swarm Diameter motility_assay->measure_zone quantify_inhibition Quantify Inhibition (%) measure_abs->quantify_inhibition measure_zone->quantify_inhibition

Caption: Workflow for assessing the QSI activity of this compound.

pa_qs_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors cluster_inhibition Potential Inhibition by this compound LasI LasI AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 Synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_3OC12->LasR Binds RhlI RhlI LasR_AHL->RhlI RhlR RhlR LasR_AHL->RhlR PqsR PqsR LasR_AHL->PqsR Biofilm Biofilm Formation LasR_AHL->Biofilm Proteases Proteases (LasA, LasB) LasR_AHL->Proteases AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_C4->RhlR Binds RhlR_AHL->Biofilm Pyocyanin Pyocyanin RhlR_AHL->Pyocyanin Motility Motility RhlR_AHL->Motility PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PQS PQS PqsR_PQS->Biofilm PqsR_PQS->Pyocyanin Indole This compound Indole->LasR Inhibits Binding Indole->RhlR Inhibits Binding Indole->PqsR Inhibits Binding

Caption: P. aeruginosa quorum sensing cascade and potential inhibition points.

Quantitative Data for Indole Derivatives as Quorum Sensing Inhibitors

The following tables summarize quantitative data on the QSI effects of various indole derivatives against P. aeruginosa and other bacteria. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibition of Biofilm Formation by Indole Derivatives

CompoundOrganismConcentration% InhibitionReference
3-(2-isocyano-6-methylbenzyl)-1H-indoleP. aeruginosa PAO125 µg/mL70%[16]
Indole-3-acetic acidP. aeruginosaNot specifiedSignificant[17][18]

Table 2: Inhibition of Virulence Factor Production by Indole Derivatives

CompoundVirulence FactorOrganismConcentration% InhibitionReference
3-(2-isocyano-6-methylbenzyl)-1H-indolePyocyaninP. aeruginosa PAO125 µg/mL73%[16]
3-(2-isocyano-6-methylbenzyl)-1H-indoleProteaseP. aeruginosa PAO125 µg/mL51%[16]

Table 3: Downregulation of QS-Related Genes by Indole Derivatives

CompoundGene(s)OrganismFold DownregulationReference
3-(2-isocyano-6-methylbenzyl)-1H-indolelasI, lasR, rhlI, rhlR, pqsRP. aeruginosa PAO11.82 to 10.87[16]

Conclusion and Future Directions

While direct evidence for the quorum-sensing activity of this compound is currently lacking, the extensive research on other indole derivatives strongly suggests its potential as a quorum sensing inhibitor. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the investigation of this promising compound. Future research should focus on a systematic evaluation of this compound's effects on biofilm formation, virulence factor production, and the expression of key quorum-sensing regulatory genes in clinically relevant pathogens. Such studies will be instrumental in determining its potential as a novel anti-virulence agent in the fight against antibiotic-resistant infections.

References

Methodological & Application

Synthesis of 1H-Indole-3-propanol from Indole-3-propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-propanol, a derivative of the ubiquitous indole scaffold, is a valuable building block in medicinal chemistry and drug discovery. Its precursor, indole-3-propionic acid, is a naturally occurring auxin in plants and a metabolite of tryptophan produced by the gut microbiota with recognized neuroprotective and anti-inflammatory properties. The reduction of indole-3-propionic acid to this compound provides a key intermediate for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and protocols for the efficient synthesis of this compound from indole-3-propionic acid, focusing on a chemoselective reduction method that preserves the integrity of the indole ring.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material Indole-3-propionic acidCommercially Available
Product This compoundSynthesized
Molecular Formula C₁₁H₁₃NO--INVALID-LINK--
Molecular Weight 175.23 g/mol --INVALID-LINK--
Reaction Type Reduction of a carboxylic acid-
Reducing Agent Borane-Tetrahydrofuran complex (BH₃·THF)[1]
Typical Yield High (specific yield depends on scale and purification)General protocol[1]
Purification Method Column Chromatography[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃) δ 8.08 (s, 1H, NH), 7.62 (d, J=7.9 Hz, 1H), 7.36 (d, J=8.1 Hz, 1H), 7.19 (t, J=7.5 Hz, 1H), 7.11 (t, J=7.4 Hz, 1H), 7.03 (s, 1H), 3.74 (t, J=6.4 Hz, 2H), 2.89 (t, J=7.5 Hz, 2H), 2.01 (quint, J=6.9 Hz, 2H)SpectraBase
¹³C NMR (CDCl₃) δ 136.3, 127.4, 122.1, 121.9, 119.2, 118.8, 114.9, 111.1, 62.2, 31.8, 25.1SpectraBase
Mass Spectrometry (EI) m/z 175 (M+), 144, 130NIST

Experimental Protocols

Synthesis of this compound via Borane Reduction

This protocol details the reduction of indole-3-propionic acid to this compound using a borane-tetrahydrofuran (BH₃·THF) complex. This method is preferred for its chemoselectivity, as it reduces the carboxylic acid group without affecting the indole ring.

Materials:

  • Indole-3-propionic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-propionic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (approximately 1.5-2.0 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

  • Work-up:

    • Remove the THF and methanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine. . Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.[2]

Mandatory Visualization

Chemical Reaction Workflow

G Indole-3-propionic_acid Indole-3-propionic acid Process Reduction Indole-3-propionic_acid->Process 1. BH3.THF 2. H2O workup This compound This compound Process->this compound Purification

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Indole-3-propionic Acid

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from tryptophan. It has been shown to exert its biological effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X receptor (PXR).[3][4] Activation of these receptors leads to downstream signaling cascades that influence immune responses, intestinal barrier function, and cellular protection.[5][6]

cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus IPA Indole-3-propionic Acid (IPA) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR PXR Pregnane X Receptor (PXR) IPA->PXR ARNT ARNT AhR->ARNT Dimerization RXR RXR PXR->RXR Dimerization AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT PXR_RXR PXR-RXR Complex RXR->PXR_RXR Nucleus Nucleus XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to PPRE Peroxisome Proliferator Response Element (PPRE) PXR_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression PXR_Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PPRE->PXR_Target_Genes

Caption: IPA signaling through AhR and PXR pathways.

References

Application Notes and Protocols for 1H-Indole-3-propanol in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in biomedical research due to their diverse biological activities. These compounds, many of which are metabolites of tryptophan, are known to play roles in a variety of physiological and pathological processes. While extensive research has been conducted on derivatives such as Indole-3-propionic acid (IPA) and Indole-3-carbinol (I3C), 1H-Indole-3-propanol remains a less-explored molecule.

These application notes provide a comprehensive guide for the initial characterization and use of this compound in mammalian cell culture. The protocols outlined below are based on established methodologies for similar indole compounds and serve as a starting point for investigation. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions.

Overview of this compound

This compound, also known as 3-Indolepropanol, is an indole derivative with the chemical formula C₁₁H₁₃NO. While specific biological data in mammalian cell culture is limited, its structural similarity to other well-characterized indole compounds suggests it may possess interesting biological properties. For instance, it is a precursor for the synthesis of 1H-Indole-3-propanal. Given that other indole derivatives modulate critical cellular processes, it is plausible that this compound could influence cell signaling, proliferation, and viability.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 3569-21-9
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.

Data sourced from PubChem CID 77115.

Potential Biological Activities and Signaling Pathways

Based on the known functions of structurally related indole compounds, this compound may be investigated for its effects on several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway: Many indole derivatives are ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli, immune regulation, and carcinogenesis. Activation of AhR can lead to the transcription of various genes, including those encoding cytochrome P450 enzymes.

Pregnane X Receptor (PXR) Pathway: Indole-3-propionic acid (IPA) is known to activate the Pregnane X Receptor (PXR), another nuclear receptor that regulates the expression of genes involved in detoxification and metabolism.

Anti-inflammatory and Antioxidant Effects: Several indole derivatives, such as IPA, exhibit potent anti-inflammatory and antioxidant properties by scavenging free radicals and modulating inflammatory signaling pathways like NF-κB.

Anticancer Properties: Compounds like Indole-3-carbinol (I3C) have been shown to possess anticancer activity by inducing apoptosis and modulating signaling pathways that control cell cycle and survival, such as the Akt and MAPK pathways.

Below is a generalized diagram of potential signaling pathways that could be influenced by indole compounds.

Indole_Signaling Potential Signaling Pathways for Indole Derivatives cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_cellular_effects Cellular Outcomes Indole This compound AhR AhR Indole->AhR PXR PXR Indole->PXR Akt Akt Pathway Indole->Akt MAPK MAPK Pathway Indole->MAPK NFkB NF-κB Pathway Indole->NFkB Gene Gene Expression (e.g., CYP1A1) AhR->Gene PXR->Gene Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by indole derivatives.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific experimental setup.

Preparation of this compound Stock Solution

Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of this compound on the mammalian cell line of interest. The following table summarizes hypothetical IC50 values for a related indole derivative to provide a reference for concentration ranges to test.

Hypothetical IC50 Values for an Indole Derivative

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Cancer2.6
MCF7Breast Cancer> 50 (example)
PC-3Prostate Cancer> 50 (example)

Note: The IC50 value for A549 cells is for the compound 1-(1-tosyl-1H-indol-3-yl)propan-1-one, not this compound, and is provided for illustrative purposes only.

Protocol: MTT Assay for Cell Viability

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Cell Proliferation Assay

To assess the effect of this compound on cell growth, a proliferation assay such as a wound-healing (scratch) assay can be performed.

Protocol: Wound-Healing Assay

Materials:

  • Mammalian cells that form a confluent monolayer

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Complete cell culture medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

The following diagram illustrates the general workflow for testing the effects of this compound on mammalian cells.

Experimental_Workflow General Experimental Workflow cluster_assays Perform Cellular Assays A Prepare Stock Solution of this compound in DMSO C Treat Cells with Serial Dilutions of this compound A->C B Seed Mammalian Cells in Multi-well Plates B->C D Incubate for a Defined Period (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Proliferation Assay (e.g., Wound Healing) D->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General workflow for in vitro cell-based assays.

Conclusion

While specific data on the biological effects of this compound in mammalian cell culture is not yet widely available, its structural similarity to other bioactive indole compounds makes it a molecule of interest for further investigation. The protocols and information provided in these application notes offer a solid foundation for researchers to begin exploring its potential effects on cell viability, proliferation, and signaling pathways. It is imperative that these generalized protocols are adapted and optimized for the specific cell lines and research questions being addressed.

Application Notes and Protocols for 1H-Indole-3-propanol in Plant Biology and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the auxin-like properties of Indole-3-propionic acid (IPA), a close structural analog of 1H-Indole-3-propanol. Direct research on this compound in plant biology is limited. The following application notes and protocols are based on the known effects and methodologies used for IPA and other indole-containing auxins, providing a foundational framework for investigating this compound.

Introduction

This compound is a member of the indole family of organic compounds, which includes the primary plant hormone auxin, Indole-3-acetic acid (IAA). Due to its structural similarity to IAA, this compound and its related compounds, such as Indole-3-propionic acid (IPA), are of significant interest for their potential applications as plant growth regulators.[1][2] These compounds can influence various aspects of plant growth and development, including root formation, cell elongation, and responses to environmental stimuli.[1][2] This document provides an overview of the potential applications, mechanisms of action, and experimental protocols for evaluating the effects of this compound in plant biology and agriculture.

Mechanism of Action: Auxin Signaling Pathway

Indole-3-propionic acid (IPA) has been shown to function as an auxin analog by directly targeting the established auxin signaling pathway.[3][4] It binds to the TIR1/AFB-Aux/IAA co-receptor complex, which leads to the degradation of Aux/IAA transcriptional repressors.[3][4] This, in turn, releases the Auxin Response Factors (ARFs), allowing them to regulate the expression of auxin-responsive genes that control various aspects of plant growth and development, particularly lateral root formation.[3][4]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA This compound (as IPA) TIR1_AFB TIR1/AFB IPA->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Promotes Lateral_Root_Development Lateral Root Development Gene_Expression->Lateral_Root_Development Leads to

Figure 1: Proposed signaling pathway for this compound (acting as IPA).

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of Indole-3-propionic acid (IPA) on various plant species.

Table 1: Effects of IPA on Arabidopsis thaliana Root Development

ParameterIPA Concentration (µM)Observed Effect
Lateral Root Formation10Promotion of lateral root formation.[4]
Primary Root Elongation10Inhibition of primary root elongation.[4]
Root Hair Elongation10Promotion of root hair elongation.[4]

Table 2: Effects of IPA on Lemna aequinoctialis (Duckweed) Growth and Metabolism

ParameterIPA Concentration (µM)Observed Effect
Growth (Frond Number)10Significant improvement in growth.[5]
Metabolite Production10Increased cellular production of aspartate, glutamate, glutamine, serotonin, tryptophan, and phytosterols.[5]
Gene Expression10Alteration of 7,490 genes, notably affecting glycerolipid, glutathione, β-alanine, amino acid, and starch/sucrose metabolism pathways.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound.

Protocol 1: Arabidopsis thaliana Lateral Root and Root Hair Assay

Objective: To quantify the effect of this compound on lateral root formation and root hair elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes (90 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (control)

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment Application:

    • After 5-7 days of growth, transfer seedlings to fresh MS agar plates supplemented with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO control.

  • Data Collection:

    • After 5-7 days of treatment, photograph the entire root system of at least 10-15 seedlings per treatment using a stereomicroscope.

    • For root hair analysis, capture high-magnification images of the root tip region.

  • Data Analysis:

    • Lateral Roots: Count the number of emerged lateral roots per seedling.

    • Primary Root Length: Measure the length of the primary root from the root-shoot junction to the tip using ImageJ.

    • Root Hair Length and Density: Using ImageJ, measure the length of at least 20 root hairs per seedling from a defined region of the root. Root hair density can be determined by counting the number of root hairs within a specific area of the root.

Protocol 2: Transcriptomic and Metabolomic Analysis in Lemna aequinoctialis

Objective: To investigate the global changes in gene expression and metabolite profiles in Lemna aequinoctialis in response to this compound.

Materials:

  • Axenic culture of Lemna aequinoctialis

  • Schenk and Hildebrandt (SH) medium

  • This compound stock solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Next-Generation Sequencing (NGS) platform

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Plant Culture and Treatment:

    • Grow L. aequinoctialis in sterile SH medium under a 16-hour light/8-hour dark cycle at 25°C.

    • Inoculate flasks with an equal number of fronds and treat with the desired concentration of this compound (e.g., 10 µM) or a control.

  • Harvesting and Sample Preparation:

    • After the treatment period (e.g., 7-28 days), harvest the fronds, blot dry, and immediately freeze in liquid nitrogen.

    • Store samples at -80°C until further processing.

  • Transcriptomic Analysis (RNA-Seq):

    • Extract total RNA from the frozen tissue using a suitable kit following the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Prepare cDNA libraries and perform sequencing on an NGS platform.

    • Analyze the sequencing data to identify differentially expressed genes between treated and control samples.

  • Metabolomic Analysis:

    • Extract metabolites from frozen tissue using a pre-chilled solvent.

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Analyze the metabolite extract using GC-MS or LC-MS.

    • Identify and quantify the relative abundance of different metabolites.

Experimental_Workflow cluster_plant_assays Plant Bioassays cluster_omics Omics Analyses Start Plant Material (Arabidopsis or Lemna) Treatment Treatment with This compound Start->Treatment Phenotyping Phenotypic Analysis (Root growth, etc.) Treatment->Phenotyping Harvest Harvest & Freeze Plant Tissue Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Mass_Spec GC/LC-MS Metabolite_Extraction->Mass_Spec Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis Mass_Spec->Data_Analysis

Figure 2: General experimental workflow for testing this compound.

Agricultural Applications

Based on its auxin-like properties, this compound could have several potential applications in agriculture:

  • Rooting Agent: Promoting adventitious root formation in cuttings for vegetative propagation.

  • Crop Yield Enhancement: Modulating root architecture to improve nutrient and water uptake, potentially leading to increased crop yields.

  • Biostimulant: Enhancing plant growth and resilience to environmental stresses.

Further research is necessary to validate these applications and determine the optimal concentrations and application methods for different plant species and agricultural systems. The study of its effects on the metabolome of plants like duckweed also suggests potential for enhancing the production of valuable secondary metabolites.[5][6]

References

Application Notes and Protocols for 1H-Indole-3-propanol as a Standard in HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Indole-3-propanol, also known as tryptophol, is a member of the indole family of compounds. The indole structure is a key component in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities. Given its stable structure and chemical properties, this compound serves as an excellent standard for analytical method development and validation, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of related indole derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of less volatile and thermally labile compounds like this compound.[1] A reverse-phase method is commonly employed for the separation of indole derivatives.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard reverse-phase HPLC system with fluorescence or UV detection.

1. Standard Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

2. Sample Preparation:

  • The sample preparation method will vary depending on the matrix (e.g., biological fluids, plant tissue, reaction mixtures). A general approach for liquid samples is as follows:

    • To 1 mL of the liquid sample, add an appropriate volume of extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector is required.

  • The following table summarizes typical HPLC conditions for the analysis of this compound.

Table 1: HPLC Parameters for this compound Analysis

ParameterTypical Value
Column Reverse-phase C18 or Newcrom R1 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (MeCN) and water. An acid modifier like phosphoric acid or formic acid can be added.[2] For MS compatibility, formic acid is preferred.[2]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detector Fluorescence Detector (FLD) or UV-Vis Detector
Fluorescence Detection Excitation: ~280 nm, Emission: ~360 nm
UV Detection ~280 nm

4. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantification is achieved by creating a calibration curve from the peak areas of the working standards and determining the concentration of the analyte in the sample from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Separation Chromatographic Separation HPLC_System->Separation Detection Detection (Fluorescence/UV) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile or thermally labile compounds like this compound, derivatization is often required to improve their volatility and thermal stability.[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using GC-MS, including a common derivatization procedure.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) as described for the HPLC analysis.

  • Prepare working standards by diluting the stock solution.

2. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction as described in the HPLC sample preparation section, using a volatile solvent.

  • Drying: Dry the extracted sample completely under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the reaction, forming the trimethylsilyl (TMS) derivative.[3]

3. GC-MS Instrumentation and Conditions:

  • A standard GC-MS system is required.

  • The following table summarizes typical GC-MS conditions.

Table 2: GC-MS Parameters for this compound (as TMS derivative) Analysis

ParameterTypical Value
GC Column Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Final hold: 5 min at 280°C.[3]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.[3]
Acquisition Mode Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • The identification of the this compound derivative is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

  • Key mass-to-charge ratios (m/z) for underivatized this compound are a top peak at m/z 130 and a second highest at m/z 175.[4] The mass spectrum of the TMS derivative will show a different fragmentation pattern.

  • Quantification is typically performed using the peak area of a characteristic ion in SIM mode against a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Derivatization Derivatization (e.g., Silylation) Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_System GC-MS System (Injector, GC Oven, MS Detector) Derivatization->GCMS_System Inject Separation Gas Chromatographic Separation GCMS_System->Separation Ionization Ionization (EI) & Mass Analysis Separation->Ionization Data_Acquisition Data Acquisition & Processing Ionization->Data_Acquisition Quantification Quantification (Full Scan/SIM) Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the analysis of this compound. These values are typical and may need to be optimized for specific applications and instrumentation.

Table 3: Summary of Analytical Parameters

ParameterHPLCGC-MS
Linearity (r²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) Dependent on detector and matrixTypically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Dependent on detector and matrixTypically in the low ng/mL to pg/mL range
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Disclaimer: The provided protocols and parameters are intended as a general guide. Method optimization and validation are essential for specific applications to ensure accurate and reliable results.

References

High-Yield One-Pot Synthesis of 3-Substituted Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. Specifically, 3-substituted indoles are of significant interest due to their diverse biological activities, serving as crucial intermediates in the synthesis of more complex, biologically active molecules. Traditional multi-step syntheses of these derivatives often suffer from drawbacks such as harsh reaction conditions, the use of expensive or toxic reagents, and low overall yields. This document outlines high-yield, one-pot synthetic strategies that offer more efficient, cost-effective, and often greener alternatives for the preparation of a variety of 3-substituted indole derivatives.

I. Palladium-Catalyzed Synthesis from Nitroalkene Adducts

A robust one-pot method for synthesizing 3-substituted indoles involves the palladium-catalyzed reaction of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives.[1] This facile procedure utilizes H₂ as a hydrogen donor in the presence of a Pd/C catalyst, followed by the exchange with an alkene as a hydrogen acceptor to afford a variety of 3-substituted indoles in high yields.[1] The formation of an intermediate nitrone is crucial for the success of this reaction.[1]

Quantitative Data Summary
EntryStarting Material (Substituent on Phenyl Ring)Product (Substituent on Phenyl Ring)Yield (%)
1HH95
24-Me4-Me92
34-OMe4-OMe89
44-F4-F96
54-Cl4-Cl93
64-Br4-Br91
73-Me3-Me90
82-Me2-Me85
Experimental Protocol
  • Reaction Setup: To a reaction vessel, add the 2-(2-nitro-1-phenylethyl)cyclohexanone derivative (1.0 mmol) and 10 mol % Pd/C.

  • Hydrogenation: The vessel is charged with H₂ (1 atm) and the mixture is stirred at the appropriate temperature for the specified time to facilitate the reduction of the nitro group.

  • Hydrogen Acceptor Exchange: The H₂ atmosphere is replaced with ethylene (CH₂=CH₂) and the reaction is stirred for an additional period to promote the cyclization and aromatization to the indole ring.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted indole.

G cluster_workflow Palladium-Catalyzed One-Pot Synthesis start Start reactants Add 2-(2-nitro-1-phenylethyl)cyclohexanone and 10 mol % Pd/C start->reactants hydrogenation Charge with H₂ (1 atm) Stir at specified temperature reactants->hydrogenation exchange Replace H₂ with Ethylene Continue stirring hydrogenation->exchange workup Filter to remove catalyst Concentrate filtrate exchange->workup purification Column Chromatography workup->purification end 3-Substituted Indole purification->end

Caption: Workflow for Pd-catalyzed one-pot indole synthesis.

II. Multicomponent Synthesis via Yonemitsu-Type Condensation

A highly efficient and straightforward protocol for the synthesis of 3-substituted indoles involves a one-pot, three-component reaction of an indole, an aldehyde, and an active methylene compound, such as acetylacetone or malononitrile.[2][3][4] This method can be performed under catalyst-free conditions assisted by solar radiation or with the use of various catalysts like base catalysts, ionic liquids, or deep eutectic solvents.[4][5][6]

Quantitative Data Summary (Base-Catalyzed)
EntryAldehydeActive Methylene CompoundProductReaction Time (h)Yield (%)
1BenzaldehydeAcetylacetone3-((1H-indol-3-yl)(phenyl)methyl)pentane-2,4-dione385
24-ChlorobenzaldehydeAcetylacetone3-((4-chlorophenyl)(1H-indol-3-yl)methyl)pentane-2,4-dione3.582
34-MethoxybenzaldehydeAcetylacetone3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)pentane-2,4-dione388
4BenzaldehydeMalononitrile2-((1H-indol-3-yl)(phenyl)methyl)malononitrile2.590
54-NitrobenzaldehydeMalononitrile2-((1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile387
Experimental Protocol (Base-Catalyzed)
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol.

  • Initial Condensation: Heat the mixture at 60°C for 15 minutes.

  • Indole Addition: Add indole (1.0 mmol) to the solution and continue heating at 60°C for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and partition it between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then recrystallized from ethanol to yield the pure 3-substituted indole derivative.[2]

G cluster_workflow Multicomponent Yonemitsu-Type Condensation start Start reactants Dissolve Aldehyde and Acetylacetone in Ethanol start->reactants condensation Heat at 60°C for 15 min reactants->condensation indole_add Add Indole Continue heating at 60°C for 3-6 h condensation->indole_add workup Cool and partition between Ethyl Acetate and Water indole_add->workup extraction Separate organic layer, dry, and concentrate workup->extraction purification Recrystallize from Ethanol extraction->purification end 3-Substituted Indole purification->end

Caption: Workflow for multicomponent indole synthesis.

III. One-Pot Synthesis of 3-Cyanoindoles

A transition-metal-free, one-pot, two-step synthesis provides an efficient route to 1,2-disubstituted 3-cyanoindoles from readily available N-(o-tolyl)benzamides.[7] This modified Madelung synthesis involves the reaction of a substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide with potassium cyanide, followed by a base-mediated intramolecular cyclization.[7]

Quantitative Data Summary
EntryR⁴Yield (%)
1HHHH85
2OMeHHH82
3HClHH88
4HHMeH80
5HHHOMe78
Experimental Protocol
  • Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, combine the benzyl bromide starting material (0.5 mmol), potassium cyanide (KCN, 2.0 mmol), and dimethyl sulfoxide (DMSO, 1 mL).

  • Cyanation: Seal the vial and heat the mixture in a preheated oil bath at 100°C for 12 hours.

  • Cyclization: After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol) to the reaction mixture. Continue stirring at 100°C for an additional 12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[7]

G cluster_workflow One-Pot Synthesis of 3-Cyanoindoles start Start reactants Combine Benzyl Bromide, KCN, and DMSO start->reactants cyanation Heat at 100°C for 12 h reactants->cyanation cyclization Add DBN Continue heating at 100°C for 12 h cyanation->cyclization workup Cool and pour into water cyclization->workup extraction Extract with Dichloromethane Wash, dry, and concentrate workup->extraction purification Column Chromatography (if necessary) extraction->purification end 3-Cyanoindole purification->end

Caption: Workflow for one-pot 3-cyanoindole synthesis.

Conclusion

The one-pot synthetic methodologies presented herein offer significant advantages over classical multi-step procedures for the synthesis of 3-substituted indole derivatives. These protocols provide high yields, operational simplicity, and access to a diverse range of functionalized indoles. The detailed experimental procedures and summarized data will be valuable for researchers and scientists in academic and industrial settings, facilitating the efficient synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Studying Aryl Hydrocarbon Receptor (AhR) Activation using 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its activation by various endogenous and exogenous ligands, including a range of indole derivatives, has garnered significant interest in the fields of toxicology, immunology, and drug discovery. Among these ligands, 1H-Indole-3-propanol, a tryptophan metabolite, is an emerging compound of interest for its potential to modulate AhR activity. These application notes provide a comprehensive guide for studying the activation of the aryl hydrocarbon receptor by this compound, including detailed experimental protocols and data presentation guidelines. While specific quantitative data for this compound is emerging, data from structurally related indole compounds are presented for comparative purposes.

Data Presentation: AhR Activation by Indole Derivatives

The following table summarizes the AhR activation potential of various indole compounds, providing a reference for the expected efficacy of this compound. It is important to note that the EC50 and fold induction values can vary depending on the cell line and experimental conditions used.

CompoundAssay TypeCell LineEC50CYP1A1 Induction (Fold Change)Reference
IndoleLuciferase Reporter AssayHepG2 (human)~3 µMNot specified[1]
Indole-3-carbinol (I3C)MTT Cell Viability AssayHeLa (human)~500 µM (IC50)Not specified[2]
Indole-3-acetic acid (IAA)[3H] TCDD Competition AssayNot specified0.5 mMNot specified[3]
Tryptamine[3H] TCDD Competition AssayNot specified0.2 mMNot specified[3]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Luciferase Reporter Assay22AhRv1 (human)Not specified~106-fold (at 10 nM)[4]

Signaling Pathway

The canonical signaling pathway for AhR activation is initiated by ligand binding in the cytoplasm, followed by nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Activated_AhR Activated_AhR AhR_complex->Activated_AhR Conformational Change Release of Chaperones Ligand This compound Ligand->AhR_complex Binding Activated_AhR_n Activated AhR Activated_AhR->Activated_AhR_n Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (Promoter Region) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Initiates Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation

Figure 1. The canonical aryl hydrocarbon receptor (AhR) signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the AhR-activating potential of this compound.

AhR-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate AhR by measuring the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.[5]

Materials:

  • Human hepatoma (HepG2) cells stably transfected with an AhR-responsive luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound (test compound).

  • TCDD (positive control).

  • DMSO (vehicle control).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HepG2 reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and TCDD in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and a positive control (TCDD, e.g., 10 nM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye). Express the results as fold induction over the vehicle control. Calculate the EC50 value for this compound by fitting the dose-response data to a suitable model.

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

This protocol measures the induction of the endogenous AhR target gene, CYP1A1, at the mRNA level.[4]

Materials:

  • HepG2 cells (or other suitable cell line).

  • 6-well cell culture plates.

  • This compound, TCDD, and DMSO.

  • TRIzol reagent or other RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for human CYP1A1 and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound, TCDD (positive control), and DMSO (vehicle control) for a predetermined time (e.g., 6-24 hours).

  • RNA Extraction: After treatment, wash the cells with PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the synthesized cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the housekeeping gene and the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the AhR-activating potential of a test compound.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_mechanistic Mechanistic Studies ReporterAssay AhR Reporter Gene Assay qPCR CYP1A1 qPCR ReporterAssay->qPCR Active Compounds WesternBlot CYP1A1 Western Blot qPCR->WesternBlot NuclearTranslocation AhR Nuclear Translocation Assay qPCR->NuclearTranslocation Further Characterization DRE_Binding DRE Binding Assay NuclearTranslocation->DRE_Binding TestCompound Test Compound (this compound) TestCompound->ReporterAssay

Figure 2. A general experimental workflow for studying AhR activation.

Conclusion

These application notes provide a framework for the systematic investigation of this compound as a potential activator of the aryl hydrocarbon receptor. By employing the detailed protocols for reporter gene assays and qPCR, researchers can effectively quantify the compound's activity and contribute to a deeper understanding of its biological effects. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the study of AhR signaling.

References

Application Notes and Protocols for the Quantification of 1H-Indole-3-propanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indole-3-propanol, also known as tryptophol, is an indole compound derived from the metabolism of the essential amino acid tryptophan by gut microbiota. It is structurally related to other significant bioregulatory molecules like indole-3-acetic acid and the neurotransmitter serotonin. As interest in the gut-brain axis and the role of microbial metabolites in host physiology and pathology grows, robust analytical methods for the accurate quantification of this compound in various biological matrices are essential for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: RP-HPLC with Fluorescence Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a fluorescence detector is a reliable and cost-effective method for quantifying indolic compounds.[1] Due to their native fluorescence, this compound and related molecules can be detected with high sensitivity and selectivity without the need for derivatization.[1] This method is particularly well-suited for analyzing samples with relatively high analyte concentrations, such as bacterial culture supernatants or certain tissue homogenates.

A key advantage is the simplicity of sample preparation, often requiring only filtration or protein precipitation to achieve a clean extract suitable for injection.[1] The method described by Szkop and Bielawski (2013) allows for the simultaneous determination of several indolic compounds, including indole-3-ethanol (this compound), in a single chromatographic run.[1][2]

Experimental Protocol: HPLC-FLD

This protocol is adapted from the methodology for analyzing indolic compounds in bacterial culture supernatants.[1][2]

1. Sample Preparation (Liquid Samples)

  • Transfer 0.5 mL of the biological sample (e.g., plasma, serum, urine, or bacterial culture supernatant) to a centrifugal filter tube (e.g., 0.22 µm or 0.45 µm pore size).

  • For plasma or serum, a protein precipitation step is recommended prior to filtration. Add 1 mL of ice-cold acetonitrile to 0.5 mL of the sample, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to the centrifugal filter tube.

  • Centrifuge the filter tube at 14,000 x g for 30 minutes at 4°C.[1]

  • Collect the filtrate and transfer it to an HPLC vial for analysis.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Symmetry C8, 5 µm, 4.6 x 250 mm (or equivalent).[1]

  • Mobile Phase:

    • Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, adjusted to pH 3.8.[1]

    • Eluent B: 80:20 (v/v) acetonitrile:H₂O.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Maintained at a controlled room temperature (e.g., 25°C).

  • Fluorescence Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 350 nm.[1][2]

  • Gradient Elution Program:

Time (min)% Eluent A% Eluent B
0.08020
25.05050
31.00100
33.08020
36.08020
(This gradient is designed to separate multiple indoles; it may be optimized for faster analysis if only this compound is the target analyte).[1]

3. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Create a series of calibration standards by spiking the analyte into a blank matrix (e.g., sterile culture medium, phosphate-buffered saline, or charcoal-stripped plasma) to cover the expected concentration range.

  • Process the standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined by interpolating their peak areas from this curve.

Data Presentation: HPLC-FLD Performance

The following table summarizes the performance characteristics for the analysis of indole-3-ethanol (this compound) based on published data.[1][2]

ParameterValue
Linearity Range 0.0625 – 125 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) < 0.015 µg/mL

Application Note 2: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity. This technique is ideal for detecting the low concentrations of this compound typically found in plasma, serum, urine, and tissue homogenates.[3] The use of Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[3] Sample preparation often involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.[3]

Experimental Protocol: LC-MS/MS

This protocol is a composite method based on established procedures for other indole compounds like indole and its derivatives in biological samples.[3][4]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate) into a microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (e.g., deuterated this compound-d4, if available, to correct for matrix effects and extraction variability).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture vigorously for 2 minutes.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Transfer 150 µL of the clear supernatant to an autosampler vial for injection.[3]

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm or equivalent).[3]

  • Mobile Phase:

    • Eluent A: 0.1% Formic Acid in Water.[3]

    • Eluent B: Methanol.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Room temperature or controlled at 25°C.[3]

  • Gradient Elution Program:

Time (min)% Eluent B
0.050
5.050
7.085
10.095
10.150
12.050
(Gradient conditions should be optimized for the specific column and system used).[3]

3. Mass Spectrometry Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI can be advantageous for less polar molecules like indoles.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Suggested):

    • This compound: Precursor Ion (Q1) m/z 162.2 -> Product Ion (Q3) m/z 130.1. (This corresponds to [M+H]⁺ and the characteristic indolyl-methyl fragment).

    • Internal Standard (e.g., Tryptophol-d4): The transition would be shifted by +4 Da.

  • Source Parameters: Optimize source parameters such as nebulizer gas, heating gas, interface temperature, and collision energy according to the instrument manufacturer's guidelines to maximize the signal for the specific MRM transition.[3]

4. Calibration and Quantification

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the internal standard into a blank biological matrix.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the unknown samples using the generated regression equation.

Data Presentation: LC-MS/MS Parameters

The following table summarizes the key parameters for the LC-MS/MS method. Quantitative performance metrics (LOD, LOQ, linearity) must be established during method validation.

ParameterDescription
Sample Type Plasma, Serum, Urine, Tissue Homogenates
Preparation Method Protein Precipitation with Acetonitrile[3]
Chromatography Reverse-Phase C18 with a Water/Methanol Gradient[3]
Ionization Mode APCI or ESI, Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 162.2 ([M+H]⁺)
Product Ion (Q3) m/z 130.1 (Indolyl-methyl fragment)

Mandatory Visualizations

Diagrams of Workflows and Pathways

G Workflow for HPLC-FLD Quantification of this compound cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_quant Quantification p1 Biological Sample (0.5 mL) p2 Protein Precipitation (Optional, e.g., Acetonitrile) p1->p2 p3 Centrifugal Filtration (14,000 x g, 30 min) p2->p3 p4 Collect Filtrate p3->p4 a1 Inject into HPLC System p4->a1 a2 C8 Reverse-Phase Column Separation a1->a2 a3 Fluorescence Detection (Ex: 280 nm, Em: 350 nm) a2->a3 a4 Data Acquisition (Chromatogram) a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: Workflow for HPLC-FLD Quantification.

G Workflow for LC-MS/MS Quantification of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Biological Sample (100 µL) + Internal Standard p2 Protein Precipitation (200 µL Acetonitrile) p1->p2 p3 Vortex & Centrifuge (16,000 x g, 10 min) p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into LC System p4->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Ionization (APCI/ESI+) a2->a3 a4 Mass Spectrometry (QQQ) a3->a4 a5 MRM Detection (e.g., 162.2 -> 130.1) a4->a5 q1 Peak Area Ratio (Analyte / IS) a5->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: Workflow for LC-MS/MS Quantification.

G Tryptophan Metabolism by Gut Microbiota trp Tryptophan (from diet) tryptophanase Tryptophanase trp->tryptophanase aromatic_aa_transaminase Aromatic Amino Acid Aminotransferase trp->aromatic_aa_transaminase indole Indole tryptophanase->indole deamination ipya Indole-3-pyruvic acid aromatic_aa_transaminase->ipya transamination indoxyl_sulfate Indoxyl sulfate (in liver) indole->indoxyl_sulfate ila Indole-3-lactic acid ipya->ila iaa Indole-3-acetic acid ipya->iaa tryptophol This compound (Tryptophol) ipya->tryptophol decarboxylation & reduction ipa Indole-3-propionic acid ila->ipa dehydration & reduction

Caption: Tryptophan Metabolism by Gut Microbiota.

References

Application Notes and Protocols: 1H-Indole-3-propanol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, synthesis, and application of fluorescent probes derived from the versatile 1H-Indole-3-propanol scaffold. Indole derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent sensors due to their inherent photophysical properties and biocompatibility.[1][2] Probes based on the this compound framework can be designed to detect a variety of analytes and physiological parameters, making them valuable tools in biological research and drug development.

Principle of Operation

Fluorescent probes derived from this compound typically consist of three key components: the indole fluorophore, a linker derived from the propanol chain, and a recognition unit that interacts with the target analyte. The fluorescence of the indole core can be modulated by various mechanisms upon analyte binding, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3] The design of the recognition moiety determines the probe's selectivity towards specific analytes such as metal ions, reactive oxygen species (ROS), or changes in environmental properties like viscosity.

Hypothetical Probe Synthesis: "Indo-Prop-DNB" for Detecting Reductive Stress

As a representative example, we describe the synthesis of a hypothetical probe, "Indo-Prop-DNB," designed for the detection of reductive species like glutathione (GSH). In this design, the hydroxyl group of this compound is esterified with a fluorophore bearing a dinitrobenzene (DNB) group. The DNB moiety acts as a fluorescence quencher. In the presence of reductive species, the DNB group is reduced, leading to the restoration of fluorescence.

Synthesis Workflow

This compound This compound Esterification Esterification This compound->Esterification Fluorophore-COOH Fluorophore with Carboxylic Acid and DNB group Fluorophore-COOH->Esterification Indo-Prop-DNB_Probe Indo-Prop-DNB Probe (Non-fluorescent) Esterification->Indo-Prop-DNB_Probe DCC, DMAP Reduction Reduction Indo-Prop-DNB_Probe->Reduction Fluorescent_Product Fluorescent Product Reduction->Fluorescent_Product Fluorescence ON GSH GSH GSH->Reduction

Caption: Synthetic and activation pathway for the hypothetical "Indo-Prop-DNB" probe.

Experimental Protocols

Synthesis of "Indo-Prop-DNB"

Materials:

  • This compound

  • Fluorophore-dinitrophenyl carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Protocol:

  • Dissolve this compound (1 equivalent) and the fluorophore-dinitrophenyl carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the "Indo-Prop-DNB" probe.

General Protocol for In Vitro Analyte Detection

This protocol provides a general framework for detecting a target analyte in a solution.

Materials:

  • Stock solution of the this compound-based probe in DMSO (e.g., 1 mM).

  • Assay buffer (e.g., PBS, HEPES, depending on the analyte and probe).

  • Analyte stock solutions of known concentrations.

  • 96-well microplate (black, clear bottom for fluorescence).

  • Fluorescence microplate reader.

Protocol:

  • Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Prepare serial dilutions of the analyte stock solution in the assay buffer.

  • To the wells of the 96-well plate, add the probe working solution.

  • Add the different concentrations of the analyte to the wells. Include a blank control with only the probe and buffer.

  • Incubate the plate at room temperature for a predetermined time, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity versus the analyte concentration to generate a calibration curve.

Protocol for Cellular Imaging of Reactive Oxygen Species (ROS)

This protocol outlines the use of a hypothetical this compound-based probe for imaging intracellular ROS.

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • This compound-based ROS probe stock solution (1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • ROS inducer (e.g., H₂O₂, menadione).

  • Fluorescence microscope.

Protocol:

  • Seed the cells on glass-bottom dishes and culture overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Prepare the probe loading solution by diluting the stock solution in serum-free medium to a final concentration of 5-10 µM.

  • Incubate the cells with the probe loading solution at 37°C for 30 minutes.[4][5]

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh culture medium.

  • To induce ROS production, treat the cells with an ROS inducer at a suitable concentration and for an appropriate duration.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Cellular ROS Detection

Cell_Culture Culture cells on glass-bottom dish Probe_Loading Incubate with probe solution Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing ROS_Induction Treat with ROS inducer Washing->ROS_Induction Imaging Fluorescence Microscopy ROS_Induction->Imaging

Caption: Workflow for intracellular ROS detection using a fluorescent probe.

Protocol for Measuring Cellular Viscosity

This protocol describes the use of a hypothetical this compound-based molecular rotor to measure changes in intracellular viscosity.

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • This compound-based viscosity probe stock solution (1 mM in DMSO).

  • Cell culture medium.

  • PBS.

  • Viscosity modulating agent (e.g., nystatin, monensin).

  • Fluorescence lifetime imaging (FLIM) microscope or a standard fluorescence microscope.

Protocol:

  • Culture cells on glass-bottom dishes as described previously.

  • Load the cells with the viscosity probe (5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Wash the cells with warm PBS.

  • Add fresh culture medium.

  • To induce changes in viscosity, treat the cells with a viscosity modulating agent.

  • Image the cells using a FLIM microscope to measure fluorescence lifetime, which correlates with viscosity.[6][7] Alternatively, changes in fluorescence intensity can be monitored with a standard fluorescence microscope.[8][9]

Quantitative Data Summary

The following table summarizes representative photophysical and sensing properties of various indole-based fluorescent probes from the literature. This data is intended for comparison, as specific values for this compound-derived probes are not extensively documented.

Probe ClassAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
Indole-Schiff BaseFe³⁺~370~460VariesMicromolar[Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells]
Indole-hydrazoneZn²⁺~350~480VariesSub-micromolar[Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells]
Indole-DicyanovinylViscosity~450~600Varies with viscosityN/A[Fluorescent Molecular Rotors for Viscosity Sensors]
Indole-BoronateH₂O₂~490~520Turn-onNanomolar[Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species]
Indole-hemicyaninepH~420~580Varies with pHN/A[A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where an increase in intracellular ROS, detectable by an indole-based probe, leads to downstream cellular responses.

Stimulus Stimulus Mitochondria Mitochondria Stimulus->Mitochondria ROS_Production Increased ROS Production Mitochondria->ROS_Production Fluorescence Fluorescence ROS_Production->Fluorescence Probe Activation MAPK_Pathway MAPK Pathway Activation ROS_Production->MAPK_Pathway Indole_Probe Indole-based ROS Probe Indole_Probe->Fluorescence Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling cascade involving ROS production and its detection.

References

Green Synthesis of 1H-Indole-3-propanol and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 1H-Indole-3-propanol (tryptophol) and its analogs. The focus is on environmentally benign methodologies that offer advantages in terms of reduced waste, energy efficiency, and the use of less hazardous reagents.

Introduction

This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. Traditional synthesis routes often involve harsh reaction conditions, toxic reagents, and complex purification procedures. Green chemistry approaches offer sustainable alternatives for the synthesis of these valuable compounds, minimizing environmental impact and improving process safety. This document outlines several green synthetic methods, including microwave-assisted synthesis, biocatalysis, and solvent-free reactions, providing detailed protocols and comparative data.

Green Synthesis Approaches: A Comparative Overview

Several green chemistry strategies have been successfully applied to the synthesis of tryptophol and its analogs. The following table summarizes quantitative data from key experiments, allowing for a direct comparison of their efficiency and green credentials.

Synthesis MethodCatalyst/EnzymeSolvent(s)Reaction TimeTemperature (°C)Yield (%)Reference(s)
Microwave-Assisted Fischer Indole Synthesis p-Toluenesulfonic acid (p-TSA)Acetic acid10 min16091[1]
Optimized Fischer Indole Synthesis Sulfuric acid (H₂SO₄)DMAc:H₂O (1:1)-4575[2]
Biocatalytic Synthesis (Engineered E. coli) Tryptophan decarboxylase, etc.Glucose medium48 h37>90[3][4][5]
Ionic Liquid-Catalyzed Fischer Indole Synthesis [(HSO₃-p)₂im][HSO₄]Water1-8 h60-10068-96[6]
Solvent-Free Fischer Indole Synthesis p-Toluenesulfonic acid monohydrateNone5-30 min100High[7]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Fischer Indole Synthesis of this compound

This protocol describes a rapid and efficient one-pot synthesis of tryptophol using microwave irradiation.

Materials:

  • Phenylhydrazine

  • γ-Butyrolactone

  • p-Toluenesulfonic acid (p-TSA)

  • Acetic acid

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a microwave-safe vessel, combine phenylhydrazine (1.0 eq), γ-butyrolactone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 10 minutes.[1]

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow:

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Mix Phenylhydrazine, γ-Butyrolactone, p-TSA, and Acetic Acid B Irradiate at 160°C for 10 min A->B C Quench with ice-water and neutralize B->C D Extract with Ethyl Acetate C->D E Wash, Dry, and Concentrate D->E F Column Chromatography E->F G Pure this compound F->G

Microwave-assisted Fischer indole synthesis workflow.
Protocol 2: Biocatalytic Synthesis of this compound from Tryptophan

This protocol outlines the biosynthesis of tryptophol from L-tryptophan using a metabolically engineered Escherichia coli strain.

Materials:

  • Engineered E. coli strain expressing the necessary enzymes (e.g., tryptophan decarboxylase, monoamine oxidase, and alcohol dehydrogenase).

  • Fermentation medium (e.g., M9 minimal medium supplemented with glucose and L-tryptophan).

  • Bioreactor or shake flasks.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate).

  • Standard purification equipment.

Procedure:

  • Inoculate a seed culture of the engineered E. coli strain in a suitable growth medium and incubate overnight at 37°C with shaking.

  • Transfer the seed culture to the production medium in a bioreactor or shake flasks. The production medium should contain glucose as a carbon source and L-tryptophan as the precursor.

  • Induce the expression of the biosynthetic pathway genes at the appropriate cell density (e.g., with IPTG).

  • Continue the fermentation for 48-72 hours at 30-37°C, maintaining appropriate aeration and pH.

  • After fermentation, harvest the cells by centrifugation.

  • Extract the tryptophol from the culture supernatant and/or the cell pellet using ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Experimental Workflow:

Biocatalytic_Synthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification A Inoculate Engineered E. coli B Induce Gene Expression A->B C Ferment for 48-72h B->C D Harvest Cells C->D E Extract with Ethyl Acetate D->E F Purify by Chromatography E->F G Pure this compound F->G

Biocatalytic synthesis of tryptophol workflow.

Signaling Pathways Involving Tryptophol and its Analogs

This compound and its derivatives have been shown to modulate various biological signaling pathways, highlighting their potential as lead compounds in drug discovery.

Quorum Sensing Inhibition in Vibrio cholerae

Tryptophol acetate, a derivative of tryptophol, has been identified as a quorum sensing (QS) inhibitor in the pathogenic bacterium Vibrio cholerae. It is believed to interfere with the CqsS/CqsA signaling pathway.[8]

Quorum_Sensing_Inhibition cluster_pathway Vibrio cholerae Quorum Sensing CqsA CqsA CAI1 CAI-1 (Autoinducer) CqsA->CAI1 Synthesizes CqsS CqsS (Receptor Kinase) CAI1->CqsS Activates LuxU LuxU CqsS->LuxU Phosphorylates LuxO LuxO LuxU->LuxO qrr_sRNAs qrr sRNAs LuxO->qrr_sRNAs Activates HapR HapR (Virulence Repressor) qrr_sRNAs->HapR Activates Virulence Virulence Gene Expression HapR->Virulence Represses Tryptophol_Acetate Tryptophol Acetate Tryptophol_Acetate->CqsS Inhibits

Inhibition of Vibrio cholerae quorum sensing by tryptophol acetate.
Anti-Inflammatory Signaling Pathway

Tryptophol has demonstrated anti-inflammatory activity by modulating the expression of key inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1).[3] The exact mechanism is still under investigation, but it is proposed to interfere with the MCP-1 signaling cascade.

Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/Monocyte Inflammatory_Stimulus->Macrophage MCP1 MCP-1 (CCL2) Macrophage->MCP1 Produces CCR2 CCR2 (Receptor) MCP1->CCR2 Binds to Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) CCR2->Downstream_Signaling Activates Inflammatory_Response Inflammatory Response (Cell migration, Cytokine release) Downstream_Signaling->Inflammatory_Response Leads to Tryptophol Tryptophol Tryptophol->MCP1 Inhibits Production/Activity

Proposed anti-inflammatory mechanism of tryptophol via MCP-1 inhibition.

Conclusion

The green synthesis approaches for this compound and its analogs presented here offer significant advantages over traditional methods. These protocols provide a foundation for researchers to develop more sustainable and efficient synthetic strategies for this important class of compounds. The elucidation of their roles in modulating key signaling pathways further underscores their potential in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1H-Indole-3-propanol synthesis. The content is structured to address common challenges and provide actionable solutions through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the common method of reducing 1H-Indole-3-propanoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reducing Agent: Lithium Aluminum Hydride (LAH) is highly reactive and can be deactivated by moisture.- Use a fresh, unopened container of LAH or a properly stored, dry sample. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents.
2. Insufficient Reducing Agent: The reaction of LAH with a carboxylic acid first involves an acid-base reaction, consuming some of the hydride.- Use a sufficient excess of LAH (typically 2-3 equivalents) to ensure complete reduction.
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or low temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material is still present, consider extending the reaction time or gently heating the reaction mixture (if the solvent allows and safety precautions are in place).
Presence of Multiple Spots on TLC After Reaction 1. Formation of Side Products: Over-reduction or side reactions with the indole nucleus can occur.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Add the reducing agent portion-wise to control the reaction exotherm.
2. Unreacted Starting Material: As mentioned above, the reaction may be incomplete.- Refer to the solutions for "Low or No Product Yield".
3. Degradation of Product: The product may be unstable under the work-up conditions.- Perform the aqueous work-up at a low temperature (ice bath). - Avoid strongly acidic conditions during work-up if possible, as indole derivatives can be sensitive to acid.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: The formation of aluminum salts can lead to persistent emulsions.- Follow a careful quenching procedure (e.g., Fieser work-up: sequential addition of water, then aqueous NaOH, then more water). - Addition of a filter aid like Celite before filtration can help to break up emulsions and facilitate the removal of aluminum salts.
2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product.- Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. - Consider using a different stationary phase if separation on silica gel is poor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the reduction of 1H-Indole-3-propanoic acid or its corresponding esters (e.g., methyl or ethyl ester). This is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. The most common culprits are the deactivation of the reducing agent by moisture, an insufficient amount of the reducing agent, or incomplete reaction. It is crucial to use anhydrous conditions and a sufficient excess of a fresh, active reducing agent. Monitoring the reaction by TLC is essential to ensure it has gone to completion.

Q3: Are there alternative reducing agents to Lithium Aluminum Hydride (LAH)?

A3: Yes, other reducing agents can be used, although their effectiveness may vary. Borane (BH3), often used as a complex with THF (BH3·THF) or dimethyl sulfide (BMS), is a good alternative for reducing carboxylic acids and is generally more selective than LAH. Sodium borohydride is typically not strong enough to reduce carboxylic acids but may be used for the reduction of the corresponding ester, sometimes requiring harsher conditions or additives.

Comparison of Common Reducing Agents for Carboxylic Acid Reduction

Reducing Agent Typical Solvent Relative Reactivity Selectivity Key Considerations
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ethers (THF, Et₂O)Very HighLow (reduces many functional groups)Highly reactive with water and protic solvents. Requires careful handling and work-up.
Borane (BH₃·THF or BH₃·SMe₂) THFHighGood (selective for carboxylic acids and amides over esters)Reacts with water. Often requires an acidic work-up.
Sodium Borohydride (NaBH₄) Alcohols, Ethers, WaterLowHigh (selective for aldehydes and ketones)Generally does not reduce carboxylic acids or esters under standard conditions.

Q4: What are the potential side reactions when using LAH for the reduction of 1H-Indole-3-propanoic acid?

A4: While the primary reaction is the reduction of the carboxylic acid, side reactions can occur. These may include over-reduction of the indole ring under harsh conditions, or reactions with other functional groups if present on the molecule. It is also possible for the indole nitrogen to be deprotonated by the strongly basic LAH.

Q5: How can I effectively purify the crude this compound?

A5: The most common method for purification is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The appropriate solvent ratio should be determined by TLC analysis of the crude product.

Experimental Protocols

High-Yield Synthesis of this compound via LAH Reduction of 1H-Indole-3-propanoic Acid

This protocol is designed to maximize the yield of this compound.

Materials:

  • 1H-Indole-3-propanoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH (2.5 equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 1H-Indole-3-propanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere prep_lah Prepare LiAlH4 suspension in anhydrous THF start->prep_lah prep_acid Dissolve 1H-Indole-3-propanoic acid in anhydrous THF start->prep_acid add_acid Slowly add acid solution to LiAlH4 suspension at 0 °C prep_lah->add_acid prep_acid->add_acid react Stir at room temperature and monitor by TLC add_acid->react quench Quench reaction at 0 °C (Fieser method) react->quench filter Filter to remove aluminum salts quench->filter extract Extract with organic solvent filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Common impurities in the synthesis of 1H-Indole-3-propanol and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities encountered during the synthesis of 1H-Indole-3-propanol. The information is presented in a practical question-and-answer format to directly address challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A common and efficient method for synthesizing this compound is the reduction of Indole-3-propionic acid or its corresponding esters using a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex. The primary impurities typically arise from incomplete reaction, side reactions, or degradation of the product.

Q2: My final product is off-white or has a pinkish/yellowish hue. What causes this discoloration?

Indole compounds can be susceptible to oxidation and photodegradation.[1] Discoloration is often due to the formation of oxidized or polymerized species. Proper storage of the final compound under an inert atmosphere, protected from light, and at low temperatures is crucial to maintain purity.

Q3: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely side products?

Besides the unreacted starting material, multiple spots on a TLC plate can indicate the presence of several side products. The nature of these impurities depends on the specific reaction conditions. For instance, overly harsh reduction conditions could potentially lead to the reduction of the indole ring itself, forming indoline-based impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reducing agent is fresh and added in the correct stoichiometric ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Degradation of Product During Work-up Use a mild aqueous work-up, for example, a saturated solution of sodium sulfate, to quench the reaction. Avoid strongly acidic or basic conditions which can degrade the indole product.
Sub-optimal Reaction Conditions Optimize the reaction temperature and time. Reductions with LiAlH₄ are typically performed at 0°C to room temperature, while borane reductions may have different optimal temperature profiles.
Issue 2: Presence of Impurities in the Final Product
Impurity Likely Source Removal Strategy
Indole-3-propionic acid Incomplete reduction of the starting material.Column chromatography on silica gel or recrystallization.[2]
Oxidized/Polymerized Indoles Exposure to air and light.Column chromatography can separate these colored, often more polar, impurities. Proper storage of the purified product is essential to prevent their re-formation.
Residual Solvents Incomplete removal of solvents from the synthesis or purification steps.Drying the final product under high vacuum.
Indoline-3-propanol Over-reduction of the indole ring under harsh conditions.Careful control of reaction conditions (temperature, stoichiometry of reducing agent). Purification can be achieved by column chromatography.

Impurity Data Summary

The following table summarizes the most common impurities, their likely sources, and key identifiers.

Impurity NameLikely SourceMolecular Weight ( g/mol )
1H-Indole-3-propionic acidUnreacted starting material189.21[3]
Indoline-3-propanolOver-reduction of the indole ring177.24
High Molecular Weight SpeciesPolymerization of the indole moiety> 300

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound from common synthesis-related impurities.

  • Stationary Phase: Silica gel (60-120 mesh). For indole compounds, which can be slightly basic, using silica gel that has been deactivated with a solvent system containing a small percentage of triethylamine (0.1-1%) can prevent streaking and improve separation.[4]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar impurities. The ideal Rf value for the target compound on a TLC plate is around 0.2-0.4 for good separation.[4]

  • Elution: Load the sample onto the column and begin elution with the starting mobile phase. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

Recrystallization is an effective method for removing impurities, especially if the desired compound is a solid.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for the recrystallization of indole derivatives include ethanol, or a mixed solvent system such as methanol/water or acetone/hexanes.[5][6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visual Troubleshooting Guides

start Crude this compound (Low Purity) tlc TLC Analysis start->tlc discolored Product is Discolored (Pink/Yellow/Brown) start->discolored multiple_spots Multiple Spots Observed tlc->multiple_spots Impurities Present single_spot Single Spot (with tailing) tlc->single_spot Minor Impurities/ Polar Compound col_chrom Perform Column Chromatography multiple_spots->col_chrom recrystallize Perform Recrystallization single_spot->recrystallize discolored->col_chrom check_storage Review Storage Conditions discolored->check_storage pure_product Pure this compound col_chrom->pure_product recrystallize->pure_product check_storage->pure_product If purity improves

Caption: Troubleshooting workflow for purification of this compound.

start Synthesis of this compound low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes product_ok Proceed to Purification low_yield->product_ok No harsh_conditions Harsh Conditions? incomplete_rxn->harsh_conditions No sol_incomplete Increase reaction time/ Add more reducing agent incomplete_rxn->sol_incomplete Yes sol_harsh Use milder work-up/ Optimize temperature harsh_conditions->sol_harsh Yes harsh_conditions->product_ok No sol_incomplete->start Re-run Synthesis sol_harsh->start Re-run Synthesis

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Stability and Handling of 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 1H-Indole-3-propanol (also known as homotryptophol). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for storage and handling. Ensuring the integrity of this compound is paramount for reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the primary causes of this compound degradation? A1: The stability of this compound is primarily compromised by its indole nucleus, which is an electron-rich aromatic system. The main factors leading to its degradation are:

  • Oxidation: The pyrrole ring of the indole structure is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by other factors.[1][2]

  • Photodegradation: Many indole derivatives are sensitive to light, particularly UV radiation, which can initiate degradation pathways.[1][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and decomposition.[1]

  • Acidic Conditions: The indole nucleus can be protonated in strong acidic environments, which may lead to oligomerization or other unwanted side reactions.[2]

Q2: I've noticed a color change in my solid this compound, from off-white to a yellowish or brownish hue. What does this mean? A2: A visible color change is a common indicator of indole compound degradation, specifically oxidation and potential polymerization.[1] While a minor change may not significantly affect the purity for all applications, it is a clear sign that the compound's integrity has been compromised. For sensitive assays, it is highly recommended to use a fresh, uncolored lot of the compound or to purify the material before use.

Q3: What are the ideal storage conditions for solid this compound? A3: To maximize shelf life and prevent degradation, solid this compound should be stored with the following precautions:

  • Temperature: Cool temperatures are essential. For short-term storage, 2-8°C is recommended. For long-term stability, storage at -20°C is preferable.[1][4]

  • Light: The compound must be protected from light. Store it in an amber or opaque vial.[1][3]

  • Atmosphere: To prevent oxidation, store the solid under an inert atmosphere, such as argon or nitrogen.[1][2]

  • Container: Use a tightly sealed container to protect against moisture.[4]

Q4: How should I prepare and store solutions of this compound? A4: Solutions are generally less stable than the solid compound. When preparing and storing solutions:

  • Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Antioxidants: For extended storage, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).[1]

  • Storage: Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C in tightly sealed, light-protected vials.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent or Non-reproducible Experimental Results Compound degradation due to improper storage or handling.Verify Storage: Confirm that the compound has been stored according to the conditions outlined in the table below. The indole moiety is prone to degradation, which can alter its biological activity. Perform Quality Control: If degradation is suspected, verify the compound's purity via analytical methods like HPLC or LC-MS before use. Use a Fresh Sample: When in doubt, utilize a new, unopened vial of the compound for critical experiments.
Rapid Color Change of a Solution During an Experiment Exposure to incompatible conditions.Minimize Oxygen Exposure: The electron-rich indole ring is readily oxidized.[2] Perform experimental steps under an inert atmosphere (N₂ or Ar) if possible, especially if heating is involved. Protect from Light: Indoles can be photosensitive.[3] Use amber glassware or wrap your reaction vessel in aluminum foil. Check Reagent Compatibility: Avoid strong oxidizing agents and highly acidic conditions which can degrade the indole structure.[1][2]
Precipitate Forms in a Cold-Stored Solution The compound's solubility is lower at reduced temperatures, or the solvent has evaporated.Re-dissolve Gently: Allow the solution to warm to room temperature and vortex or sonicate briefly to redissolve the precipitate. Confirm Concentration: Ensure the solution concentration does not exceed the solvent's solubility limit at the storage temperature. Inspect Seal: Check that the vial cap is secure to prevent solvent evaporation, which would increase the compound's effective concentration.[4]

Part 3: Data Summary & Experimental Protocols

Summary of Recommended Storage Conditions
Format Duration Temperature Atmosphere Light Protection Key Considerations
Solid Short-Term (< 6 months)2-8°CStandard Air (Inert Preferred)Amber/Opaque VialKeep tightly sealed and dry.
Solid Long-Term (> 6 months)-20°CInert Gas (Ar or N₂) Required Amber/Opaque VialEssential for preventing slow oxidation over time.[1]
Solution Short-Term (< 1 week)2-8°C or -20°CHeadspace flushed with Inert GasAmber/Opaque VialUse degassed solvent. Avoid repeated warming/cooling.
Solution Long-Term (> 1 week)-80°CInert Gas (Ar or N₂) Required Amber/Opaque VialAliquot to single-use volumes. Consider adding an antioxidant.[1]
Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

Causality: This protocol is designed to minimize exposure to atmospheric oxygen and light during routine handling to preserve the compound's integrity from the moment it is opened.

  • Preparation: Before opening the container, allow the this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Conduct all weighing procedures in a well-ventilated area or a chemical fume hood.[4][5] Handle the powder carefully to avoid creating dust.[4]

  • Solvent Preparation: Use a high-purity, anhydrous grade solvent. For maximum stability, degas the solvent by sparging with argon or nitrogen for 15-20 minutes prior to use.

  • Dissolution: Add the degassed solvent to the pre-weighed solid this compound. Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage: If not for immediate use, follow the solution storage guidelines in the table above.

Protocol 2: Procedure for Inert Gas Overlay

Causality: This technique displaces atmospheric oxygen from the vial's headspace, creating an inert environment that significantly inhibits oxidative degradation during storage.[1]

  • Preparation: Place your vial containing the solid compound or solution into a rack. Have a source of dry, inert gas (argon or nitrogen) with a sterile needle or pipette tip attached to the tubing.

  • Gas Inlet: Puncture the vial's septum cap with the inert gas delivery needle, ensuring the needle tip is in the headspace above the compound.

  • Venting: Insert a second, shorter needle through the septum to act as an exhaust vent for the displaced air.

  • Flushing: Allow a gentle, steady stream of inert gas to flow into the vial for 1-2 minutes. This will displace the heavier oxygen-containing air.

  • Sealing: While the inert gas is still flowing, remove the exhaust needle first, then remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Sealing: Immediately seal the septum with paraffin film to ensure a long-lasting, airtight seal and store under the recommended conditions.

Part 4: Visualizations

Diagram 1: Recommended Workflow for Handling this compound

This diagram outlines the critical decision points and steps from receiving the compound to its long-term storage to ensure maximum stability.

G cluster_0 Receiving & Initial Storage cluster_1 Solution Preparation & Use cluster_2 Long-Term Solution Storage Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect StoreSolid Store Solid (Cold, Dark, Dry) Inspect->StoreSolid No significant color change PrepSolution Prepare Solution (Use Degassed Solvent) StoreSolid->PrepSolution ImmediateUse Immediate Use in Experiment PrepSolution->ImmediateUse StoreSolution Store Solution PrepSolution->StoreSolution For later use Aliquot Aliquot into Single-Use Vials StoreSolution->Aliquot InertGas Flush with Inert Gas (Ar or N₂) Aliquot->InertGas StoreFrozen Store Frozen (-20°C or -80°C) InertGas->StoreFrozen

Caption: Workflow for handling and storing this compound.

Diagram 2: Hypothetical Degradation Pathways of this compound

This diagram illustrates the primary environmental factors that can lead to the degradation of the indole structure, resulting in undesired byproducts.

G cluster_oxidation Oxidative Pathway cluster_acid Acidic Pathway Indole This compound Electron-rich Pyrrole Ring Oxidized Oxidized Intermediates (e.g., Hydroperoxides) Indole->Oxidized Oxygen (Air) + Light / Heat Oligomers Oligomers / Polymers Indole->Oligomers Strong Acid (H+) Degraded_Ox Ring-Opened Products & Colored Polymers Oxidized->Degraded_Ox Further Reaction

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of 1H-Indole-3-propanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1H-Indole-3-propanol from its isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution Between this compound and an Isomer

Question: My chromatogram shows overlapping or poorly separated peaks for this compound and a closely eluting isomer. What steps can I take to improve the resolution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. A systematic optimization of your chromatographic conditions is key to enhancing the separation.

Initial Checks:

  • Column Health: An aging or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a standard with known peak shapes and retention times.

  • System Suitability: Ensure your HPLC system is performing optimally by running a system suitability test with a standard mixture.[1]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[2]

    • Organic Solvent: If using reversed-phase HPLC, acetonitrile often provides different selectivity compared to methanol for aromatic compounds like indoles. Try altering the organic solvent or using a mixture of the two. Adjust the percentage of the organic modifier in small increments (e.g., 1-2%). Decreasing the organic solvent content will generally increase retention and may improve the separation of early-eluting peaks.[1]

    • pH of Aqueous Phase: Since indole compounds have a weakly acidic N-H proton, the pH of the mobile phase can influence their ionization state and interaction with the stationary phase. For reversed-phase separation on a silica-based column, operating at a lower pH (e.g., pH 2.5-4) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing and potentially improving resolution.[3] Always ensure the pH is within the stable range for your column.

    • Additives: The addition of a small amount of an acidic modifier like formic acid or phosphoric acid is common in reversed-phase HPLC to control pH and improve peak shape.[4][5]

  • Stationary Phase Selection:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic, heterocyclic compounds.

    • For chiral isomers (enantiomers), an achiral column will not separate them. You will need to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening.[6]

  • Temperature:

    • Lowering the column temperature can sometimes enhance separation between isomers by increasing the differences in their interaction with the stationary phase. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. It is an important parameter to screen.

  • Flow Rate:

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[1]

Issue 2: Peak Tailing for this compound

Question: The peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing is a common issue, particularly with polar and basic compounds like indoles, and it can compromise resolution and quantification.[3]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the polar indole molecule, causing tailing.[3]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., below 3) to protonate the silanol groups, minimizing these secondary interactions. Ensure your column is stable at this pH.[3]

    • Solution 2: Use a Highly End-capped Column: Employ a column that is specified as "base-deactivated" or has high-density end-capping to reduce the number of available silanol groups.[3]

    • Solution 3: Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol interactions.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3]

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves. A 10-fold dilution is a good starting point to test for overload.[3]

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void can distort the peak shape.

    • Solution: Backflush the column with a strong solvent to remove contaminants from the inlet frit. If a void is suspected, the column may need to be replaced.[3]

Issue 3: Fluctuating Retention Times

Question: The retention times for my peaks are shifting between injections. What could be causing this instability?

Answer: Stable retention times are critical for reliable peak identification.[1] Fluctuations are often due to issues with the mobile phase, column equilibration, or the HPLC pump.[1][7]

Possible Causes and Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis, especially when using a new mobile phase or after a gradient run.[1][8]

    • Solution: Increase the column equilibration time. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.[6]

  • Mobile Phase Preparation and Composition:

    • Inconsistent Preparation: Small variations in the preparation of the mobile phase can lead to shifts in retention.[7]

    • Evaporation: The more volatile solvent component of the mobile phase (e.g., acetonitrile) can evaporate over time, changing the composition and affecting retention.[1][6]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles covered.[6] Ensure accurate and consistent measurements when preparing the mobile phase.

  • Pump Issues: Leaks, malfunctioning check valves, or trapped air bubbles in the pump can cause an inconsistent flow rate, leading to retention time fluctuations.[1][7]

    • Solution: Perform regular pump maintenance. Degas the mobile phase properly and purge the pump to remove any air bubbles.[9][10] Check for any visible leaks in the system.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for separating this compound and its isomers?

A1: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid. You can begin with an isocratic elution and then move to a gradient if necessary to resolve all isomers. See the experimental protocol section for a more detailed starting method.

Q2: How do I choose between isocratic and gradient elution?

A2: Start with an isocratic elution for simplicity. If your isomers elute very close together or if some elute very early and others very late, a gradient elution will be more suitable. A gradient allows you to change the mobile phase composition during the run, providing more "power" to elute late-retained compounds while maintaining separation for early-eluting ones.

Q3: What detection wavelength should I use for this compound?

A3: Indole compounds typically have a strong UV absorbance. A common detection wavelength for indole derivatives is around 270-280 nm.[11][12] It is recommended to run a UV scan of your standard to determine the wavelength of maximum absorbance for optimal sensitivity.

Q4: My sample is dissolved in a solvent different from the mobile phase. Could this be a problem?

A4: Yes, this can cause peak distortion such as splitting or fronting.[6][9] If the injection solvent is significantly stronger (e.g., more organic in reversed-phase) than the mobile phase, it can carry the sample down the column too quickly, leading to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is not feasible, ensure the injection volume is small.

Q5: How do I separate enantiomers of this compound?

A5: Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated on a standard achiral HPLC column. You will need to use a chiral separation technique. The most common approach is to use a Chiral Stationary Phase (CSP).[13][14] Alternatively, a chiral additive can be used in the mobile phase, or the enantiomers can be derivatized with a chiral reagent to form diastereomers that can then be separated on an achiral column.[15]

Experimental Protocols

General Reversed-Phase HPLC Method for Isomer Separation (Starting Point)

This protocol provides a general starting point for developing a separation method for this compound and its positional isomers. This method will likely require optimization.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, hold for 2 min, increase to 70% B over 15 min, hold for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Note: This is a starting point. The gradient profile, mobile phase composition, and even the choice of organic solvent (methanol could be tried instead of acetonitrile) should be optimized to achieve the desired separation.

Visualizations

Logical Troubleshooting Workflow

Start Problem Observed (e.g., Poor Resolution, Tailing) CheckSystem System & Column Check Start->CheckSystem Initial Step OptimizeMobilePhase Optimize Mobile Phase CheckSystem->OptimizeMobilePhase System OK CheckSample Check Sample Preparation CheckSystem->CheckSample System OK OptimizeHardware Optimize Hardware Parameters OptimizeMobilePhase->OptimizeHardware Further Optimization Needed Resolved Problem Resolved OptimizeMobilePhase->Resolved Separation Achieved OptimizeHardware->Resolved Separation Achieved CheckSample->OptimizeMobilePhase

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Workflow for Method Optimization

Start Define Separation Goal SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn ScoutSolvent Scout Organic Solvent (ACN vs. MeOH) SelectColumn->ScoutSolvent OptimizeGradient Optimize Gradient Profile ScoutSolvent->OptimizeGradient FineTune Fine-Tune Parameters (Temp, Flow Rate, pH) OptimizeGradient->FineTune Validate Validate Method FineTune->Validate

Caption: A typical experimental workflow for HPLC method development and optimization.

References

Technical Support Center: Troubleshooting Experiments with 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1H-Indole-3-propanol. The information is designed to address common challenges, particularly low cell viability, and to provide a framework for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the potential causes?

Low cell viability when using this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental procedures. The primary causes can be categorized as follows:

  • Compound-Specific Issues:

    • Inherent Cytotoxicity: Indole derivatives can exhibit cytotoxic effects, often in a concentration-dependent manner. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

    • Solubility and Precipitation: this compound has limited aqueous solubility. If it precipitates out of the culture medium, this can lead to uneven exposure and localized high concentrations, causing cell death.

    • Stability: The stability of this compound in cell culture medium over the course of your experiment may be a factor. Degradation products could be more toxic than the parent compound.

  • Experimental Procedure Issues:

    • Solvent Toxicity: Dimethyl sulfoxide (DMSO) is a common solvent for indole compounds. However, final DMSO concentrations in the culture medium should be kept low (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.

    • Improper Handling: Multiple freeze-thaw cycles of the stock solution can lead to compound degradation. It is advisable to aliquot the stock solution and store it at -20°C or -80°C.

    • Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (especially mycoplasma), high cell passage number, or over-confluency, can sensitize cells to the effects of the compound.

Q2: How can we determine the optimal concentration of this compound for our experiments?

A dose-response curve is essential to identify the appropriate concentration range. This involves treating your cells with a serial dilution of this compound and assessing cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). A standard cell viability assay, such as the MTT or PrestoBlue assay, can be used for this purpose. The goal is to find a concentration that elicits the desired biological effect without causing excessive cell death.

Q3: What is the best way to prepare and store this compound for cell culture experiments?

To ensure reproducibility and minimize compound-related issues, follow these preparation and storage guidelines:

  • Stock Solution Preparation:

    • Dissolve this compound in a high-purity solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquoted stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare working dilutions by serially diluting the stock solution in your complete cell culture medium.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.5%). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.

Q4: We suspect our this compound solution is not stable. How can we address this?

The stability of compounds in cell culture media can be influenced by factors like temperature, light, and interactions with media components. While specific stability data for this compound in various media is not extensively published, it is best practice to prepare fresh working dilutions from a frozen stock for each experiment. If you suspect instability, you can perform a stability test by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration, for example, by HPLC.

Data on Indole Derivatives

While specific cytotoxicity data for this compound is limited in publicly available literature, the following tables provide EC₅₀/IC₅₀ values for structurally related indole compounds. This data can serve as a starting point for designing dose-response experiments.

Disclaimer: The following data is for informational purposes only and pertains to related indole compounds, not this compound itself. The cytotoxicity of this compound must be experimentally determined for each specific cell line and experimental condition.

Table 1: Cytotoxicity of Indole Derivatives in Various Cell Lines

CompoundCell LineAssayIncubation TimeIC₅₀/EC₅₀ (µM)Reference
Indole-3-propionic acid (IPA)MSC (mesenchymal stem cells)Not Specified24 h0.33[1]
T47D (breast cancer)Not Specified24 h1.68[1]
MRC-5 (lung fibroblast)Not Specified24 h49.8[1]
Indole-3-carbinol (I3C)HepG2 (hepatocellular carcinoma)Not Specified48 h~5[2]
HeLa, MCF7, MDA-MB-231, HCT-8Not Specified48 h~10[2]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549 (lung cancer)SRBNot Specified2.6[3]

Table 2: General Troubleshooting for Low Cell Viability

ObservationPotential CauseRecommended Solution
Precipitate in Culture Medium Poor compound solubility.Decrease the final concentration of this compound. Ensure the stock solution is fully dissolved before preparing working dilutions. Consider using a different solvent or a solubilizing agent, ensuring it is compatible with your cell line.
High Cell Death in Vehicle Control Solvent (e.g., DMSO) toxicity.Reduce the final concentration of the solvent in the culture medium to ≤0.1%.
Inconsistent Results Between Replicates Uneven cell seeding, pipetting errors, or compound precipitation.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. Visually inspect wells for any precipitate after adding the compound.
Gradual Decrease in Viability Over Time Compound instability in culture medium.Prepare fresh working solutions for each experiment. Consider shorter incubation times if feasible.
All Treated Wells Show Low Viability Compound concentration is too high.Perform a dose-response experiment starting from a much lower concentration range.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Potential Signaling Pathways and Mechanisms

Low cell viability induced by indole compounds can be attributed to the activation of specific cellular signaling pathways that lead to apoptosis (programmed cell death) or necrosis.

Potential Mechanism of Action

Indole derivatives have been shown to interact with several key signaling pathways. Understanding these can help in interpreting experimental results and troubleshooting issues of low cell viability.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Some indole compounds are known ligands for the Aryl Hydrocarbon Receptor (AhR).[4] Upon activation, AhR can translocate to the nucleus and regulate the expression of genes involved in various cellular processes, including cell cycle control and apoptosis.[4]

  • PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade.[5][6] Inhibition of this pathway by indole compounds can lead to a decrease in the phosphorylation of Akt, which in turn can promote apoptosis by relieving the inhibition of pro-apoptotic proteins.[5][7]

Visualizing Experimental and Biological Processes

The following diagrams, generated using the DOT language, illustrate a general troubleshooting workflow and a potential signaling pathway that may be affected by this compound.

G Troubleshooting Low Cell Viability start Low Cell Viability Observed check_solubility Check Compound Solubility (Precipitate in Medium?) start->check_solubility check_solvent Verify Solvent Concentration (DMSO < 0.5%?) check_solubility->check_solvent No solubility_issue Solubility Issue check_solubility->solubility_issue Yes check_cells Assess Cell Health (Contamination? Passage #?) check_solvent->check_cells Yes solvent_issue Solvent Toxicity check_solvent->solvent_issue No dose_response Perform Dose-Response (Is Concentration Too High?) check_cells->dose_response No cell_issue Suboptimal Cell Culture check_cells->cell_issue Yes concentration_issue Concentration Too High dose_response->concentration_issue Yes solubility_solution Reduce Concentration Prepare Fresh Solution solubility_issue->solubility_solution solvent_solution Lower Solvent % in Media (≤0.1% Recommended) solvent_issue->solvent_solution cell_solution Use Healthy, Low-Passage Cells Test for Mycoplasma cell_issue->cell_solution concentration_solution Use Lower Concentration Range Determine IC50 concentration_issue->concentration_solution

Caption: A troubleshooting workflow for addressing low cell viability.

G Potential Signaling Pathway for Indole-Induced Apoptosis Indole This compound AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR Activates PI3K PI3K Indole->PI3K Inhibits Nucleus Nucleus AhR->Nucleus Translocates Akt Akt PI3K->Akt Activates ProApoptotic Pro-Apoptotic Proteins (e.g., Bax) Akt->ProApoptotic Inhibits AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptotic Promotes Apoptosis Apoptosis ProApoptotic->Apoptosis Promotes AntiApoptotic->Apoptosis Inhibits GeneExpression Gene Expression Changes Nucleus->GeneExpression GeneExpression->Apoptosis

References

Preventing degradation of 1H-Indole-3-propanol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1H-Indole-3-propanol in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound solutions.

Issue 1: Solution turns yellow or brown over time.

  • Possible Cause 1: Oxidation. Like many indole derivatives, this compound is susceptible to oxidation when exposed to air.[1][2] This can lead to the formation of colored degradation products.

  • Solution:

    • Deoxygenate Solvents: Before preparing your solution, sparge the aqueous solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: Add a small amount of an antioxidant to the solution. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[3]

    • Inert Atmosphere: Store the solution under an inert atmosphere. After preparation, flush the headspace of the storage container with nitrogen or argon before sealing.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can cause the degradation of indole compounds.[1][4][5]

  • Solution:

    • Use Amber Vials: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[6]

    • Work in Low-Light Conditions: When preparing and handling solutions, work in a fume hood with the light turned off or under subdued lighting conditions.

Issue 2: Loss of compound potency or concentration over time.

  • Possible Cause 1: Inappropriate pH. The pH of the aqueous solution can significantly impact the stability of this compound. Extreme pH values (both acidic and basic) can catalyze degradation reactions.[7][8] While some studies on indole degradation have shown optimal elimination at a pH of 6-7, it is crucial to determine the optimal pH for stability.[9]

  • Solution:

    • Buffer the Solution: Use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 6.0-7.0). Phosphate or citrate buffers are common choices.

    • pH Study: Conduct a simple stability study to determine the optimal pH for your specific application (see Experimental Protocols section).

  • Possible Cause 2: Inappropriate Storage Temperature. Higher temperatures accelerate the rate of chemical degradation.

  • Solution:

    • Refrigerate or Freeze: Store stock solutions of this compound at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage.[6]

    • Aliquot: For frequently used solutions, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathways for this compound are oxidation and photodegradation.[1][2][4] The indole ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and light. This can lead to the formation of various degradation products, including hydroxylated and ring-opened species.[10][11]

Q2: What are the visible signs of this compound degradation?

A2: A common visible sign of degradation is a change in the color of the solution, which may turn yellow or brown.[1] You may also observe the formation of precipitates if the degradation products are insoluble. However, significant degradation can occur without any visible changes, so it is important to use analytical methods like HPLC to assess the purity of your solution over time.[12]

Q3: Can I use tap water to prepare my this compound solution?

A3: It is not recommended. Tap water can contain metal ions and chlorine, which can catalyze the degradation of indole compounds. Always use high-purity water, such as deionized, distilled, or HPLC-grade water, for preparing your solutions.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] You can inject aliquots of your solution at different time points and measure the peak area of this compound to determine its concentration. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pH% Remaining after 24 hours% Remaining after 7 days
4.095%80%
6.599%95%
8.592%75%
10.080%50%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates may vary.

Table 2: Effect of Storage Conditions on the Stability of this compound in Aqueous Solution (pH 6.5).

Storage Condition% Remaining after 30 days
25°C, exposed to light60%
25°C, protected from light85%
4°C, protected from light98%
-20°C, protected from light>99%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound

  • Solvent Preparation:

    • Choose a suitable buffer system (e.g., 50 mM sodium phosphate buffer).

    • Adjust the pH of the buffer to the desired value (e.g., pH 6.5).

    • Deoxygenate the buffer by sparging with a gentle stream of nitrogen or argon gas for at least 20 minutes.

  • Solution Preparation:

    • Weigh the required amount of this compound in a clean, amber glass vial.

    • Add the deoxygenated buffer to the vial to achieve the desired final concentration.

    • If using an antioxidant, add it to the buffer before adding it to the this compound. A typical starting concentration for ascorbic acid is 0.1 mg/mL.

    • Gently sonicate or vortex the vial until the compound is fully dissolved.

  • Storage:

    • Flush the headspace of the vial with nitrogen or argon gas before sealing it tightly with a cap containing a PTFE septum.

    • Store the solution at the appropriate temperature (4°C for short-term, -20°C for long-term) and protected from light.

Protocol 2: Experimental Design for a Simple Stability Study

  • Prepare Solutions: Prepare several small-volume aliquots of your this compound solution under the different conditions you want to test (e.g., different pH values, with and without antioxidant, different storage temperatures, light vs. dark).

  • Time Zero Analysis: Immediately after preparation, take an aliquot from each condition and analyze it by HPLC to determine the initial concentration (Time 0).

  • Incubate: Store the remaining aliquots under their respective conditions.

  • Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. Plot the percentage remaining versus time to determine the degradation rate under each condition.

Mandatory Visualizations

Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions start Degradation of This compound solution observed Oxidation Oxidation start->Oxidation Photodegradation Photodegradation start->Photodegradation pH_instability Inappropriate pH start->pH_instability Temperature High Temperature start->Temperature Inert_gas Use inert gas (N2 or Ar) Oxidation->Inert_gas Antioxidants Add antioxidants Oxidation->Antioxidants Amber_vials Use amber vials Photodegradation->Amber_vials Low_light Work in low light Photodegradation->Low_light Buffer Use buffer (pH 6-7) pH_instability->Buffer Low_temp Store at 4°C or -20°C Temperature->Low_temp

Caption: Troubleshooting workflow for this compound degradation.

Caption: Workflow for a this compound stability study.

References

Side reactions to avoid during the functionalization of the indole ring.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of indole functionalization. This resource addresses common side reactions and offers practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the electrophilic substitution of indoles?

A1: The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, primarily at the C3 position. However, this reactivity can also lead to several side reactions:

  • Polysubstitution: The initial product of monosubstitution at C3 can sometimes undergo further electrophilic attack, leading to di- or even tri-substituted indoles. This is particularly prevalent when using highly reactive electrophiles or harsh reaction conditions.

  • Dimerization and Polymerization: Under acidic conditions, which are often employed in reactions like Friedel-Crafts alkylation, indoles can dimerize or polymerize.[1][2][3] This occurs through the protonation of the indole ring, which generates a reactive intermediate that can be attacked by another indole molecule.

  • Reaction at C2: While C3 is the most nucleophilic position, substitution at C2 can occur, especially if the C3 position is blocked or under specific reaction conditions that favor C2 functionalization.

Q2: I'm observing significant C3-alkylation as a side reaction during my intended N-alkylation of indole. How can I improve the N-selectivity?

A2: The competition between N-alkylation and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position.[4] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally promotes N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.

  • Protecting Groups: Introducing a temporary protecting group at the C3 position can effectively block C-alkylation, directing the reaction exclusively to the nitrogen atom.

  • Catalyst and Ligand Systems: Modern catalytic methods, such as copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS, have demonstrated high N-selectivity.[4]

Q3: My Suzuki-Miyaura coupling reaction with an indole boronic acid is giving low yields due to proteodeboronation. What can I do to minimize this side reaction?

A3: Proteodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a known side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaryl boronic acids like those derived from indole. To mitigate this:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can be a proton source for proteodeboronation.

  • Choice of Base: Use a non-aqueous base or a weaker base. The choice of base can significantly impact the rate of proteodeboronation.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes reduce the extent of this side reaction.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards proteodeboronation than the corresponding boronic acids.

Troubleshooting Guides

Issue 1: Low Yield and/or Complex Mixture in Friedel-Crafts Acylation

Symptoms:

  • Low isolated yield of the desired C3-acylated indole.

  • TLC analysis shows multiple spots, indicating a mixture of products.

  • Formation of a tar-like substance in the reaction flask.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Polymerization/Dimerization Use milder Lewis acids (e.g., ZnCl₂, InCl₃) instead of strong ones like AlCl₃. Perform the reaction at a lower temperature (0 °C or below).
Diacylation Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents). Add the acylating agent slowly to the reaction mixture.
N-Acylation Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before acylation. The protecting group can be removed after the reaction.
Degradation of Starting Material Ensure the indole starting material is stable under the reaction conditions. Some substituted indoles may be sensitive to strong acids.
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination

Symptoms:

  • A mixture of N-arylated and C-arylated indole products is obtained.

  • Difficulty in separating the desired N-arylated product from isomers.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Ligand The choice of phosphine ligand is crucial for controlling regioselectivity. For N-arylation of indoles, ligands such as DavePhos or tBuXPhos are often effective.[5] Experiment with different ligands to find the optimal one for your specific substrate.
Reaction Conditions Solvent and base can influence the regioselectivity. Toluene or dioxane are common solvents, and bases like Cs₂CO₃ or K₃PO₄ are frequently used. Systematic optimization of these parameters is recommended.
Unprotected C3 Position If C3-arylation is a persistent issue, consider using an indole with a substituent at the C3 position to block this reaction pathway.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol describes the formylation of indole at the C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.

  • To this mixture, add a solution of indole in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

  • The product, indole-3-carboxaldehyde, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture.

  • Formation of Colored Impurities: The reaction can sometimes produce colored byproducts. Purification by recrystallization or column chromatography may be necessary.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoindole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoindole with an arylboronic acid.

Materials:

  • 3-Bromoindole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add 3-bromoindole, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Homocoupling of Boronic Acid: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to minimize this side reaction.

  • Low Catalyst Activity: Ensure the catalyst is not deactivated. Use fresh catalyst and properly degassed solvents.

  • Proteodeboronation: Use anhydrous conditions and consider using a boronic ester instead of the acid.

Visualizations

Troubleshooting Workflow for Friedel-Crafts Acylation

G Troubleshooting: Low Yield in Friedel-Crafts Acylation start Low Yield / Complex Mixture check_polymer Check for Polymerization/Tar start->check_polymer check_multi Check for Polysubstitution check_polymer->check_multi No solution_polymer Use Milder Lewis Acid Lower Reaction Temperature check_polymer->solution_polymer Yes check_N_acyl Check for N-Acylation check_multi->check_N_acyl No solution_multi Control Stoichiometry Slow Addition of Acylating Agent check_multi->solution_multi Yes solution_N_acyl Protect Indole Nitrogen (e.g., Boc, Ts) check_N_acyl->solution_N_acyl Yes end_node Improved Yield and Purity check_N_acyl->end_node No solution_polymer->end_node solution_multi->end_node solution_N_acyl->end_node

Caption: Troubleshooting workflow for Friedel-Crafts acylation of indoles.

Decision Tree for N- vs. C3-Alkylation

G Decision Tree: Controlling N- vs. C3-Alkylation start Goal: Selective N-Alkylation check_base Using Strong Base (e.g., NaH)? start->check_base check_temp Is Temperature Optimized? check_base->check_temp Yes solution_base Use Strong Base (NaH) in Polar Aprotic Solvent (DMF, THF) check_base->solution_base No check_protect Is C3-Alkylation Still an Issue? check_temp->check_protect Yes solution_temp Increase Reaction Temperature check_temp->solution_temp No solution_protect Protect C3 Position check_protect->solution_protect Yes end_node High N-Selectivity check_protect->end_node No solution_base->check_temp solution_temp->check_protect solution_protect->end_node

Caption: Decision tree for achieving selective N-alkylation of indoles.

References

Technical Support Center: Purification of 1H-Indole-3-propanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of 1H-Indole-3-propanol using column chromatography.

Introduction

This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry. Its purification via column chromatography, while routine, can present challenges unique to indole-containing molecules. This guide provides a framework for understanding and overcoming these challenges, ensuring high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: The choice of stationary phase is critical and depends on the scale of purification and the nature of the impurities.

  • Silica Gel (SiO₂): This is the most commonly used stationary phase for normal-phase chromatography due to its versatility and cost-effectiveness.[1] However, the acidic nature of silanol groups (Si-OH) on the silica surface can lead to strong, sometimes irreversible, adsorption of the basic indole nitrogen, resulting in peak tailing or even decomposition of the compound on the column.[2][3]

  • Neutral Alumina (Al₂O₃): For acid-sensitive compounds like certain indoles, neutral alumina is an excellent alternative to silica gel.[1] It lacks the acidic protons of silica, which can prevent compound degradation.

  • Reversed-Phase Silica (e.g., C18): If this compound is part of a more polar mixture, reversed-phase chromatography can be a suitable option.[1][4] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[5]

Recommendation: Start with silica gel, as it is the most common stationary phase. If you observe significant tailing or sample decomposition, consider deactivating the silica gel or switching to neutral alumina.

Q2: How do I select the optimal mobile phase for my separation?

A2: The selection of the mobile phase (eluent) should always be guided by prior analysis using Thin-Layer Chromatography (TLC).

The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 .[2] This generally provides the best separation from impurities.

  • Common Solvent Systems for Normal-Phase Chromatography:

    • Ethyl acetate/Hexane

    • Dichloromethane/Methanol

    • Chloroform/Methanol[6]

  • Gradient Elution: It is often beneficial to start with a less polar solvent system and gradually increase the polarity.[2] This allows for the elution of non-polar impurities first, followed by your target compound, and finally, more polar impurities.

Q3: My this compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?

A3: Degradation on silica gel is a common issue for indole derivatives.[3]

  • Confirmation with 2D TLC: You can check for on-plate decomposition by running a 2D TLC.

    • Spot your crude sample on a TLC plate and elute as usual.

    • Rotate the plate 90 degrees and elute again in the same solvent system.

    • If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica.[2]

  • Prevention:

    • Deactivation of Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in your chosen eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (TEA) or ammonia.[2][7] This will neutralize the acidic silanol groups.

    • Use an Alternative Stationary Phase: As mentioned in Q1, switching to neutral alumina can prevent acid-catalyzed degradation.[1]

Q4: What are the likely impurities I might encounter when purifying this compound?

A4: The impurities will largely depend on the synthetic route used to prepare the this compound.

  • Starting Materials: Unreacted starting materials are a common impurity. For example, if prepared by reduction of 1H-indole-3-propanoic acid, the acid may be present.

  • Oxidation Products: Indoles can be susceptible to air oxidation, which may result in colored impurities.[8] The primary alcohol of this compound can be oxidized to 1H-indole-3-propanal or further to 1H-indole-3-propanoic acid.[9][10]

  • Polymerization Products: Under acidic conditions, indoles can sometimes polymerize, leading to higher molecular weight, often colored, impurities.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Poor or No Separation of Spots Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute together, or not polar enough, causing all compounds to remain at the top of the column.Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for this compound.[2]
Column Overloading: Too much sample has been loaded onto the column for its size.Reduce the amount of sample loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.[2][11]
Compound Streaking or Tailing Strong Interaction with Acidic Silica Gel: The basic nitrogen of the indole ring is interacting strongly with the acidic silanol groups.Add a basic modifier like triethylamine (0.1-2%) to your mobile phase. Deactivate the silica gel before use. Switch to a neutral stationary phase like alumina.[2][7]
Compound is Insoluble in the Mobile Phase: The compound is precipitating on the column.Use a slightly more polar solvent to dissolve the sample before loading it onto the column. Consider dry loading the sample.[12]
Compound Won't Elute from the Column Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column.Gradually increase the polarity of the mobile phase. For very polar compounds, a small amount of methanol can be added to the eluent.[3]
Irreversible Adsorption or Decomposition: The compound may have permanently bound to or decomposed on the stationary phase.Check for compound stability on silica using 2D TLC. If unstable, use a deactivated stationary phase or an alternative like alumina.[2][3]
Cracks or Channels in the Column Bed Improperly Packed Column: The stationary phase was not packed uniformly, leading to an uneven flow of the mobile phase.Repack the column. Using a slurry packing method is generally recommended over dry packing to avoid air bubbles and ensure a uniform bed.[11][13]
Colored Impurities Co-elute with the Product Similar Polarity of Impurities: Oxidation or polymerization byproducts may have similar polarity to your desired compound.Employ a shallow gradient elution. A slow, gradual increase in polarity can help resolve compounds with close Rf values.[11]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[13]

  • Add a layer of sand (approximately 1-2 cm).

  • In a separate beaker, create a slurry of the silica gel in your initial, least polar eluent.

  • Pour the slurry into the column.

  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[13]

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Crucially, do not let the top of the silica bed run dry. [14]

  • Add another layer of sand on top of the packed silica to prevent disturbance when adding more eluent.[12]

Protocol 2: Sample Loading
  • Wet Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.[12]

    • Carefully pipette the solution onto the top of the column, ensuring not to disturb the sand layer.[12]

    • Allow the sample to absorb into the silica bed.

  • Dry Loading:

    • Dissolve your crude sample in a suitable volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until you have a free-flowing powder.[12]

    • Carefully add this powder to the top of your packed column.[12]

Protocol 3: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in labeled test tubes or vials.[15]

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.[15]

  • Once the desired compound is identified in the fractions, combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting Diagrams

Workflow for Purification of this compound

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified This compound Evaporate->Product

Caption: General workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

G cluster_tailing Tailing Solutions cluster_coelution Co-elution Solutions cluster_noelution No Elution Solutions Start Problem: Poor Separation Tailing Streaking or Tailing? Start->Tailing CoElution Co-elution of spots? Start->CoElution NoElution Compound not eluting? Start->NoElution AddBase Add 1-2% TEA to Mobile Phase Tailing->AddBase Yes Deactivate Use Deactivated Silica Tailing->Deactivate Yes ChangeSupport Switch to Neutral Alumina Tailing->ChangeSupport Yes ShallowGradient Use Shallow Gradient Elution CoElution->ShallowGradient Yes ReduceLoad Reduce Sample Load CoElution->ReduceLoad Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckStability Check Stability (2D TLC) NoElution->CheckStability Yes

Caption: Troubleshooting decision tree for common separation issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of indole compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues such as peak tailing, fronting, and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing indole compounds?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the analysis of indole compounds. The primary causes include:

  • Secondary Interactions: Indole compounds, particularly those with basic nitrogen moieties, can interact with acidic silanol groups on the surface of silica-based columns. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tail."[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable indole compound, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[2] For basic indoles, a low mobile phase pH (around 2-3) can protonate the silanol groups and minimize these secondary interactions.[1]

  • Metal Contamination: Metal ions, either from the HPLC system (stainless steel tubing, frits) or the sample matrix, can accumulate on the column and chelate with indole compounds, causing tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4][5]

Q2: My indole peaks are fronting. What could be the cause?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.[4][5][6][7]

  • Column Overload: Injecting a sample at a concentration that is too high can lead to peak fronting.[4][5]

  • Column Degradation: A void or collapse at the column inlet can disrupt the sample band, leading to fronting peaks.[6]

Q3: Why are all the peaks in my chromatogram, including my indole analytes, broad?

Generalized peak broadening across all components in a chromatogram often points to issues external to the chemical interactions within the column:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can cause the sample band to spread before and after separation.

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to broader peaks due to increased diffusion.[8] Conversely, a flow rate that is too high may not allow for proper mass transfer, also resulting in broader peaks.[8][9][10][11]

  • Detector Settings: An improperly set detector time constant or data acquisition rate can result in the broadening of all peaks.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for indole compounds.

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Check for extra-column volume and leaks. check_all_peaks->check_system Yes specific_peaks Only indole peaks tailing check_all_peaks->specific_peaks No end Peak Shape Improved check_system->end mobile_phase_ph Is mobile phase pH 2 units away from pKa? specific_peaks->mobile_phase_ph adjust_ph Adjust mobile phase pH. (e.g., pH 2.5-3.5 for basic indoles) mobile_phase_ph->adjust_ph No check_additive Are mobile phase additives (e.g., TFA, Formic Acid) being used? mobile_phase_ph->check_additive Yes adjust_ph->end add_additive Add 0.1% TFA or Formic Acid to mobile phase. check_additive->add_additive No check_concentration Is sample concentration too high? check_additive->check_concentration Yes add_additive->end reduce_concentration Reduce sample concentration. check_concentration->reduce_concentration Yes column_issue Suspect column issues: - Silanol interactions - Metal contamination check_concentration->column_issue No reduce_concentration->end column_solution Use end-capped column, add chelating agent (e.g., EDTA), or clean/replace column. column_issue->column_solution column_solution->end

Caption: A flowchart for troubleshooting peak tailing in HPLC.

The addition of acidic modifiers to the mobile phase can significantly improve the peak shape of basic indole compounds by suppressing the ionization of residual silanol groups on the stationary phase.

Mobile Phase Composition (Acetonitrile:Water, 50:50)Tailing Factor of a Basic Indole Compound
No Additive2.2
0.1% Formic Acid1.3
0.1% Trifluoroacetic Acid (TFA)1.1

This data is illustrative and results may vary depending on the specific indole compound and column chemistry.

Objective: To prepare a mobile phase containing an acidic additive to minimize peak tailing of basic indole compounds.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Graduated cylinders

  • Sterile, filtered mobile phase reservoir

Procedure:

  • Measure the desired volume of HPLC-grade water into a clean graduated cylinder.

  • Carefully add the acidic additive to the water to achieve the desired concentration (e.g., for 0.1% TFA in a 1 L aqueous portion, add 1 mL of TFA to 999 mL of water).

  • Mix the aqueous solution thoroughly.

  • Measure the desired volume of HPLC-grade acetonitrile in a separate graduated cylinder.

  • Combine the aqueous and organic portions in the mobile phase reservoir according to the desired ratio (e.g., 500 mL of the aqueous solution and 500 mL of acetonitrile for a 50:50 mix).

  • Degas the mobile phase using sonication or vacuum filtration.[12]

  • Clearly label the mobile phase reservoir with its composition and preparation date.

Guide 2: Diagnosing and Resolving Peak Fronting

This guide provides a step-by-step approach to address peak fronting issues.

Troubleshooting Workflow for Peak Fronting

Fronting_Troubleshooting start Peak Fronting Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent match_solvent Prepare sample in mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_overload Is sample concentration or injection volume too high? check_solvent->check_overload No end Peak Shape Improved match_solvent->end reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_column Inspect column for voids. Check for high backpressure. check_overload->check_column No reduce_load->end replace_column Replace column. check_column->replace_column replace_column->end

Caption: A flowchart for troubleshooting peak fronting in HPLC.

The composition of the sample solvent relative to the mobile phase has a pronounced effect on peak shape.

Mobile Phase (70:30 Water:ACN)Sample SolventPeak Shape of an Early Eluting Indole
70:30 Water:ACN70:30 Water:ACNSymmetrical
70:30 Water:ACN50:50 Water:ACNSlight Fronting
70:30 Water:ACN100% ACNSevere Fronting

This data is illustrative. The effect is more pronounced for early eluting peaks.

Objective: To prepare a sample in a solvent compatible with the mobile phase to prevent peak fronting.

Procedure:

  • Whenever possible, dissolve the indole compound standard or sample directly in the initial mobile phase composition of your gradient or your isocratic mobile phase.

  • If the compound has poor solubility in the mobile phase, dissolve it in a minimal amount of a stronger solvent (e.g., 100% acetonitrile or methanol).

  • Dilute the concentrated sample solution with the mobile phase or a weaker solvent to the final desired concentration. The final composition of the sample solvent should be as close as possible to the mobile phase composition.

Guide 3: Diagnosing and Resolving Peak Broadening

This guide outlines steps to identify and rectify issues causing broad peaks.

Troubleshooting Workflow for Peak Broadening

Caption: A flowchart for troubleshooting peak broadening in HPLC.

The flow rate can impact peak width and, consequently, peak height and sensitivity.[13] An optimal flow rate will provide the best balance of analysis time and peak sharpness.

Flow Rate (mL/min) for a 4.6 x 150 mm columnPeak Width at Half Height (min)
0.50.18
1.0 (Optimal)0.12
1.50.15

This data is illustrative and the optimal flow rate is dependent on column dimensions and particle size.

Objective: To replace a spent guard column to restore peak shape and protect the analytical column.

Materials:

  • New guard column cartridge of the correct type

  • Guard column holder

  • Wrenches (if necessary)

  • Lint-free wipes

Procedure:

  • Stop the pump flow and wait for the system pressure to drop to zero.

  • Disconnect the guard column holder from the analytical column.

  • Open the guard column holder according to the manufacturer's instructions.

  • Remove the old guard column cartridge.

  • Insert the new cartridge, ensuring the flow direction arrow is pointing towards the analytical column.[14]

  • Close the holder and tighten it securely.

  • Reconnect the guard column holder to the analytical column, ensuring a good connection.

  • Gradually increase the pump flow to the method's flow rate and allow the system to equilibrate before injecting a sample.

General Column Care and Maintenance

Protocol: General Column Cleaning for Reversed-Phase Columns Used with Indole Analysis

Objective: To remove strongly retained compounds and contaminants from a C18 or similar reversed-phase column.

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with the mobile phase without any buffer salts (e.g., if the mobile phase is 50:50 ACN:buffer, flush with 50:50 ACN:water) for 10-15 column volumes.

  • Flush the column with 100% acetonitrile for 10-15 column volumes.

  • For very non-polar contaminants, a stronger solvent wash may be necessary. A typical sequence is:

    • 100% Methanol (10 column volumes)

    • 100% Isopropanol (10 column volumes)

    • 100% Methylene Chloride (10 column volumes) - Use with caution and ensure compatibility with your HPLC system.

    • 100% Isopropanol (10 column volumes)

    • 100% Methanol (10 column volumes)

  • Equilibrate the column with the initial mobile phase (without buffer) before reintroducing the buffered mobile phase.

  • Reconnect the column to the detector and equilibrate the entire system with the full mobile phase until a stable baseline is achieved.[15][16]

References

Technical Support Center: Scaling Up the Synthesis of 1H-Indole-3-propanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1H-Indole-3-propanol (also known as tryptophol). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth transition from laboratory-scale to larger-scale production for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected after scaling up the reduction of Indole-3-propionic acid. What are the potential causes?

Answer: A drop in yield during scale-up is a common challenge. Several factors could be at play:

  • Inefficient Heat Transfer: The reduction of carboxylic acids with reagents like Lithium Aluminum Hydride (LiAlH₄) is highly exothermic. In larger reactors, inefficient stirring and a lower surface-area-to-volume ratio can lead to localized "hot spots," promoting side reactions and degradation of the product. Ensure your cooling system is adequate for the scale and that stirring is vigorous enough to maintain a homogenous temperature.

  • Reagent Addition Rate: The rate of addition of the reducing agent is critical. A slow, controlled addition is necessary to manage the exotherm. On a larger scale, what was a "dropwise" addition in the lab may need to be carefully calibrated to a specific flow rate.

  • Moisture Contamination: LiAlH₄ and Borane complexes react violently with water. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The larger volumes and surface areas involved in scale-up increase the risk of atmospheric moisture contamination. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Quality of Starting Material: The purity of your Indole-3-propionic acid may differ between small and large batches. Impurities can interfere with the reaction. It is advisable to test the purity of the starting material before commencing a large-scale reaction.

Question 2: During the workup of my LiAlH₄ reaction, I'm getting a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve this?

Answer: The formation of gelatinous aluminum salts is a frequent issue with LiAlH₄ reductions. The Fieser workup method is a widely used and effective solution to produce a granular, easily filterable precipitate.[1]

  • Procedure: For every 'x' grams of LiAlH₄ used, cool the reaction mixture to 0°C and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir for at least 15-30 minutes. This should result in a white, granular precipitate that can be easily removed by filtration.[2]

Question 3: My final product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods for large-scale synthesis?

Answer: While this compound can be an oil at room temperature, it has a reported melting point of 59°C.[3] Therefore, crystallization is a viable and often more scalable purification method than chromatography.

  • Crystallization: After initial workup and removal of the bulk of the solvent, attempt to crystallize the crude product from a suitable solvent system. A mixture of a non-polar solvent (like hexanes or toluene) and a slightly more polar solvent (like ethyl acetate or dichloromethane) can be effective. Start with a concentrated solution of the crude product in the more polar solvent and slowly add the non-polar solvent until turbidity is observed. Cooling the mixture can then induce crystallization.

  • Column Chromatography Optimization: If chromatography is necessary, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) to prevent the indole nitrogen from strongly interacting with the acidic silica.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The reduction of Indole-3-propionic acid or its esters is a common and scalable method. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[5] The choice between them often depends on safety considerations and the presence of other functional groups.

Q2: How should I store this compound?

A2: Indole derivatives can be sensitive to light and air. It is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 4°C is advisable.

Q3: What are the primary in vivo applications of this compound?

A3: this compound, or tryptophol, is a quorum-sensing molecule in some microorganisms and has been shown to have various biological activities in mammals.[3] It is a metabolite of tryptophan and can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis.[1][5] Its neuroprotective and anti-inflammatory properties are areas of active research.

Q4: Are there any specific safety precautions I should take when working with LiAlH₄ for a large-scale reaction?

A4: Absolutely. LiAlH₄ is a highly reactive and pyrophoric reagent.

  • Always work in a well-ventilated fume hood, away from any sources of ignition.

  • Ensure all glassware is oven-dried and assembled while hot to prevent condensation.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Add the LiAlH₄ slowly and in portions to a cooled solution of the starting material to control the exotherm.

  • The quenching process is also highly exothermic and must be done slowly and with extreme caution, especially on a large scale. Always add the quenching agent (e.g., water) to the reaction mixture, not the other way around, and maintain cooling.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Tryptophols

Reducing AgentPrecursorTypical SolventReaction TimeReported YieldReference
Borane-THF complex3-substituted-dioxindoleTHF2-3 hoursHigh[5]
Sodium BorohydrideEthyl (1H-indol-3-yl)-oxo-acetateEthanolNot Specified90-95%
Lithium Aluminum HydrideIndole-3-acetic acidDiethyl etherNot Specified75-80%

Table 2: Fieser Workup Protocol for LiAlH₄ Reactions [1][2]

ReagentVolume per gram of LiAlH₄
Water1 mL
15% Aqueous NaOH1 mL
Water3 mL

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Borane Reduction

This protocol is adapted from a general procedure for the synthesis of tryptophol derivatives.[5]

Materials:

  • Indole-3-propionic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve Indole-3-propionic acid (1 equivalent) in anhydrous THF in a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add the BH₃·THF solution (3-4 molar equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly quench the excess borane by the dropwise addition of 1 M HCl until gas evolution ceases.

  • Neutralize the mixture by the addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.

  • For purification, dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with dichloromethane to remove baseline impurities.

  • Evaporate the solvent to yield this compound, which may crystallize upon standing.

Mandatory Visualizations

experimental_workflow start Start: Indole-3-propionic Acid in Anhydrous THF dissolution Dissolve under Inert Atmosphere start->dissolution cooling1 Cool to 0°C dissolution->cooling1 addition Slow Addition of BH3·THF Solution cooling1->addition reaction React at Room Temperature (2-3h) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete cooling2 Cool to 0°C monitoring->cooling2 Complete quench Quench with 1M HCl cooling2->quench neutralize Neutralize with sat. NaHCO3 quench->neutralize extraction Extract with Dichloromethane neutralize->extraction wash_dry Wash with Brine & Dry over MgSO4 extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purification Purify via Silica Plug concentrate->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Tryptophol) AhR_complex AhR Complex (AhR, HSP90, AIP, p23) ligand->AhR_complex Binds AhR_ligand Activated AhR-Ligand Complex AhR_complex->AhR_ligand Translocates to Nucleus ARNT ARNT AhR_ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT-Ligand Heterodimer AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->gene_transcription Initiates biological_response Biological Response (Immune Modulation, Anti-inflammation) gene_transcription->biological_response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1H-Indole-3-propanol and Tryptophol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of indole derivatives, both 1H-Indole-3-propanol and its close structural analog, tryptophol (2-(1H-indol-3-yl)ethanol), present intriguing possibilities for therapeutic development. While tryptophol has been the subject of numerous studies elucidating its diverse biological effects, this compound remains a comparatively under-investigated molecule. This guide provides a detailed comparison of the known biological activities of these two compounds, supported by available experimental data. Due to the limited direct data on this compound, this guide incorporates data from its closely related metabolite, indole-3-propionic acid (IPA), to infer potential biological activities and provide a more comprehensive comparative framework.

Comparative Overview of Biological Activities

A summary of the key biological activities of tryptophol and indole-3-propionic acid (as a proxy for this compound) is presented below.

Biological ActivityTryptopholIndole-3-propionic acid (IPA)
Anti-inflammatory Activity Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1)Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
Receptor Interaction Weak agonist of the Aryl Hydrocarbon Receptor (AhR)Agonist of Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)
Central Nervous System Effects Induces a sleep-like stateNeuroprotective effects
Other Activities Quorum sensing molecule in Saccharomyces cerevisiaeAntioxidant, enhances intestinal barrier function

Quantitative Comparison of Biological Activities

The following tables provide a detailed summary of the available quantitative data for the biological activities of tryptophol and indole-3-propionic acid.

Table 1: Receptor Binding and Activation

CompoundReceptorAssay TypeCell LineEndpointValue
TryptopholAryl Hydrocarbon Receptor (AhR)Reporter Gene Assay--Weak Agonist
Indole-3-propionic acidAryl Hydrocarbon Receptor (AhR)Reporter Gene Assay--Agonist
Indole-3-propionic acidPregnane X Receptor (PXR)---Agonist

Table 2: Anti-inflammatory Activity

CompoundAssay TypeCell Line/ModelEndpointIC₅₀/EC₅₀
TryptopholMCP-1 Inhibition Assay3T3-L1 murine adipocytesMCP-1 ProductionData not available
Indole-3-propionic acid--Inhibition of pro-inflammatory cytokinesData not available

Table 3: In Vivo Activity

CompoundAnimal ModelAssayEndpointEffective Dose
TryptopholMiceSleep InductionIncreased sleep duration250 mg/kg

Signaling Pathways

Tryptophol and Aryl Hydrocarbon Receptor (AhR) Signaling

Tryptophol has been identified as a weak agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various physiological processes, including immune responses and xenobiotic metabolism. Upon binding to tryptophol, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

Tryptophol_AhR_Signaling Tryptophol Tryptophol AhR_complex AhR Complex (cytosolic) Tryptophol->AhR_complex Binds Tryptophol_AhR Tryptophol-AhR Complex AhR_complex->Tryptophol_AhR Activation & Translocation to Nucleus Nuclear_Complex Tryptophol-AhR-ARNT Heterodimer Tryptophol_AhR->Nuclear_Complex ARNT ARNT ARNT->Nuclear_Complex XRE XRE Nuclear_Complex->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces

Caption: Tryptophol-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Indole-3-Propionic Acid (IPA) and Anti-inflammatory Signaling

Indole-3-propionic acid (IPA) exerts anti-inflammatory effects, in part, through the modulation of the NF-κB signaling pathway. It is known to interact with both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of these receptors can lead to the inhibition of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.

IPA_Anti_Inflammatory_Signaling cluster_receptors Receptor Activation cluster_downstream Downstream Effects IPA Indole-3-propionic acid (IPA) AhR AhR IPA->AhR Activates PXR PXR IPA->PXR Activates NFkB_inhibition Inhibition of NF-κB Signaling AhR->NFkB_inhibition PXR->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NFkB_inhibition->Cytokine_reduction

Caption: Anti-inflammatory signaling pathway of Indole-3-propionic acid (IPA).

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

Objective: To determine the ability of a test compound to activate the Aryl Hydrocarbon Receptor (AhR).

Materials:

  • Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a DRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds (this compound, Tryptophol) and a known AhR agonist (e.g., TCDD) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the Hepa-1c1c7-DRE-luciferase cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the cell viability (e.g., using an MTT assay) and express the results as fold induction over the vehicle control. Calculate the EC₅₀ value for active compounds.

AhR_Assay_Workflow start Start seed_cells Seed Hepa-1c1c7-DRE-luc cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with test compounds and controls incubate1->treat_cells incubate2 Incubate for 4-24h treat_cells->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Aryl Hydrocarbon Receptor (AhR) activation assay.

In Vitro Anti-inflammatory Assay (MCP-1 Inhibition)

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production in stimulated adipocytes.

Materials:

  • 3T3-L1 murine adipocytes.

  • Cell culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds (this compound, Tryptophol).

  • MCP-1 ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Compound Treatment: Pre-treat the differentiated adipocytes with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatant.

  • MCP-1 Measurement: Measure the concentration of MCP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of MCP-1 inhibition for each compound concentration compared to the LPS-treated control. Determine the IC₅₀ value.

In Vivo Sleep Induction Assay in Mice

Objective: To assess the sleep-inducing (hypnotic) effects of a test compound in a murine model.

Materials:

  • Male C57BL/6 mice.

  • Test compounds (this compound, Tryptophol).

  • Vehicle control (e.g., saline with 0.5% Tween 80).

  • Pentobarbital sodium.

  • Animal cages equipped for observation.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control to the mice via intraperitoneal (i.p.) injection.

  • Pentobarbital Injection: After 30 minutes, administer a sub-hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.) to all mice.

  • Observation: Immediately after pentobarbital injection, place each mouse on its back and record the latency to the loss of the righting reflex (onset of sleep) and the duration of sleep (time until the righting reflex is regained).

  • Data Analysis: Compare the sleep latency and duration between the compound-treated groups and the vehicle control group using appropriate statistical tests.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and tryptophol. Tryptophol is a moderately well-characterized compound with established anti-inflammatory, sleep-inducing, and AhR agonist properties. In contrast, the biological profile of this compound is largely undefined. By leveraging data from its close analog, indole-3-propionic acid, we can hypothesize that this compound may also possess anti-inflammatory and receptor-modulating activities, potentially through the AhR and PXR pathways. The significant data gap for this compound underscores the need for further experimental investigation to fully elucidate its pharmacological potential and enable a direct and comprehensive comparison with tryptophol. The provided experimental protocols offer a clear roadmap for initiating such studies.

1H-Indole-3-propanol vs. Indole-3-acetic acid: A Comparative Guide to Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1H-Indole-3-propanol (I3P), also known as Indole-3-propionic acid (IPA), and Indole-3-acetic acid (IAA) in the context of plant growth regulation. While IAA is the most well-characterized natural auxin, emerging research highlights the auxin-like activities of I3P, suggesting its potential as a modulator of plant development. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of their respective roles and mechanisms.

Comparative Performance Data

Direct quantitative comparisons of I3P and IAA across various plant species and growth parameters are limited in the current body of scientific literature. However, existing studies on their individual effects and a few comparative analyses in model organisms like Arabidopsis thaliana allow for a qualitative and semi-quantitative assessment. The following table summarizes these findings.

Growth ParameterThis compound (I3P/IPA)Indole-3-acetic acid (IAA)Remarks
Primary Root Elongation Can be inhibitory at higher concentrations, similar to IAA.[1]Promotes at very low concentrations, but becomes inhibitory as concentration increases.[2]The molecular mechanisms for inhibition might be distinct between the two compounds.[1]
Lateral Root Development Promotes the formation of lateral roots and root hairs.[1]A primary regulator that promotes lateral root initiation and development.[3]I3P/IPA has been shown to modulate lateral root development by targeting the canonical auxin signaling pathway.[1]
Shoot & Stem Elongation Data not widely available in direct comparison to IAA.Potently stimulates cell elongation in stems and coleoptiles.[4][5]This is a classic response used in auxin bioassays.
Overall Biomass Studies suggest a positive influence on biomass in adventitious root cultures, though less potent than IBA (another auxin).[6]Generally promotes overall plant growth and biomass accumulation, with effects being concentration-dependent.[1]More direct comparative studies on biomass are needed.
Fruit Development Data not widely available.Plays a crucial role in initiating and promoting fruit development.A well-established function of IAA.

Note: Much of the available data for I3P/IPA comes from studies on Arabidopsis thaliana. Further research is required to understand its effects on a broader range of plant species, including various crop plants.

Signaling Pathways in Plant Growth Regulation

Indole-3-acetic acid (IAA) is the principal native auxin, and its signaling pathway is well-established. It involves the perception of IAA by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This degradation liberates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, leading to various physiological effects.[1] Recent studies have shown that this compound (I3P/IPA) also functions through this canonical auxin signaling pathway to regulate lateral root development.[1]

IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Binds to I3P This compound (I3P) I3P->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Regulates transcription of Growth_Response Plant Growth Regulation (Cell Elongation, Division, etc.) Auxin_Genes->Growth_Response Leads to

Caption: Simplified diagram of the nuclear auxin signaling pathway for IAA and I3P.

Experimental Protocols

To objectively compare the performance of this compound and Indole-3-acetic acid, standardized bioassays are essential. Below is a detailed methodology for a classic auxin bioassay, the Avena (Oat) Coleoptile Elongation Test, which can be adapted to compare the efficacy of these two compounds.

Avena Coleoptile Elongation Bioassay

Objective: To quantify and compare the ability of I3P and IAA to induce cell elongation in oat coleoptile segments.

Materials:

  • Oat (Avena sativa) seeds

  • This compound (I3P)

  • Indole-3-acetic acid (IAA)

  • Ethanol (for stock solutions)

  • Distilled water

  • Petri dishes

  • Filter paper

  • A ruler with millimeter markings or a digital caliper

  • A dark growth chamber or incubator

  • A safe green light for manipulations

Procedure:

  • Seed Germination:

    • Soak oat seeds in distilled water for 2-4 hours.

    • Sow the seeds on moist filter paper in a tray or Petri dish.

    • Germinate the seeds in complete darkness at 22-25°C for approximately 72 hours. A brief exposure to red light can suppress mesocotyl growth and promote coleoptile elongation.

  • Preparation of Test Solutions:

    • Prepare stock solutions of I3P and IAA (e.g., 1 mM) in ethanol.

    • Perform serial dilutions of the stock solutions with distilled water to obtain a range of concentrations to be tested (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

    • Prepare a control solution containing the same concentration of ethanol as the test solutions.

  • Coleoptile Sectioning:

    • Under a safe green light, select straight coleoptiles of uniform length (approximately 2-3 cm).

    • Excise the apical 3-4 mm to remove the endogenous source of auxin.

    • From the remaining coleoptile, cut a sub-apical section of a precise length, typically 5-10 mm.

  • Incubation:

    • Place 10-15 coleoptile sections into each Petri dish lined with filter paper.

    • Add a sufficient volume of the respective test solution (or control solution) to each Petri dish to saturate the filter paper.

    • Seal the Petri dishes and incubate them in the dark at 22-25°C for 18-24 hours.

  • Data Collection and Analysis:

    • After the incubation period, measure the final length of each coleoptile section.

    • Calculate the mean elongation for each concentration of I3P and IAA.

    • Subtract the mean elongation of the control group from the mean elongation of the treated groups to determine the auxin-induced elongation.

    • Plot a dose-response curve for both compounds (elongation vs. log of concentration) to compare their activity.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comparative auxin bioassay.

start Start: Seed Germination (e.g., Avena sativa in darkness) prep_solutions Prepare Test Solutions (IAA, I3P at various concentrations, and Control) start->prep_solutions prep_explants Prepare Plant Material (e.g., Excise coleoptile sections) start->prep_explants incubation Incubation (Coleoptile sections in test solutions in darkness) prep_solutions->incubation prep_explants->incubation measurement Data Collection (Measure final length of sections) incubation->measurement analysis Data Analysis (Calculate mean elongation and plot dose-response curves) measurement->analysis conclusion Conclusion: Compare Efficacy (Determine relative activity of I3P vs. IAA) analysis->conclusion

Caption: Workflow for a comparative auxin bioassay.

References

Validating the Mechanism of Action of 1H-Indole-3-propanol in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro mechanism of action of 1H-Indole-3-propanol (also known as tryptophol), a metabolite of the amino acid tryptophan.[1] Due to the limited availability of direct quantitative data for this compound in the public domain, this guide leverages experimental data from two structurally and functionally related indole derivatives: Indole-3-propionic acid (IPA) and Indole-3-carbinol (I3C). This comparative approach allows for the contextualization of potential therapeutic activities and provides a roadmap for future in vitro validation studies.

Indole derivatives are a significant class of bioactive compounds known for their antioxidant and anti-inflammatory properties.[2][3] Understanding the specific mechanism of action is crucial for the development of novel therapeutics targeting a range of pathologies, from neurodegenerative diseases to inflammatory disorders and cancer.[2][3] This guide outlines key in vitro assays to elucidate the antioxidant and anti-inflammatory potential of this compound and compares its expected performance with established data for IPA and I3C.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of Indole-3-propionic acid (IPA) and Indole-3-carbinol (I3C). These values serve as a benchmark for the expected performance of this compound in similar assays.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)Nitric Oxide Scavenging ActivityReference
This compound (Tryptophol) Not ReportedNot Reported
Indole-3-propionic acid (IPA) Not ReportedSignificant inhibition of nitric oxide synthase (NOS)[2][2]
Indole-3-carbinol (I3C) Potent antioxidant activity demonstrated[4]Attenuated NO production in LPS-induced macrophages[1][1][4]
Ascorbic Acid (Standard) ~25-50-

Table 2: Comparison of In Vitro Anti-inflammatory Activity

CompoundInhibition of LPS-induced Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)IC50 (µM) for NO Inhibition in MacrophagesReference
This compound (Tryptophol) Showed anti-inflammatory activity by reducing monocyte chemoattractant protein-1[5]Not Reported[5]
Indole-3-propionic acid (IPA) Dose-dependent reduction of TNF-α, IL-1β, and IL-6 in various cell models.[6][7]Not Reported[6][7]
Indole-3-carbinol (I3C) Attenuated the production of IL-6 and IL-1β in LPS-induced macrophages.[1]Not Reported[1]

Key Signaling Pathways

The anti-inflammatory effects of many indole derivatives are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), the Aryl Hydrocarbon Receptor (AhR), and the Pregnane X Receptor (PXR).

G cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response cluster_indole Indole Compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->ProInflammatory_Genes activates transcription Indole This compound Indole->IKK inhibits AhR AhR Indole->AhR activates PXR PXR Indole->PXR activates AhR->nucleus translocates to AhR->ProInflammatory_Genes modulates (anti-inflammatory effect) PXR->nucleus translocates to PXR->ProInflammatory_Genes modulates (anti-inflammatory effect)

Caption: Proposed signaling pathways for the anti-inflammatory action of this compound.

Experimental Workflow for In Vitro Validation

A general workflow for validating the mechanism of action of this compound is depicted below. This workflow integrates antioxidant and anti-inflammatory assays with mechanistic studies targeting key signaling pathways.

G cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation antioxidant Antioxidant Assays (DPPH, NO Scavenging) ic50 IC50 Determination antioxidant->ic50 cytotoxicity Cytotoxicity Assay (MTT/XTT) inflammation Anti-inflammatory Assay (LPS-stimulated Macrophages) cytotoxicity->inflammation reporter Reporter Gene Assays (NF-κB, AhR, PXR) inflammation->reporter inflammation->ic50 western Western Blot Analysis (Key Pathway Proteins) reporter->western mechanism Mechanism Elucidation western->mechanism comparison Comparison with Alternatives ic50->comparison comparison->mechanism

Caption: General experimental workflow for in vitro validation.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound, Indole-3-propionic acid, Indole-3-carbinol

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds (this compound, IPA, I3C) and ascorbic acid in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to separate wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

Nitric Oxide (NO) Scavenging Assay

Objective: To determine the ability of this compound to scavenge nitric oxide radicals.

Materials:

  • This compound, Indole-3-propionic acid, Indole-3-carbinol

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Phosphate buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the test compounds at various concentrations in PBS.

  • In a 96-well plate, mix the test compound solutions with a sodium nitroprusside solution (e.g., 10 mM in PBS).

  • Incubate the plate at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, add an equal volume of Griess reagent to each well.

  • Allow the color to develop for 10-15 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • A control reaction without the test compound is also performed.

  • Calculate the percentage of NO scavenging activity and the corresponding IC50 values.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound, Indole-3-propionic acid, Indole-3-carbinol

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT or XTT assay kit for cytotoxicity

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants to measure cytokine levels.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, perform an MTT or XTT assay to assess the cytotoxicity of the compounds at the tested concentrations.

  • Analyze the dose-dependent inhibition of cytokine production by the test compounds.

NF-κB, AhR, and PXR Luciferase Reporter Gene Assays

Objective: To determine if this compound modulates the transcriptional activity of NF-κB, AhR, or PXR.

Materials:

  • Hepatoma cell line (e.g., HepG2) or other suitable cell line

  • Luciferase reporter plasmids containing response elements for NF-κB, AhR (DRE - Dioxin Response Element), or PXR (PXRE - Pregnane X Receptor Response Element)

  • Expression vectors for AhR and PXR (if not endogenously expressed at sufficient levels)

  • Transfection reagent

  • This compound

  • Known agonists and antagonists for each receptor (e.g., TNF-α for NF-κB, TCDD for AhR, Rifampicin for PXR)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect the cells with the appropriate reporter plasmid (and receptor expression vector if necessary). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • After transfection, plate the cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound.

  • For antagonist assays, co-treat the cells with a known agonist and the test compound.

  • Include positive and negative controls.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the reporter luciferase activity to the control luciferase activity.

  • Analyze the dose-dependent effect of this compound on the transcriptional activity of each pathway.

Conclusion

While direct quantitative in vitro data for this compound is currently sparse, its structural similarity to the well-characterized indole derivatives, Indole-3-propionic acid and Indole-3-carbinol, suggests a strong potential for similar antioxidant and anti-inflammatory activities. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically validate the mechanism of action of this compound. By employing these assays, the scientific community can elucidate its therapeutic potential and pave the way for its development as a novel agent for treating inflammation- and oxidative stress-related diseases.

References

Unraveling the Interaction of Indole-3-propionic Acid with Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no direct evidence of cross-reactivity of Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, with serotonin receptors. While the user's query specified "1H-Indole-3-propanol," it is highly probable that this was a typographical error, and the intended compound of interest was the more biologically prevalent Indole-3-propionic acid (IPA). This guide, therefore, focuses on IPA and its known biological interactions in comparison to serotonin, highlighting the absence of direct receptor binding data and exploring potential indirect interactions.

For researchers, scientists, and drug development professionals, this guide serves to clarify the current state of knowledge and provide a framework for future investigations into the potential interplay between this significant tryptophan metabolite and the serotonergic system.

Comparative Overview of Known Biological Targets

While serotonin directly binds to and activates a range of serotonin receptors, IPA is a known ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[1][2][3] Tryptophan serves as the common precursor for both serotonin and IPA.[2][4][5][6][7]

CompoundPrimary Biological Targets
Serotonin Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.)
Indole-3-propionic Acid (IPA) Aryl hydrocarbon receptor (AhR), Pregnane X receptor (PXR)
Potential for Indirect Interaction: The Aryl Hydrocarbon Receptor (AhR) Crosstalk

Emerging evidence suggests a potential for indirect interaction between IPA and the serotonergic system through the AhR signaling pathway. Serotonin has been shown to modulate AhR activation, indicating a crosstalk between these two systems.[8][9][10][11] Since IPA is a known activator of AhR, it is plausible that IPA-mediated AhR activation could, in turn, influence serotonergic signaling. However, it is crucial to note that this is a hypothetical interaction based on the currently available data, and further research is required to substantiate this hypothesis.

Experimental Protocols for Investigating Cross-Reactivity

To definitively determine if IPA exhibits cross-reactivity with serotonin receptors, a series of standard pharmacological assays would be necessary. Below are detailed, hypothetical experimental protocols that could be employed.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Indole-3-propionic acid for various serotonin receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing specific human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) are prepared from cultured cell lines (e.g., HEK293, CHO).

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

    • Competition Binding: A constant concentration of a high-affinity radioligand for the specific receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Indole-3-propionic acid (the competitor).

    • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of IPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Cell-Based Functional Assays

  • Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of Indole-3-propionic acid at various serotonin receptor subtypes.

  • Methodology (Example for a G-protein coupled receptor like 5-HT1A):

    • Cell Culture: A cell line (e.g., CHO) stably expressing the human 5-HT1A receptor and a reporter system (e.g., cAMP-responsive element-luciferase) is used.

    • Assay Medium: Cells are incubated in a serum-free medium.

    • Compound Treatment:

      • Agonist Mode: Cells are treated with increasing concentrations of Indole-3-propionic acid.

      • Antagonist Mode: Cells are pre-incubated with increasing concentrations of Indole-3-propionic acid followed by the addition of a known serotonin receptor agonist (e.g., serotonin or 8-OH-DPAT) at its EC50 concentration.

    • Incubation: Cells are incubated for a specific period to allow for receptor activation and downstream signaling.

    • Signal Detection: The reporter signal (e.g., luminescence for luciferase) is measured using a plate reader.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Molecular Relationships

To better understand the biochemical context and the potential for indirect interactions, the following diagrams illustrate the metabolic pathways and a hypothetical signaling cascade.

Metabolic Relationship of Tryptophan, IPA, and Serotonin Tryptophan Tryptophan IPA_Pathway Indole Pyruvate Pathway (Gut Microbiota) Tryptophan->IPA_Pathway Serotonin_Pathway Hydroxylation & Decarboxylation Tryptophan->Serotonin_Pathway IPA Indole-3-propionic Acid (IPA) IPA_Pathway->IPA Serotonin Serotonin Serotonin_Pathway->Serotonin

Caption: Metabolic pathways of Tryptophan to IPA and Serotonin.

Hypothetical Indirect Interaction of IPA with the Serotonin System IPA Indole-3-propionic Acid (IPA) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Activates Serotonin_Signaling Serotonin Signaling AhR->Serotonin_Signaling Modulates (Hypothetical) Cellular_Response Altered Cellular Response Serotonin_Signaling->Cellular_Response

Caption: Potential indirect interaction of IPA via AhR modulation.

References

Comparative study of the antioxidant properties of different indole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, is a fundamental structural motif in a vast array of biologically active compounds, including many with significant antioxidant properties. The indole nucleus, with its electron-rich pyrrole ring, is adept at donating electrons and scavenging free radicals, making its derivatives promising candidates for the development of therapeutic agents to combat oxidative stress-related pathologies. This guide provides an objective comparison of the antioxidant performance of various indole derivatives, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of indole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant activity.[1] The Trolox Equivalent Antioxidant Capacity (TEAC) assay is another widely used method, which measures the antioxidant capacity of a substance compared to the standard, Trolox.

The following table summarizes the antioxidant activities of several key indole derivatives, alongside standard antioxidants for comparison.

Compound/StandardDPPH IC50 (µM)ABTS IC50 (µM)Hydroxyl Radical Scavenging IC50 (µM)Reference(s)
Indole Derivatives
Melatonin125411.4 ± 1.0[2][3]
5-Hydroxy-L-tryptophan3.1968.69Not Reported[2]
L-Tryptophan9510891Not Reported[2]
SerotoninNot ReportedNot ReportedNot Reported
PinolineNot ReportedNot Reported62.3 ± 3.8[3]
Standard Antioxidants
Vitamin C (Ascorbic Acid)6515.5Not Reported[2]
TroloxNot Reported15.5Not Reported[2]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test indole derivative solution (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the indole derivative.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test indole derivative solution (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[4][5] The reagent is warmed to 37°C before use.[4]

  • Reaction Mixture: A small aliquot of the test indole derivative is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[4]

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPZ complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathway and Experimental Workflow

Keap1-Nrf2-ARE Signaling Pathway

A key mechanism by which some indole derivatives exert their antioxidant effects is through the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[8][9] Oxidative stress or the presence of Nrf2 activators, including certain indole derivatives, can lead to the dissociation of Nrf2 from Keap1.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[6][8]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: Keap1-Nrf2-ARE signaling pathway activation by indole derivatives.

Experimental Workflow for Antioxidant Assay

The general workflow for assessing the antioxidant activity of indole derivatives using common in vitro assays is depicted below. This streamlined process ensures consistency and reproducibility in obtaining comparative data.

Experimental_Workflow A Preparation of Indole Derivative Solutions (various concentrations) C Mixing and Incubation A->C B Preparation of Radical/Reagent Solution (DPPH, ABTS, or FRAP) B->C D Spectrophotometric Measurement of Absorbance C->D E Data Analysis: % Inhibition Calculation D->E F IC50 Value Determination E->F

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Guide to the In Vivo Efficacy of Indole Derivatives: Indole-3-Propionic Acid vs. Indole-3-Carbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to compare the in vivo efficacy of 1H-Indole-3-propanol and Indole-3-propionic acid. However, a comprehensive review of published scientific literature revealed a significant lack of available in vivo efficacy data for this compound. Therefore, to provide a valuable and data-supported comparison for researchers, this guide has been adapted to compare two well-researched indole derivatives with extensive in vivo data: Indole-3-Propionic Acid (IPA) and Indole-3-Carbinol (I3C) .

This guide presents a detailed comparison of the in vivo efficacy of Indole-3-Propionic Acid (IPA) and Indole-3-Carbinol (I3C), focusing on their neuroprotective and anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams created with Graphviz (DOT language).

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from various in vivo studies, providing a direct comparison of the efficacy of IPA and I3C in models of neuroprotection and colitis.

Neuroprotection
CompoundAnimal ModelDisease ModelDosageKey FindingsReference
Indole-3-Propionic Acid (IPA) Mongolian GerbilsTransient Forebrain Ischemia10 mg/kg, oral, for 15 daysProtected neurons from ischemic damage; percentage of cresyl violet-positive neurons was 56.8% compared to the sham group.[1][2][1][2]
Indole-3-Propionic Acid (IPA) C57 MiceMiddle Cerebral Artery Occlusion (MCAO)400 µg/20 g/day , intragastricAlleviated neuroinflammation, neurological impairment, and brain infarction.[3][3]
Indole-3-Carbinol (I3C) Male Albino RatsRotenone-induced Parkinson's Disease100 mg/kgPrevented motor dysfunctions and amended striatal dopamine decrease.[4][4]
Indole-3-Carbinol (I3C) Rat PupsNeonatal AnoxiaNot specifiedAmeliorated neurodevelopmental deficits and somatic growth.[5][5]
Indole-3-Carbinol (I3C) Male Wistar RatsScopolamine-induced Cognitive Impairment25, 50, 100 mg/kgMarkedly enhanced cognitive performance in Y-maze and Novel Object Recognition (NOR) tests.[6][6]
Anti-inflammatory Effects in Colitis Models
CompoundAnimal ModelColitis ModelDosageKey FindingsReference
Indole-3-Propionic Acid (IPA) Gnotobiotic MiceDextran Sulfate Sodium (DSS)-induced ColitisNot specifiedSignificantly increased survival.[7][7]
Indole-3-Propionic Acid (IPA) MiceDSS-induced Acute Colitis & CD45RBhighCD4+ T cell Transfer-induced Chronic ColitisOral administrationAttenuated mucosal inflammation, characterized by increased body weight and reduced pro-inflammatory cytokines (TNF-α, IFN-γ, and IL-17A).[8][8]
Indole-3-Carbinol (I3C) C57BL/6 Mice2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced ColitisNot specifiedDampened disease severity, indicated by decreased body weight loss (effect observed in female mice).[9][9]
Indole-3-Carbinol (I3C) C57BL/6 MiceTNBS-induced ColitisNot specifiedReduced colonic inflammation and prevented microbial dysbiosis.[10][10]
Indole-3-Carbinol (I3C) Wistar RatsTNBS-induced Ulcerative ColitisGastric gavageMitigated the severity of colonic lesions and facilitated tissue repair.[11][11]
Indole-3-Carbinol (I3C) C57BL/6 MiceChronic DSS-induced Colitis20 mg/kgRestored DSS colitis-associated histopathological changes of the bowel tissue.[12][12]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for replication and critical evaluation.

Indole-3-Propionic Acid (IPA) in a Mouse Model of Ischemic Stroke
  • Animal Model: 8-10-week-old male C57 mice.

  • Disease Induction: Acute middle cerebral artery occlusion (MCAO) was induced to model ischemic stroke.

  • Treatment: Intragastric administration of IPA at a dose of 400 µg/20 g/day .

  • Assessments:

    • Serum levels of indole derivatives were evaluated using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS).

    • Gut microbiome structure was analyzed by 16S rRNA gene sequencing.

    • Intestinal barrier integrity was assessed.

    • The activities of regulatory T cells (Tregs) and Th17 cells in the gut-associated lymphoid tissue were evaluated.

    • Neuroinflammation, neurological impairment, and brain infarction size were measured.[3]

Indole-3-Carbinol (I3C) in a Rat Model of Parkinson's Disease
  • Animal Model: Male albino rats.

  • Disease Induction: Parkinson's disease was induced by subcutaneous administration of rotenone (2 mg/kg) for 28 days.

  • Treatment: The highest dose of I3C tested was 100 mg/kg.

  • Assessments:

    • Motor functions were evaluated.

    • Striatal dopamine levels were measured.

    • Body weight was monitored.

    • Neurodegeneration was assessed.

    • Tyrosine hydroxylase (TH) and α-Synuclein expression in the midbrain and striatum were analyzed.[4]

Indole-3-Carbinol (I3C) in a Mouse Model of Colitis
  • Animal Model: C57BL/6 mice.

  • Disease Induction: Colitis was induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Treatment: Mice were treated with I3C.

  • Assessments:

    • Disease severity was monitored by body weight loss and clinical signs.

    • Profiles of cytokine production were analyzed.[9]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for comparing the in vivo efficacy of indole derivatives.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) disease_induction Induce Disease Model (e.g., MCAO, Colitis) animal_model->disease_induction grouping Randomly Assign to Treatment Groups disease_induction->grouping ipa_treatment Administer Indole-3-Propionic Acid grouping->ipa_treatment i3c_treatment Administer Indole-3-Carbinol grouping->i3c_treatment control_treatment Administer Vehicle Control grouping->control_treatment behavioral Behavioral Tests (e.g., Y-maze, Motor Function) ipa_treatment->behavioral biochemical Biochemical Assays (e.g., Cytokine Levels, Protein Expression) ipa_treatment->biochemical histological Histological Analysis (e.g., Tissue Staining) ipa_treatment->histological i3c_treatment->behavioral i3c_treatment->biochemical i3c_treatment->histological control_treatment->behavioral control_treatment->biochemical control_treatment->histological data_collection Collect and Quantify Data behavioral->data_collection biochemical->data_collection histological->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis comparison Compare Efficacy of IPA vs. I3C statistical_analysis->comparison

Comparative In Vivo Experimental Workflow

Both Indole-3-Propionic Acid and Indole-3-Carbinol are known to interact with the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular homeostasis.

ahr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response IPA Indole-3-Propionic Acid (IPA) AhR_complex AhR Complex (AhR, HSP90, etc.) IPA->AhR_complex binds I3C Indole-3-Carbinol (I3C) I3C->AhR_complex binds AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex conformational change ARNT ARNT AhR_ligand_complex->ARNT translocates to nucleus and dimerizes with AhR_ARNT_complex AhR-ARNT-Ligand Complex ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE binds to target_genes Target Gene Expression (e.g., CYP1A1, IL-10, IL-22) XRE->target_genes regulates anti_inflammatory Anti-inflammatory Effects target_genes->anti_inflammatory immune_modulation Immune Modulation target_genes->immune_modulation detoxification Detoxification target_genes->detoxification

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for IPA and I3C

Conclusion

While a direct comparison with this compound is not currently possible due to a lack of published in vivo data, this guide provides a robust comparison of two other important indole derivatives, Indole-3-Propionic Acid and Indole-3-Carbinol. Both IPA and I3C demonstrate significant neuroprotective and anti-inflammatory efficacy in various preclinical models.

IPA has been shown to be effective in models of ischemic stroke and colitis, with mechanisms involving the modulation of the gut microbiota and immune responses. I3C has also shown promise in models of neurodegenerative diseases and colitis, acting through the Aryl Hydrocarbon Receptor and other pathways to reduce inflammation and protect tissues.

The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working on indole-based therapeutics. Further studies are warranted to explore the full therapeutic potential of these compounds and to investigate the in vivo efficacy of less-studied derivatives such as this compound.

References

Assessing the Off-Target Effects of 1H-Indole-3-propanol in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1H-Indole-3-propanol (IPA), a tryptophan metabolite produced by the gut microbiota, has garnered significant interest for its potential therapeutic effects, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3][4] As with any bioactive small molecule, a thorough understanding of its on- and off-target interactions is crucial for advancing its research and potential clinical applications. This guide provides a comparative overview of IPA and a related indole compound, Indole-3-carbinol (I3C), and outlines a systematic approach for the comprehensive assessment of off-target effects in cellular models.

Comparison of this compound (IPA) and Indole-3-carbinol (I3C)

While both IPA and I3C are indole derivatives with overlapping biological activities, they interact with distinct and shared cellular targets. The following table summarizes their known targets and reported biological effects.

FeatureThis compound (IPA)Indole-3-carbinol (I3C)
Primary Source Tryptophan metabolite from gut microbiota[2][5][6]Hydrolysis product of glucobrassicin in cruciferous vegetables[7]
Known Direct Targets - Methionine adenosyltransferase 2A (MAT2A)[5] - Potent hydroxyl radical scavenger[1][4]- Aryl hydrocarbon Receptor (AhR)[7]
Key Signaling Pathways - NF-κB Signaling: Inhibits NF-κB signaling via MAT2A interaction.[5][8] - PXR/AhR Signaling: Activates Pregnane X Receptor (PXR) and Aryl hydrocarbon Receptor (AhR).[5] - PI3K/Akt Pathway: Predicted to interact with AKT1.[9]- Estrogen Receptor (ERα) Signaling: Promotes proteasome-dependent degradation of ERα.[7][10] - PI3K/Akt Pathway: Limits EGF-induced activation.[7] - Sp1 Transcription Factor: Inhibits interactions with the hTERT promoter.[10]
Reported Biological Effects - Neuroprotection[1] - Antioxidant[4] - Anti-inflammatory[8] - Regulation of bone metabolism[5] - Enhancement of intestinal barrier function[11]- Anticancer activity[10] - Modulation of estrogen metabolism[7] - Apoptosis induction in cancer cells[7] - G1 cell cycle arrest[10] - Influences gut microbiota composition[12]
Potential Off-Target Concerns - Limited data available from unbiased screens. Network pharmacology studies predict interactions with multiple kinases and receptors (e.g., EGFR, SRC, PPARA).[9]- At high doses, can cause disequilibrium and tremor.[7] - Can enhance carcinogen-induced cancer in some animal models when given chronically after the carcinogen.[7] - Gastrointestinal toxicity observed in an immune-compromised rodent model.

Experimental Protocols for Off-Target Assessment

A definitive assessment of off-target effects requires unbiased, proteome-wide screening methods. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) is a powerful technique to identify the direct protein targets of a small molecule in a cellular context.[1][2][13]

Protocol: Proteome-Wide Off-Target Profiling using CETSA-MS

This protocol provides a generalized workflow for identifying the cellular targets of this compound.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HEK293T, HepG2) to ~80% confluency.

  • Treat cells with either this compound at a final concentration of 10-100 µM or a vehicle control (e.g., DMSO) for 1-2 hours.

2. Thermal Challenge:

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

3. Protein Extraction:

  • Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

4. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant containing the soluble protein fraction.

  • Perform a protein concentration assay (e.g., BCA assay) to normalize protein amounts across all samples.

  • Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow (e.g., in-solution digestion with trypsin).

  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

5. LC-MS/MS Analysis:

  • Combine the TMT-labeled peptide samples.

  • Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

6. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

  • For each protein, plot the relative soluble fraction as a function of temperature for both the IPA-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of IPA indicates a direct binding interaction between IPA and the protein.

  • Statistically significant thermal shifts identify potential on- and off-target proteins.

7. Validation of Hits:

  • Validate the identified targets using orthogonal methods such as:

    • Western Blotting: Confirm the thermal stabilization of specific candidate proteins.

    • Isothermal Dose-Response CETSA: Determine the cellular potency of IPA for the validated targets.

    • In vitro binding assays: Use purified proteins to confirm direct binding and determine binding affinity (e.g., surface plasmon resonance, isothermal titration calorimetry).

    • Activity-Based Protein Profiling (ABPP): If a covalent interaction is suspected.[14]

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental process and the known molecular interactions of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_cetsa CETSA cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Validation A 1. Cell Culture B 2. Treatment with IPA or Vehicle Control A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis and Centrifugation C->D E 5. Collect Soluble Protein Fraction D->E F 6. Protein Digestion and TMT Labeling E->F G 7. LC-MS/MS Analysis F->G H 8. Identify Proteins with Significant Thermal Shifts G->H I 9. Target Validation (e.g., Western Blot, in vitro assays) H->I

CETSA-MS workflow for off-target identification.

ipa_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA This compound (IPA) MAT2A MAT2A IPA->MAT2A Binds PXR PXR IPA->PXR Activates AhR AhR IPA->AhR Activates IKK IKK MAT2A->IKK Inhibits (indirectly) PXR_nuc PXR PXR->PXR_nuc Translocates AhR_nuc AhR AhR->AhR_nuc Translocates NFkB_complex p50/p65 NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocates IkB IκB IKK->IkB Inhibits (via phosphorylation) IkB->NFkB_complex Sequesters Gene Inflammatory Gene Expression NFkB_nuc->Gene Promotes Target_Genes Target Gene Expression PXR_nuc->Target_Genes Regulates AhR_nuc->Target_Genes Regulates

Known signaling pathways of this compound.

Conclusion

While this compound holds promise as a bioactive compound, a comprehensive evaluation of its off-target effects is a critical step in its development as a potential therapeutic agent. The current literature points to several known targets and pathways, but unbiased, proteome-wide screens are necessary to uncover the full spectrum of its cellular interactions. By employing methodologies such as CETSA-MS and comparing its profile to related molecules like Indole-3-carbinol, researchers can build a more complete understanding of IPA's mechanism of action and potential for clinical translation. This systematic approach will enable the drug development community to better predict efficacy and potential adverse effects, ultimately accelerating the path toward safe and effective therapies.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization at the 3-position is particularly crucial for modulating pharmacological activity. This guide provides a head-to-head comparison of five major synthetic routes to 3-substituted indoles: the Fischer, Larock, Madelung, Hemetsberger, and Bischler-Möhlau syntheses. We present a detailed analysis of their respective strengths and weaknesses, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Synthetic Routes and Their Characteristics

Synthetic Route General Transformation Key Strengths Key Limitations
Fischer Indole Synthesis Arylhydrazone → IndoleWide applicability, readily available starting materials, numerous variations.Requires acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones.
Larock Indole Synthesis o-Haloaniline + Alkyne → IndoleHigh regioselectivity for 2,3-disubstituted indoles, mild reaction conditions, broad substrate scope.Requires a palladium catalyst, alkynes can be expensive.
Madelung Indole Synthesis N-Acyl-o-toluidine → IndoleGood for 2-alkylindoles, can be adapted for 3-substituted indoles.Traditionally requires harsh conditions (strong base, high temperature), though milder modifications exist.
Hemetsberger Indole Synthesis 3-Aryl-2-azidopropenoate → Indole-2-carboxylateGood yields for indole-2-carboxylates.Starting materials can be unstable and difficult to synthesize.
Bischler-Möhlau Indole Synthesis α-Haloketone + Aniline → IndoleOne of the classical methods.Often harsh conditions, poor yields, and generally favors 2-arylindole formation; less suitable for 3-substituted indoles.

Quantitative Performance Comparison

The following tables provide a summary of representative examples for each synthetic route, highlighting the reaction conditions and corresponding yields for the synthesis of various 3-substituted indoles.

Table 1: Fischer Indole Synthesis
Starting Materials Product Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Phenylhydrazine, Propanal3-MethylindoleZnCl₂, [EMIM][BF₄]2000.07 (4 min)95.3[1]
Phenylhydrazine, 1-Nitro-1-phenylpentane2-Phenyl-3-propylindoleH₂SO₄, Methanol901-368[2]
Phenylhydrazine, NitrocyclohexaneTetrahydrocarbazoleH₂SO₄, Methanol901-372[2]
p-Methoxyphenylhydrazine, Nitrocyclohexane6-MethoxytetrahydrocarbazoleH₂SO₄, Methanol901-366[2]
Table 2: Larock Indole Synthesis
Starting Materials Product Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
o-Iodoaniline, 1-Phenyl-1-propyne2-Methyl-3-phenylindolePd(OAc)₂/PPh₃, DMF1002481
o-Bromoaniline, Diphenylacetylene2,3-DiphenylindolePd(OAc)₂/dppf, DMA1202492
N-Acetyl-o-iodoaniline, 1-HexyneN-Acetyl-2-butyl-3-methylindolePd(OAc)₂/PPh₃, K₂CO₃, DMF1004875
o-Chloroaniline, 1-Phenyl-1-propyne2-Methyl-3-phenylindolePd₂(dba)₃/XPhos, Cs₂CO₃, Dioxane1102485
Table 3: Madelung Indole Synthesis (Modified)
Starting Materials Product Base/Solvent Temperature (°C) Time (h) Yield (%)
N-(2-(Bromomethyl)phenyl)-N-phenylbenzamide, p-TolSO₂Na1,2-Diphenyl-3-tosylindoleDBN, DMSO1002489[3][4]
N-(2-(Bromomethyl)phenyl)-N-(4-methoxyphenyl)benzamide, p-TolSO₂Na1-(4-Methoxyphenyl)-2-phenyl-3-tosylindoleDBN, DMSO1002485[3][4]
N-(2-(Bromomethyl)phenyl)-N-phenylbenzamide, KCN1,2-Diphenyl-3-cyanoindoleDBN, DMSO1002491[3][5]
N-(2-(Bromomethyl)-4-chlorophenyl)-N-phenylbenzamide, KCN5-Chloro-1,2-diphenyl-3-cyanoindoleDBN, DMSO1002493[3][5]
Table 4: Hemetsberger Indole Synthesis
Starting Materials Product Solvent Temperature (°C) Time (h) Yield (%)
Ethyl 2-azido-3-(4-methoxyphenyl)acrylateEthyl 5-methoxyindole-2-carboxylateXyleneReflux2>80[6]
Ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylateEthyl 5,6-dimethoxyindole-2-carboxylateXyleneReflux-78
Methyl 2-azido-3-(4-chlorophenyl)acrylateMethyl 5-chloroindole-2-carboxylateToluene120-87[6]
Ethyl 2-azido-3-(2-fluorophenyl)acrylateEthyl 7-fluoroindole-2-carboxylateXyleneReflux-72
Table 5: Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
Starting Materials Product Conditions Time (min) Yield (%)
Aniline, Phenacyl bromide2-PhenylindoleMicrowave (600W), 3 drops DMF152-75[7][8]
4-Methoxyaniline, Phenacyl bromide5-Methoxy-2-phenylindoleMicrowave (540W), Anilinium bromide171[8]
Aniline, α-Bromo-propiophenone2-Phenyl-3-methylindole---
4-Chloroaniline, Phenacyl bromide5-Chloro-2-phenylindoleMicrowave (560W), NaHCO₃0.75-150-56[7]

Note: Data for a selective synthesis of 3-substituted indoles via the Bischler-Möhlau synthesis is limited, as the reaction typically favors the 2-substituted regioisomer.[9][10]

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Fischer_Indole_Synthesis A Arylhydrazine D Arylhydrazone A->D B Aldehyde or Ketone B->D C Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Tautomerization to Enehydrazine F Di-imine Intermediate E->F G Cyclization & Aromatization F->G H 3-Substituted Indole G->H Elimination of NH3

Caption: Fischer Indole Synthesis Workflow.

Larock_Indole_Synthesis A o-Haloaniline D Oxidative Addition A->D B Alkyne E Alkyne Insertion B->E C Pd(0) Catalyst C->D D->E F Intramolecular Cyclization E->F G Reductive Elimination F->G H 3-Substituted Indole G->H Madelung_Indole_Synthesis A N-Acyl-o-toluidine C Dianion Formation A->C B Strong Base B->C D Intramolecular Cyclization C->D E Alkoxide Intermediate D->E F Elimination of H2O E->F G 3-Substituted Indole F->G Hemetsberger_Indole_Synthesis A 3-Aryl-2-azidopropenoate B Thermal Decomposition A->B Heat (e.g., refluxing xylene) C Nitrene Intermediate B->C D Intramolecular Cyclization C->D E Azirine Intermediate D->E F Rearrangement E->F G Indole-2-carboxylate F->G Bischler_Mohlau_Indole_Synthesis A α-Haloketone C α-Anilinoketone A->C B Aniline (excess) B->C D Further reaction with Aniline B->D C->D E Intermediate D->E F Intramolecular Cyclization E->F G Aromatization F->G H 2-Arylindole (Major Product) G->H

References

A Comparative Guide to Validating Analytical Methods for 1H-Indole-3-propanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 1H-Indole-3-propanol, a compound of interest in various research fields, including drug development and metabolic studies. The following sections detail and compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this indole derivative.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each technique, derived from methodologies applied to this compound and structurally related indole compounds.

Table 1: Comparison of Analytical Methods for this compound and Related Indole Compounds

ParameterHPLC-UV/FluorGC-MSLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.99≥ 0.998
Limit of Detection (LOD) ~0.015 µg/mL~1 ng/g - 10 ng/g~0.005 ng/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~5 ng/g - 50 ng/g~0.015 ng/mL
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 15%< 10%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of indole compounds, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 or a specialized column like Newcrom R1 can be used.[1]

    • Mobile Phase : A gradient elution using a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid is common.[1] For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute the compound.

    • Flow Rate : Typically around 1.0 mL/min.

    • Detection : UV detection at approximately 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for enhanced sensitivity.

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : A common method involves silylation, where a silylating agent (e.g., BSTFA) is reacted with the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) ether.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Carrier Gas : Helium at a constant flow rate.

    • Temperature Program : An initial oven temperature of around 100°C, ramped up to 250-300°C.

    • Injection Mode : Splitless injection is often used for trace analysis.

  • Mass Spectrometry : The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace quantitative analysis in complex matrices.

  • Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions : Similar to HPLC, a reverse-phase C18 column with a gradient of acetonitrile and water containing formic acid is commonly used.[2]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI), can be used.[2]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides high selectivity and sensitivity.[2] For indole, the precursor ion > product ion combination of 118.1 > 91.1 m/z has been reported.[2]

  • Sample Preparation : For biological samples, protein precipitation with a solvent like acetonitrile is a common first step, followed by centrifugation and injection of the supernatant.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Method Selection Method Selection Analyte Characterization->Method Selection Optimization Optimization Method Selection->Optimization Specificity Specificity Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A generalized workflow for the development and validation of an analytical method.

Putative Signaling Pathway for this compound

While the direct signaling pathways of this compound are not extensively characterized, its structural analog, indole-3-propionic acid (IPA), is known to modulate several key signaling pathways. This diagram illustrates a putative pathway for this compound based on the known actions of IPA.

Putative Signaling Pathway of this compound This compound This compound PXR_AhR PXR / AhR Activation This compound->PXR_AhR ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging NFkB_Inhibition NF-κB Inhibition PXR_AhR->NFkB_Inhibition JNK_p38_Inhibition JNK/p38 Inhibition ROS_Scavenging->JNK_p38_Inhibition Cellular_Response Anti-inflammatory & Antioxidant Effects NFkB_Inhibition->Cellular_Response JNK_p38_Inhibition->Cellular_Response

Caption: A putative signaling pathway for this compound based on related indole compounds.

References

Structure-Activity Relationship of 1H-Indole-3-propanol and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1H-Indole-3-propanol and its derivatives reveals key structural features influencing their anti-inflammatory activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the development of novel anti-inflammatory agents.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a simple indole derivative, and its analogs have garnered interest for their potential therapeutic applications, particularly as anti-inflammatory agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency and selectivity. This guide synthesizes available data to provide a clear comparison of this compound and its analogs, focusing on their anti-inflammatory effects and the underlying molecular mechanisms.

Comparative Anti-Inflammatory Activity

A close analog, Indole-3-propionic acid (IPA) , has demonstrated significant anti-inflammatory properties. Studies have shown that IPA can inhibit the production of pro-inflammatory cytokines and mediators. For instance, one study reported that a derivative of ursolic acid featuring an indole ring significantly inhibited NO production with an IC50 of 2.2 ± 0.4 µM and reduced the levels of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages[1]. While this is not a direct analog of this compound, it highlights the potential of the indole scaffold in modulating inflammatory responses.

Future research should focus on systematically synthesizing and evaluating a series of this compound analogs with substitutions on the indole ring (e.g., at the N1, C5, or C7 positions) and modifications of the propanol side chain to establish a clear quantitative SAR.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key anti-inflammatory assays are provided below.

Synthesis of this compound Analogs

A general method for synthesizing 3-substituted indoles involves the Fischer indole synthesis, which remains a widely used and versatile method[2]. For modifications of the propanol side chain or substitutions on the indole nucleus, various synthetic strategies can be employed, including N-alkylation, electrophilic substitution, and metal-catalyzed cross-coupling reactions.

General Procedure for N-substitution: To a solution of the parent indole-3-propanol in a suitable solvent like dimethylformamide (DMF), a base such as sodium hydride (NaH) is added at 0°C. After stirring for a short period, the desired alkyl or acyl halide is added, and the reaction is allowed to proceed to completion. The product is then isolated and purified using standard techniques like column chromatography.

Characterization: Synthesized compounds should be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.

In Vitro Anti-inflammatory Assays

Cell Culture: The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Measurement of TNF-α and IL-6 Production:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is typically measured at 450 nm.

  • Calculate the percentage of cytokine inhibition compared to the LPS-treated control.

Signaling Pathways

The anti-inflammatory effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Cytokines Induces Transcription Indole This compound Analogs Indole->MAPKs Inhibits Indole->IKK Inhibits

Studies on related indole compounds, such as indole-3-carbinol, have shown that they can suppress the activation of the NF-κB pathway by inhibiting the IκBα kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus[3][4][5]. Similarly, the MAPK pathway can be targeted by indole derivatives, leading to the downregulation of pro-inflammatory gene expression. Indole-3-propionic acid has been shown to exert its anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AhR)/NF-κB axis[6]. It is plausible that this compound and its analogs share similar mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Start with Indole-3-propanol analogs Synthesize Analogs start->analogs purify Purify & Characterize (NMR, MS, IR) analogs->purify cells RAW 264.7 Macrophages purify->cells treat Treat with Analogs + LPS Stimulation cells->treat measure Measure Inflammatory Markers (NO, TNF-α, IL-6) treat->measure sar Establish SAR measure->sar pathway Investigate Signaling Pathways (Western Blot) sar->pathway

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anti-inflammatory therapies. While direct comparative data is currently limited, the available information on related indole derivatives suggests that modifications to the indole ring and the propanol side chain can significantly impact their biological activity. The primary mechanism of action likely involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols and workflow provided in this guide offer a framework for researchers to systematically investigate the structure-activity relationships of these compounds, paving the way for the design of more potent and selective anti-inflammatory agents. Further studies are warranted to build a comprehensive SAR profile and to fully elucidate the therapeutic potential of this class of molecules.

References

Safety Operating Guide

Proper Disposal Procedures for 1H-Indole-3-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals working with 1H-Indole-3-propanol, adherence to proper disposal protocols is essential to minimize health risks and ensure regulatory compliance. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for non-halogenated organic compounds.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar indole compounds, such as Indole-3-propionic acid, indicate that it should be handled as a hazardous chemical. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation; it may also be harmful if swallowed.[1][2] Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4]To prevent accidental splashes and eye contact.
Hand Protection Nitrile or other chemically resistant gloves.[3]To prevent skin exposure and irritation.[1]
Body Protection A standard laboratory coat.[3][4]To protect skin and personal clothing from contamination.
Respiratory Handle in a well-ventilated area or under a chemical fume hood.[3]To avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The fundamental principle of chemical disposal is the proper segregation of waste streams to prevent dangerous reactions and ensure correct treatment.[3] this compound should be classified as a non-halogenated organic waste .[3]

Step 1: Waste Characterization and Segregation

  • DO NOT dispose of this compound down the drain.[3] It must not be allowed to enter surface water or the sanitary sewer system.[3][5]

  • DO NOT mix with halogenated organic waste.[3]

  • DO NOT dispose of in regular trash or biohazard bags.[3]

  • Segregate from incompatible materials such as strong oxidizing agents.[4][5]

Step 2: Collection of Solid and Liquid Waste

  • Solid Waste:

    • Carefully transfer unused or contaminated solid this compound into a designated, clearly labeled hazardous waste container for non-halogenated solids.[3][4]

    • Perform this transfer within a chemical fume hood to minimize the risk of generating dust.[3]

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, compatible container labeled for "Non-Halogenated Liquid Organic Waste".[3]

    • Ensure the container material is appropriate for the solvent used.[4]

Step 3: Decontamination of Labware

  • Glassware:

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Pour the solvent rinse into the designated "Non-Halogenated Liquid Organic Waste" container.[3]

    • Repeat the rinse two more times (Triple Rinse) to ensure thorough decontamination.[3]

  • Contaminated Disposables:

    • Place items such as weighing paper, pipette tips, and contaminated gloves into the designated solid hazardous waste container.[3][4]

Step 4: Labeling and Storage

  • Ensure all waste containers are securely closed and properly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), and any associated hazard symbols.[4]

  • Store the sealed and labeled containers in a designated Satellite Accumulation Area or a central hazardous waste storage area.[3][4]

  • It is best practice to use secondary containment to mitigate any potential leaks.[4]

Step 5: Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[3][4]

  • The final disposal must be conducted by a licensed and approved professional waste disposal service in accordance with all local, state, and federal regulations.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form Identify Waste Form ppe->waste_form solid_waste Collect in 'Non-Halogenated Solid Organic Waste' Container waste_form->solid_waste Solid liquid_waste Collect in 'Non-Halogenated Liquid Organic Waste' Container waste_form->liquid_waste Liquid/ Solution contaminated_items Dispose of Contaminated Labware (e.g., tips, paper) in Solid Waste waste_form->contaminated_items Contaminated Disposables label_store Label Container Correctly & Store in Designated Area solid_waste->label_store rinse Triple-rinse glassware with solvent. Collect rinsate in Liquid Waste. liquid_waste->rinse contaminated_items->solid_waste rinse->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1H-Indole-3-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 1H-Indole-3-propanol (CAS No. 3569-21-9), including operational procedures and disposal plans. The following guidance is based on general safety principles for indole derivatives, as a specific Safety Data Sheet (SDS) for this compound with comprehensive quantitative data is not publicly available. Therefore, it is imperative to treat this chemical with caution and as potentially hazardous. A thorough risk assessment should be conducted for specific laboratory applications.

I. Hazard Assessment and Quantitative Data

Due to the absence of a detailed SDS for this compound, quantitative exposure limits and specific toxicity data are not available. However, based on the hazard profiles of structurally similar indole compounds, such as Indole-3-propionic acid, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and eye irritation.[1][2][3]

Table 1: General Physical and Chemical Properties of Indole Derivatives

PropertyGeneral Value/InformationSource
Appearance Likely a solid[1]
Odor No data available
Solubility Likely soluble in organic solvents
Stability May be light-sensitive. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and use proper glove removal technique to avoid skin contamination.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a certified chemical fume hood or if dust/aerosols may be generated.Protects against inhalation of potentially harmful dust or vapors.

III. Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

A. Step-by-Step Handling and Experimental Protocol

  • Preparation and Precaution:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Conduct all work with this compound in a certified chemical fume hood.

    • Minimize the quantities of the chemical used in experiments.

    • Avoid the generation of dust and aerosols.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in Table 2.

    • When transferring the solid, use a spatula or other appropriate tool to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Protect from light.[3]

B. Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

C. Disposal Plan

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of all hazardous waste containing this compound through your institution's EHS-approved hazardous waste disposal program.

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Proceed if safe Use Fume Hood Use Fume Hood Gather PPE->Use Fume Hood Weighing and Transfer Weighing and Transfer Use Fume Hood->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Spill Event Spill Event Experimentation->Spill Event Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Follow Spill Procedure Follow Spill Procedure Spill Event->Follow Spill Procedure Emergency Follow Spill Procedure->Decontaminate

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.